Eremophilene
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBNYNLSCGVZOH-GZBFAFLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(CC(CC2)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC=C2[C@@]1(C[C@@H](CC2)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144729 | |
| Record name | Eremophilene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30144729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10219-75-7 | |
| Record name | Eremophilene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10219-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eremophilene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010219757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eremophilene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30144729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EREMOPHILENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPI7MD81JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eremophilene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Scientific Applications
This guide provides an in-depth exploration of eremophilene, a sesquiterpene of significant interest in natural product chemistry and drug discovery. We will delve into its diverse natural origins, global distribution, biosynthetic pathways, and the methodologies crucial for its extraction, isolation, and characterization. Furthermore, this document will illuminate the promising biological activities of this compound and its derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction to this compound: A Sesquiterpene with Untapped Potential
This compound is a bicyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It belongs to the eremophilane class of sesquiterpenoids, which are characterized by a distinctive rearranged drimane skeleton. This structural feature arises from a unique biosynthetic pathway involving a 1,2-methyl shift during the cyclization of farnesyl pyrophosphate (FPP), setting it apart from many other sesquiterpenes. The unique stereochemistry and chemical architecture of this compound and its derivatives have drawn considerable attention, leading to investigations into their biological activities and potential therapeutic applications. These compounds have demonstrated a range of promising effects, including anticancer, antibacterial, and anti-inflammatory properties, making them compelling targets for further research and development.
Natural Sources and Global Distribution
This compound and its related compounds are not confined to a single biological kingdom but are distributed across a variety of natural sources, including terrestrial plants, fungi, and marine organisms.
Terrestrial Flora: A Rich Reservoir
The most prominent plant sources of this compound are found within the genera Eremophila and Ligularia.
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Eremophila : This large genus, endemic to the arid and semi-arid regions of Australia, is a particularly rich source of eremophilane sesquiterpenoids. The name Eremophila itself is derived from the Greek words "eremos" (desert) and "phileo" (to love), reflecting the habitat of these plants. Species such as Eremophila mitchellii (Buddha wood) are well-known for their essential oils, which can contain significant quantities of this compound. GC-MS analysis of wild-crafted Eremophila mitchellii essential oil has shown this compound content to be around 1.27%.[1][2] Other species within this genus also contribute to the chemical diversity of eremophilanes.
-
Ligularia : Members of the genus Ligularia, belonging to the Asteraceae family and predominantly found in Asia and Europe, are another significant source of eremophilane-type sesquiterpenes.[3] While the specific concentration of this compound can vary between species and even different parts of the plant, studies on the essential oils of various Ligularia species have consistently identified the presence of eremophilane derivatives. For example, the essential oil from the stems of Ligularia persica has been found to contain valencene, an isomer of this compound.[4]
Fungal Kingdom: A Microbial Source
The fungal kingdom, particularly the genus Aspergillus, has emerged as a noteworthy source of this compound and its derivatives.
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Aspergillus terreus : This soil-dwelling fungus is known to produce a diverse array of secondary metabolites, including eremophilane-type compounds.[5] The isolation of these compounds from fungal cultures offers a potential alternative to extraction from plant sources, with the advantage of controlled and scalable production through fermentation.
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Marine-Derived Fungi : The marine environment also harbors fungi capable of producing eremophilanes. For instance, Penicillium copticola, a fungus isolated from a marine sponge, has been shown to produce novel eremophilane-type sesquiterpenes.[6]
Marine Ecosystems: An Unexplored Frontier
While less documented than terrestrial sources, marine organisms are also a potential reservoir of eremophilane compounds. The unique and often extreme conditions of marine environments can drive the evolution of novel biosynthetic pathways, leading to the production of unique secondary metabolites. Research into marine-derived fungi and other marine organisms is an expanding field with the potential to uncover new eremophilane derivatives with unique biological activities.
| Source Organism | Family/Class | Geographical Distribution | Reported this compound/Eremophilane Content | References |
| Eremophila mitchellii | Scrophulariaceae | Australia | 1.27% in essential oil | [1][2] |
| Ligularia species | Asteraceae | Asia, Europe | Presence of eremophilane derivatives confirmed | [3] |
| Aspergillus terreus | Ascomycota | Ubiquitous (soil) | Produces eremophilane-type compounds | [5] |
| Penicillium copticola | Ascomycota | Marine (sponge-associated) | Produces novel eremophilane sesquiterpenes | [6] |
Biosynthesis of this compound
The biosynthesis of this compound, like all sesquiterpenes, originates from the central isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP) , a 15-carbon molecule formed from the condensation of three isoprene units. The cyclization of FPP to the characteristic eremophilane skeleton is a pivotal and stereochemically complex step catalyzed by specific enzymes known as terpene synthases or cyclases .
The proposed biosynthetic pathway for this compound is depicted in the following diagram:
Sources
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- 2. Chemical composition and cytotoxicity of oils and eremophilanes derived from various parts of Eremophila mitchellii Benth. (Myoporaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Bioactive metabolites identified from Aspergillus terreus derived from soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
Fungal Eremophilene Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Part 1: Introduction to Fungal Eremophilene Sesquiterpenoids
The Eremophilane Scaffold: Chemical Characteristics and Significance
Eremophilane-type sesquiterpenoids are a significant class of natural products characterized by a bicyclic decalin core.[1] These molecules are biosynthesized from farnesyl pyrophosphate (FPP) and are composed of three isoprene units.[1] The structural diversity of eremophilanes arises from various modifications to the core structure, including oxidation at different positions to form alcohols, acids, esters, furans, and lactones. Some alcohol derivatives can be further glycosylated.[2] Fungal eremophilanes are particularly noteworthy as they are often enantiomeric to those found in plants.
Fungi as a Prolific Source of this compound Derivatives
Fungi, including terrestrial and marine-derived species, are a rich and diverse source of eremophilane sesquiterpenoids.[3] Genera such as Aspergillus, Penicillium, Cochliobolus, Phomopsis, and Cryptosphaeria are known to produce these compounds.[3] Endophytic fungi, which reside within plant tissues, have also emerged as a significant source of novel and bioactive eremophilanes.[2][4] The chemical diversity of eremophilanes from fungi is vast, with over 180 members reported, and this number continues to grow with ongoing research.[4]
Biological and Pharmacological Potential: A Driving Force for Research
The significant interest in fungal this compound derivatives is driven by their wide range of potent biological and pharmacological activities.[5] These compounds have demonstrated potential as:
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Antimicrobial agents: Exhibiting activity against various bacteria and fungi.[2]
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Cytotoxic and Antitumor agents: Showing inhibitory effects against various cancer cell lines.[2]
-
Anti-inflammatory agents: Capable of inhibiting inflammatory responses, such as nitric oxide (NO) production.[2]
-
Neuroprotective agents: Demonstrating protective effects on neuronal cells.[1]
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Phytotoxic agents: Affecting plant growth, which has implications for agriculture.[5]
-
Immunosuppressive and Immunomodulatory agents: Modulating the immune response.[1][5]
This broad spectrum of bioactivity makes fungal eremophilanes promising candidates for the development of new therapeutic agents and other biotechnological applications.[5][6]
Part 2: Biosynthesis of this compound Derivatives in Fungi
The biosynthesis of this compound derivatives in fungi is a multi-step process involving several key enzymes. The pathway begins with the universal precursor for all isoprenoids, farnesyl pyrophosphate (FPP), and proceeds through cyclization and a series of tailoring reactions to generate the vast chemical diversity observed in this class of compounds.
The Mevalonate Pathway and Farnesyl Pyrophosphate (FPP) as a Key Precursor
The journey to eremophilane biosynthesis begins with the mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Three of these C5 units are sequentially condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). FPP is the direct precursor to all sesquiterpenoids, including the eremophilanes.[1]
The Role of Sesquiterpene Cyclases (STCs) in Carbon Skeleton Formation
The first committed step in eremophilane biosynthesis is the cyclization of the linear FPP molecule into the characteristic bicyclic eremophilane scaffold. This crucial transformation is catalyzed by a class of enzymes known as sesquiterpene cyclases (STCs).[1] These enzymes facilitate a complex cascade of carbocation-mediated reactions, including ring closures and rearrangements, to form the specific eremophilane carbon skeleton.
Tailoring Enzymes and the Generation of Chemical Diversity
Following the formation of the basic eremophilane scaffold, a suite of "tailoring" enzymes introduces a wide array of chemical modifications, leading to the vast diversity of eremophilane derivatives found in fungi. These enzymes include:
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Cytochrome P450 monooxygenases (P450s): These enzymes are responsible for a variety of oxidative modifications, such as hydroxylations, epoxidations, and ketone formations, at various positions on the eremophilane core.[7]
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Dehydrogenases/Reductases: These enzymes catalyze oxidation and reduction reactions, interconverting alcohols and ketones.
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Acetyltransferases: These enzymes add acetyl groups to hydroxyl functionalities.
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Isomerases: These enzymes can catalyze rearrangements of the carbon skeleton or functional groups.[7]
The combinatorial action of these tailoring enzymes on the initial eremophilane scaffold results in the production of a multitude of structurally diverse derivatives, each with potentially unique biological activities.
Visualizing the Biosynthetic Pathway
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The Eremophilene Sesquiterpenoids: A Technical Guide to Plant Sources, Biosynthesis, and Therapeutic Potential
Abstract
Eremophilene-type sesquiterpenoids represent a structurally diverse and biologically significant class of natural products. Characterized by their distinctive bicyclic core, these compounds are garnering increasing attention from the scientific community for their potential applications in drug discovery and development. This technical guide provides a comprehensive overview of this compound-producing plants, delving into their taxonomic classification, the intricate biosynthetic pathways responsible for the formation of the eremophilane skeleton, and a summary of their documented pharmacological activities. Furthermore, this guide presents detailed methodologies for the extraction, isolation, and quantification of this compound, offering researchers and drug development professionals a foundational resource to support their investigations into this promising class of bioactive molecules.
Introduction: The Significance of this compound Sesquiterpenoids
This compound and its derivatives are bicyclic sesquiterpenoids built upon the eremophilane skeleton. These 15-carbon compounds are a notable exception to the isoprene rule, a guiding principle in the biosynthesis of terpenes. Their unique structural architecture is a result of a characteristic methyl migration during their formation from farnesyl pyrophosphate[1]. This structural novelty is mirrored by a diversity of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective effects, making them attractive targets for pharmaceutical research[2][3]. This guide aims to provide a detailed technical overview for researchers, covering the botanical sources, biosynthesis, and practical methodologies for the study of these compelling natural products.
Botanical Sources and Taxonomy of this compound-Producing Plants
This compound and its related sesquiterpenoids are not ubiquitously distributed in the plant kingdom. Their presence is a key chemotaxonomic marker in certain plant families and genera. The Asteraceae family, in particular, is a rich source of eremophilane-type compounds[3].
A summary of prominent this compound-producing plant genera and their taxonomic classification is presented below:
| Genus | Family | Order | Notable Species |
| Eremophila | Scrophulariaceae | Lamiales | Eremophila mitchellii, Eremophila freelingii[4][5] |
| Ligularia | Asteraceae | Asterales | Ligularia cymbulifera, Ligularia lamarum, Ligularia subspicata[6][7][8] |
| Petasites | Asteraceae | Asterales | Petasites hybridus[4] |
| Senecio | Asteraceae | Asterales | Various species are known to produce eremophilane derivatives[4] |
| Syzygium | Myrtaceae | Myrtales | Syzygium simile, Syzygium fluviatile[9][10] |
| Ocimum | Lamiaceae | Lamiales | Ocimum sanctum (Holy Basil)[4] |
| Vitex | Lamiaceae | Lamiales | Vitex negundo[4] |
| Paullinia | Sapindaceae | Sapindales | Paullinia pinnata[4] |
| Alpinia | Zingiberaceae | Zingiberales | Alpinia oxyphylla[4] |
| Artabotrys | Annonaceae | Magnoliales | Artabotrys hongkongensis, Artabotrys hainanensis[11] |
The genus Eremophila, endemic to Australia, is particularly noteworthy for its production of a wide array of structurally interesting and bioactive secondary metabolites, including a variety of sesquiterpenes[5][12][13]. Similarly, the genus Ligularia, widely used in traditional Asian medicine, is a well-documented source of over 500 different eremophilane sesquiterpenoids[6]. The family Myrtaceae, which includes the genus Syzygium, is also recognized as a producer of terpenoids[14][15].
The Biosynthetic Pathway of this compound
The biosynthesis of this compound, like all sesquiterpenes, originates from the central isoprenoid pathway. The journey from primary metabolites to the final eremophilane structure involves a series of precisely controlled enzymatic reactions.
The foundational steps of terpene biosynthesis involve the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[16]. In plants, this occurs primarily through the methylerythritol 4-phosphate (MEP) pathway located in the plastids.
These C5 units are then sequentially condensed to form geranyl pyrophosphate (GPP; C10) and subsequently farnesyl pyrophosphate (FPP; C15), the universal precursor for all sesquiterpenoids[11][17]. The key enzyme in this step is FPP synthase.
The cyclization of the linear FPP molecule into the bicyclic eremophilane skeleton is the most critical and defining step in the pathway. This complex transformation is catalyzed by a class of enzymes known as sesquiterpene cyclases or synthases. The active site of the specific this compound synthase guides the FPP molecule into a conformation that facilitates the initial ring closure and a subsequent cascade of intramolecular reactions, including hydride shifts and a characteristic methyl migration, to yield the final this compound structure[4].
Caption: Biosynthetic pathway of this compound from primary metabolites.
Pharmacological Activities and Therapeutic Potential
This compound and its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug discovery and development.
Cytotoxic and Anti-Cancer Activity
A number of eremophilane sesquiterpenoids have exhibited significant cytotoxicity against various cancer cell lines. For instance, certain derivatives have shown activity against human non-small cell lung cancer (A549) and human hepatoma (SMMC-7721) cell lines[3]. The essential oils and purified eremophilanes from Eremophila mitchellii have also demonstrated cytotoxicity against P388D(1) mouse lymphoblast cells in vitro[18]. An anti-cancer sesquiterpene lactone, eremophila-1(10)-11(13)-dien-12,8β-olide, has been efficiently isolated from Calomeria amaranthoides[19].
Anti-inflammatory Properties
The anti-inflammatory potential of eremophilane sesquiterpenoids is well-documented. These compounds can modulate inflammatory pathways, such as inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages[11]. This activity suggests their potential use in the development of treatments for inflammatory conditions.
Antimicrobial and Repellent Activities
Several eremophilane derivatives have shown activity against a range of bacterial pathogens[3]. The genus Eremophila is particularly rich in terpenoids with confirmed antimicrobial bioactivities[20][21]. Furthermore, (-)-eremophilene has demonstrated significant repelling activity against agricultural pests, suggesting its potential as a natural alternative to synthetic pesticides[4].
Neuroprotective Effects
Eremophilane-type sesquiterpenes have also shown promising neuroprotective effects, indicating their potential value in research related to neurodegenerative conditions[4]. Eremophilane sesquiterpenes isolated from Alpinia oxyphylla have been evaluated for their protective effects against oxidative stress in stem cells[4].
Experimental Protocols: Extraction, Isolation, and Quantification
The successful investigation of this compound requires robust and efficient methods for its extraction from plant material, followed by isolation and quantification.
Extraction of this compound-Rich Essential Oil
Steam distillation is an effective method for extracting volatile compounds like this compound from fresh plant material[19].
Protocol: Steam Distillation of this compound
-
Plant Material Preparation: Freshly harvested plant material (e.g., leaves, wood, or roots of a known this compound-producing species) should be coarsely chopped to increase the surface area for efficient oil extraction.
-
Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation. The apparatus consists of a large round-bottom flask for the plant material and water, a heating mantle, a condenser, and a collection vessel.
-
Distillation: Place the chopped plant material into the flask and add a sufficient volume of distilled water to cover it. Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile essential oils with it.
-
Condensation and Collection: The steam and oil vapor mixture will then pass into the condenser, where it will cool and liquefy. The condensate will collect in the collection vessel, where the less dense essential oil will form a layer on top of the water.
-
Oil Separation and Drying: Carefully separate the oil layer from the aqueous layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation.
Caption: Workflow for the extraction of this compound-rich essential oil.
Isolation of this compound
For the purification of this compound from the essential oil, chromatographic techniques are employed.
Protocol: Column Chromatography for this compound Isolation
-
Column Preparation: Pack a glass chromatography column with silica gel as the stationary phase, using a suitable non-polar solvent (e.g., hexane) as the mobile phase.
-
Sample Loading: Dissolve a known amount of the essential oil in a minimal volume of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the isolated compound.
Quantification of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for the quantification of this compound.
Protocol: Quantification by GC-MS
-
Sample Preparation: Prepare a dilution series of a pure this compound standard of known concentrations in a suitable solvent (e.g., hexane) to create a calibration curve. Prepare the essential oil sample by diluting it to a concentration that falls within the range of the calibration curve.
-
GC-MS Analysis: Inject the standards and the sample into the GC-MS system. The gas chromatograph will separate the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer will then detect and identify the separated components based on their mass-to-charge ratio.
-
Data Analysis: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, comparing it to the pure standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the equation of the calibration curve to determine the concentration of this compound in the sample based on its peak area.
Conclusion and Future Directions
This compound and its derivatives represent a vast and largely untapped resource for the discovery of new therapeutic agents. The diverse botanical sources, coupled with the wide array of biological activities, underscore the importance of continued research in this area. Future investigations should focus on the discovery of novel eremophilane structures from unexplored plant species, the elucidation of their mechanisms of action at the molecular level, and the development of sustainable methods for their production, potentially through metabolic engineering and synthetic biology approaches. This technical guide provides a solid foundation for researchers to embark on or advance their exploration of this fascinating class of natural products.
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An In-Depth Technical Guide to the Physical and Chemical Properties of Eremophilene for Researchers and Drug Development Professionals
Introduction
Eremophilene is a naturally occurring bicyclic sesquiterpene characterized by a decalin core, belonging to the broader eremophilane class of compounds.[1] These compounds are notable as they represent a structural exception to the isoprene rule of biosynthesis.[2][3] Found in a diverse range of plant and fungal species, this compound and its derivatives are gaining significant attention within the scientific community.[1][2] This interest is driven by their promising biological activities, which span from agrochemical applications as a pest repellent to pharmacological potentials including anti-inflammatory, cytotoxic, and neuroprotective effects.[1][3] Recent advancements in microbial engineering have also enabled the high-yield production of (-)-eremophilene, making this once-scarce compound more accessible for in-depth investigation.[1]
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, analysis, synthesis, and biological relevance of this compound, designed to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Molecular Structure and Identification
Core Structure and Stereochemistry
This compound is a C15 hydrocarbon with the molecular formula C15H24.[4][][6][7] Its structure is built upon an octahydronaphthalene framework, and it is classified as an eremophilane-type sesquiterpenoid.[][8] The biosynthesis of eremophilanes involves a rearrangement of a eudesmane carbocation, which itself is formed from the cyclization of farnesyl pyrophosphate (FPP).[1][8] This rearrangement, involving the migration of a methyl group, is a key feature of this structural class. The molecule possesses three stereocenters, leading to specific stereoisomers found in nature.[6] The absolute stereochemistry is crucial for its biological activity and is a critical consideration in both total synthesis and analytical characterization.[1][9]
Key Identifiers
For unambiguous identification and data retrieval, the following identifiers are critical.
| Identifier | Value | Source(s) |
| CAS Registry Number | 10219-75-7 | [4][][6][10] |
| Molecular Formula | C15H24 | [4][][6][7] |
| Molecular Weight | 204.35 g/mol | [4][][6][7] |
| IUPAC Name | (3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | [1][4] |
| InChI | InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13+,15+/m0/s1 | [][6][7] |
| InChIKey | QEBNYNLSCGVZOH-GZBFAFLISA-N | [][6][7][10] |
| SMILES | C=C(C)[C@@H]1CCC2=CCC[C@@]2(C)C1 | [6] |
Physicochemical Properties
The physical properties of this compound are characteristic of a volatile, lipophilic sesquiterpene hydrocarbon. These properties govern its behavior during extraction, purification, and formulation.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 270.00 to 271.00 °C | @ 760.00 mm Hg | [4] |
| 129.5 °C | @ 13 Torr | [8][10] | |
| Density | 0.9341 g/cm³ | @ 24 °C | [10] |
| 0.9225 g/cm³ | - | [] | |
| Flash Point | 106.11 °C (223.00 °F) | Closed Cup | [4] |
| Solubility | Soluble in alcohol; Insoluble in water | - | [4] |
| Water Solubility (Est.) | 0.05011 mg/L | @ 25 °C | [4] |
| Vapor Pressure (Est.) | 0.011 mmHg | @ 25.00 °C | [4] |
| logP (o/w) (Est.) | 6.494 | - | [4] |
| Optical Rotation | [α]D -142.5° | @ 24 °C | [8] |
Natural Occurrence and Isolation
This compound is distributed across both the plant and fungal kingdoms, often as a component of essential oils.
-
Plant Sources : Key botanical sources include the Eremophila genus (e.g., E. mitchellii or Buddha Wood), Petasites hybridus (butterbur), Ocimum sanctum (Holy Basil), and various species within the Asteraceae family such as Ligularia, Senecio, and Cacalia.[1][2][3]
-
Fungal Sources : Eremophilane sesquiterpenes are also produced by various fungi, including terrestrial species like Xylaria and marine-derived fungi such as Penicillium copticola.[1]
Isolation Methodology: Hydrodistillation
Hydrodistillation is a primary technique for extracting volatile compounds like this compound from plant matrices.[1] The method is effective for non-water-soluble compounds with high boiling points, as it allows them to be distilled at temperatures below 100 °C, minimizing thermal degradation.[1]
Protocol for Hydrodistillation:
-
Preparation : Weigh a suitable amount (e.g., 100-500 g) of dried and coarsely powdered plant material.
-
Apparatus Setup : Place the material in a round-bottom flask and add distilled water to fully cover it. Assemble a Clevenger-type apparatus for distillation.
-
Distillation : Heat the flask to boiling. The resulting steam, carrying the volatile essential oils, will rise, condense in the condenser, and collect in the graduated collection tube of the Clevenger apparatus.
-
Extraction : Continue the distillation for 3-4 hours, or until no more oil is collected.
-
Separation : After cooling, carefully separate the upper essential oil layer from the aqueous layer.
-
Drying : Dry the collected oil over anhydrous sodium sulfate to remove residual water.
-
Storage : Store the resulting essential oil in a sealed, dark glass vial at 4 °C prior to analysis.
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Unveiling the Therapeutic Potential: A Technical Guide to the Preliminary Biological Activity of Eremophilene
For Immediate Release
Shanghai, China – January 27, 2026 – Eremophilene, a naturally occurring sesquiterpene, is emerging as a compound of significant interest to the scientific and drug development communities. This in-depth technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of current knowledge, detailed experimental protocols, and an exploration of the underlying mechanisms of action.
Introduction to this compound: A Sesquiterpene with Therapeutic Promise
This compound belongs to the large and structurally diverse class of eremophilane sesquiterpenes, which are characterized by a bicyclic carbon skeleton.[1][2] These compounds are predominantly found in various plant genera, particularly Ligularia, Senecio, and Cacalia of the Asteraceae family, as well as in certain fungi.[1][2] The unique structural features of this compound and its derivatives have prompted extensive investigation into their biological activities, revealing a spectrum of promising therapeutic applications.[1] This guide delves into the foundational studies that highlight this compound's potential as a lead compound for the development of novel therapeutics.
Cytotoxic Activity: A Potential Avenue for Anticancer Drug Discovery
Preliminary studies have demonstrated the cytotoxic potential of eremophilane-type sesquiterpenes against a range of cancer cell lines.[2][3] While specific IC50 values for pure this compound are not extensively reported, data from closely related derivatives provide compelling evidence of their dose-dependent inhibitory effects on cancer cell proliferation.
Quantitative Assessment of Cytotoxicity
The cytotoxic effects of eremophilane derivatives have been evaluated against several human cancer cell lines. For instance, a study on eremophilane-type sesquiterpenes isolated from Penicillium citreonigrum demonstrated selective cytotoxicity. One derivative exhibited an IC50 value of 5.42 ± 0.167 μM against the MDA-MB-231 triple-negative breast cancer cell line, while another showed weak activity against KB-VIN cells with an IC50 of 11.0 ± 0.156 μM.[3] Another study on eremophilanes from the marine fungus Emericellopsis maritima found that the PR toxin derivative displayed cytotoxic activity against HepG2, MCF-7, A549, A2058, and Mia PaCa-2 human cancer cell lines with IC50 values ranging from 3.75 to 33.44 µM.[2]
Table 1: Cytotoxic Activity of Eremophilane-Type Sesquiterpenes against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Eremophilane Derivative 1 | MDA-MB-231 | 5.42 ± 0.167 | [3] |
| Eremophilane Derivative 2 | KB-VIN | 11.0 ± 0.156 | [3] |
| PR Toxin (Eremophilane) | HepG2 | 3.75 - 33.44 | [2] |
| PR Toxin (Eremophilane) | MCF-7 | 3.75 - 33.44 | [2] |
| PR Toxin (Eremophilane) | A549 | 3.75 - 33.44 | [2] |
| PR Toxin (Eremophilane) | A2058 | 3.75 - 33.44 | [2] |
| PR Toxin (Eremophilane) | Mia PaCa-2 | 3.75 - 33.44 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Diagram 1: MTT Assay Workflow
A simplified workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Eremophilane sesquiterpenes have demonstrated notable anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[4][5] The primary mechanism appears to involve the modulation of key inflammatory signaling pathways.
Mechanism of Action: Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[4] Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of various inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Studies on sesquiterpene lactones, a class of compounds that includes eremophilane derivatives, have shown that they can inhibit the NF-κB signaling pathway.[6] This inhibition can occur through direct targeting of components of the NF-κB complex, preventing its nuclear translocation and subsequent pro-inflammatory gene expression.[7] For instance, some eremophilane-type petasite sesquiterpenes have been shown to exert their anti-inflammatory effects by inhibiting DC maturation and activation through PPARγ, which in turn can abrogate IL-12 production by inhibiting IκB kinase (IKK) function and preventing NF-κB translocation.[4]
Diagram 2: this compound's Proposed Anti-inflammatory Mechanism
Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)
Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be correlated with its anti-inflammatory activity.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.1 mL of this compound solution at various concentrations.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes in a water bath.
-
Cooling: After heating, cool the samples for 10-15 minutes.
-
Absorbance Measurement: Add 2.5 mL of phosphate buffer saline (PBS, pH 6.3) to each sample and measure the absorbance at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100 A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.
Antimicrobial Activity: A Natural Defense Against Pathogens
Eremophilane sesquiterpenoids have been reported to possess antimicrobial properties against a variety of bacteria and fungi.[5] This activity is crucial in the search for new antimicrobial agents to combat the growing threat of antibiotic resistance.
Quantitative Assessment of Antimicrobial Activity
Studies on eremophilane derivatives have demonstrated their inhibitory effects on microbial growth. For example, septoreremophilanes isolated from the endophytic fungus Septoria rudbeckiae showed potent inhibitory activity against Pseudomonas syringae pv. actinidiae and Bacillus cereus, with MIC values of 6.25 µM for both.[5]
Table 2: Antimicrobial Activity of Eremophilane Sesquiterpenoids
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| Septoreremophilane D | Pseudomonas syringae pv. actinidiae | 6.25 | [5] |
| Ergosta-5,7,22-trien-3β-ol | Bacillus cereus | 6.25 | [5] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well containing the this compound dilutions. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Diagram 3: Broth Microdilution Assay Workflow
A schematic representation of the broth microdilution assay for determining the MIC of an antimicrobial agent.
Neuroprotective Activity: A Potential Role in Neurodegenerative Diseases
Emerging evidence suggests that eremophilane-type sesquiterpenes possess neuroprotective effects, which could be valuable in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8]
Mechanism of Action: Combating Oxidative Stress
Oxidative stress is a key contributor to neuronal damage in neurodegenerative disorders.[9] It is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. Eremophilane sesquiterpenes isolated from plants like Alpinia oxyphylla have been shown to protect stem cells against oxidative stress.[8] The neuroprotective mechanism of some natural compounds involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which play a crucial role in cellular defense against oxidative stress. By activating this pathway, this compound may enhance the cellular antioxidant capacity and protect neurons from oxidative damage.
Diagram 4: Proposed Neuroprotective Mechanism of this compound
A proposed mechanism for the neuroprotective effects of this compound through the activation of the Nrf2 antioxidant pathway.
Conclusion and Future Directions
The preliminary biological activities of this compound and its derivatives highlight their significant potential as a source of new therapeutic agents. The demonstrated cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective properties warrant further in-depth investigation. Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action for pure this compound. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, preclinical and clinical studies are necessary to translate these promising in vitro findings into tangible therapeutic benefits. The continued exploration of this compound and its analogues holds the promise of delivering novel and effective treatments for a range of human diseases.
References
- Bibi, S., et al. (2018). Bicyclic eremophilane-type petasite sesquiterpenes potentiate peroxisome proliferator–activated receptor γ activator–mediated inhibition of dendritic cells. Frontiers in Immunology, 9, 1639.
- Giusti, A. M., et al. (2018). New neuroprotective perspectives in fighting oxidative stress and improving cellular energy metabolism by oleocanthal. Journal of Functional Foods, 40, 268-278.
- He, J., et al. (2014). Occurrence and biological activities of eremophilane-type sesquiterpenes. Current Medicinal Chemistry, 21(19), 2195-2210.
- Kitchan, M., et al. (2016). Selective cytotoxic eremophilane-type sesquiterpenes from Penicillium citreonigrum.
- Macías-Rubalcava, M. L., et al. (2023). New Eremophilane-Type Sesquiterpenes from the Marine Sediment-Derived Fungus Emericellopsis maritima BC17 and Their Cytotoxic and Antimicrobial Activities. Marine Drugs, 21(12), 633.
- Wang, J., et al. (2021). Eremophilane Sesquiterpenoids with Antibacterial and Anti-inflammatory Activities from the Endophytic Fungus Septoria rudbeckiae. Journal of Agricultural and Food Chemistry, 69(42), 12517-12527.
- Lahlou, M. (2004). The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65. Journal of Biological Chemistry, 273(50), 33551-33557.
- [Reference for MTT Assay Protocol]
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The Ecological Significance of Eremophilene: A Sesquiterpenoid's Role in Plant Survival and Communication
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Eremophilene, a bicyclic sesquiterpenoid hydrocarbon, and its derivatives are pivotal secondary metabolites in the intricate ecological strategies of numerous plant species. This guide provides an in-depth exploration of the multifaceted ecological roles of this compound, from its biosynthesis and chemical properties to its functions in direct and indirect plant defense, allelopathy, and complex interactions with the surrounding biome. We will delve into the established and putative mechanisms by which this compound-producing plants deter herbivores, inhibit pathogens, and compete with neighboring flora. Furthermore, this document outlines detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, offering a practical framework for researchers and professionals in drug discovery and development seeking to harness the potential of this versatile natural compound.
Introduction: The Chemical Ecology of Eremophilane Sesquiterpenoids
Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to navigate the challenges of their environment. Among the vast array of secondary metabolites, terpenoids represent one of the largest and most diverse classes of natural products. Sesquiterpenoids, C15 compounds derived from farnesyl pyrophosphate (FPP), are particularly significant in mediating ecological interactions. The eremophilane-type sesquiterpenes, characterized by a 6/6-bicyclic carbon skeleton, are found in various plant families, notably the Asteraceae, as well as in some fungi.[1] This guide focuses on this compound, a prominent member of this class, and its oxygenated derivatives, collectively known as eremophilanolides.
The ecological significance of this compound lies in its contribution to a plant's fitness and survival through a variety of mechanisms. These compounds can act as direct defenses against herbivores and pathogens, function as allelochemicals to inhibit the growth of competing plants, and participate in more complex interactions within the ecosystem.[2] Understanding these roles is not only crucial for comprehending plant ecology but also offers valuable insights for the development of novel pharmaceuticals, agrochemicals, and other biotechnological applications.
Biosynthesis of this compound: A Key Enzymatic Conversion
The biosynthesis of this compound, like all sesquiterpenes, originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). The crucial step in this compound biosynthesis is the cyclization of FPP, catalyzed by a specific class of enzymes known as terpene synthases (TPS).
Specifically, an This compound synthase mediates the complex carbocation-driven cyclization cascade of FPP to form the characteristic bicyclic this compound scaffold. The identification and characterization of this compound synthase genes, such as the (-)-5-epithis compound synthase from Salvia miltiorrhiza, provide valuable tools for understanding the regulation of this compound production and for potential metabolic engineering applications.[3]
Ecological Roles of this compound
The production of this compound and its derivatives confers significant ecological advantages to plants, primarily through its roles in defense and competition.
Plant-Herbivore Interactions: A Chemical Shield
A primary ecological function of this compound is to deter feeding by herbivores. This antifeedant activity has been demonstrated for various eremophilane derivatives against a range of insect pests.
3.1.1. Antifeedant Properties:
Eremophilanolides, oxygenated derivatives of this compound, have shown significant antifeedant effects against herbivorous insects such as Spodoptera littoralis and Leptinotarsa decemlineata.[4][5] The presence of these compounds in plant tissues can reduce the palatability of the plant, leading to decreased consumption by herbivores and, consequently, reduced damage.
Experimental Protocol: Antifeedant Bioassay (Leaf Disc No-Choice Test)
This protocol is designed to assess the antifeedant activity of this compound or its derivatives against a generalist chewing insect like Spodoptera littoralis.
-
Compound Preparation: Dissolve purified this compound or its derivatives in a suitable solvent (e.g., acetone) to create a stock solution. Prepare a series of dilutions to test a range of concentrations.
-
Leaf Disc Treatment: Punch uniform leaf discs from a suitable host plant (e.g., cotton for S. littoralis). Dip the leaf discs in the test solutions for a few seconds and allow the solvent to evaporate completely. Control discs should be treated with the solvent alone.
-
Insect Bioassay: Place a single treated leaf disc in a petri dish with a moistened filter paper to maintain humidity. Introduce a pre-starved insect larva (e.g., third-instar S. littoralis) into each petri dish.
-
Data Collection: After a set period (e.g., 24 hours), measure the area of the leaf disc consumed using a leaf area meter or image analysis software.
-
Analysis: Calculate the percentage of feeding deterrence for each concentration compared to the control. The effective concentration required to deter 50% of feeding (EC50) can be determined through probit analysis.
Plant-Pathogen Interactions: An Antimicrobial Barrier
Eremophilane sesquiterpenoids exhibit a broad spectrum of antimicrobial and antifungal activities, providing plants with a chemical defense against pathogenic microorganisms.
3.2.1. Antibacterial and Antifungal Spectrum:
Eremophilane-type sesquiterpenoids isolated from various sources have demonstrated inhibitory activity against a range of bacteria and fungi.[1][6][7] For instance, extracts from plants of the Eremophila genus, known to produce these compounds, show selective activity against Gram-positive bacteria, including multi-drug resistant strains of Staphylococcus aureus.[5][8] This suggests that this compound and its derivatives can play a crucial role in protecting plants from bacterial infections. Furthermore, eremophilane derivatives have shown antifungal activity against various fungal pathogens.[9]
Table 1: Reported Antimicrobial Activity of Eremophilane Sesquiterpenoids
| Compound Class | Target Organism | Observed Effect | Reference |
| Eremophilane derivatives | Staphylococcus aureus | Antibacterial | [6] |
| Eremophilane derivatives | Streptococcus pyogenes | Antibacterial | [8] |
| Eremophilane derivatives | Candida albicans | Antifungal | [9] |
| Eremophilane derivatives | Botrytis cinerea | Antifungal | [10] |
Plant-Plant Interactions: Allelopathic Warfare
Allelopathy, the chemical inhibition of one plant by another, is a key mechanism in plant competition. This compound and its derivatives can act as allelochemicals, influencing the germination and growth of neighboring plants.
3.3.1. Phytotoxic Effects:
The phytotoxic activity of eremophilanolides has been observed, with some compounds inhibiting seed germination and radicle elongation of other plant species.[5] This suggests that the release of these compounds into the soil, either through root exudation or decomposition of plant litter, can create a zone of inhibition around the this compound-producing plant, reducing competition for resources. The mechanisms of action often involve the disruption of cell membranes and interference with key metabolic processes in the target plant.[4]
Experimental Protocol: Seed Germination and Seedling Growth Bioassay
This protocol assesses the allelopathic potential of this compound on the germination and early growth of a model plant species (e.g., lettuce, Lactuca sativa) or a common weed species.
-
Test Solution Preparation: Prepare a series of concentrations of this compound in a suitable solvent, with a final concentration of the solvent in the aqueous solution being non-phytotoxic (typically <1%).
-
Germination Assay: Place a set number of seeds (e.g., 20) on a filter paper in a petri dish. Add a specific volume of the test solution to each petri dish. Seal the dishes and incubate them in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle).
-
Data Collection: After a defined period (e.g., 7 days), count the number of germinated seeds and measure the radicle and hypocotyl length of the seedlings.
-
Analysis: Calculate the germination percentage and the percentage of inhibition of radicle and hypocotyl growth for each concentration relative to the control.
Plant-Microbe Interactions in the Rhizosphere
The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot of microbial activity. Root exudates, which can include sesquiterpenoids like this compound, play a crucial role in shaping the composition and function of the rhizosphere microbiome.[11][12] While direct studies on this compound's specific role in structuring the rhizosphere microbiome are limited, the known antimicrobial properties of this compound suggest it could selectively inhibit certain microbial populations while favoring others, thereby influencing nutrient cycling and plant health.
This compound as a Potential Signaling Molecule
While the direct defensive and allelopathic roles of this compound are more established, there is growing interest in its potential function as a signaling molecule. Herbivore-induced plant volatiles (HIPVs), which include many sesquiterpenes, can act as signals to attract natural enemies of herbivores (indirect defense) and to prime defenses in neighboring plants.
Although direct evidence for this compound inducing key defense signaling pathways, such as the jasmonic acid (JA) and salicylic acid (SA) pathways, is still emerging, it is plausible that its release upon herbivore attack could contribute to the overall volatile blend that mediates these complex interactions.[13][14] Future research should focus on investigating whether exogenous application of this compound can trigger the expression of defense-related genes and the production of phytohormones.
Influence of Abiotic Stress on this compound Production
The production of secondary metabolites, including this compound, is often influenced by abiotic environmental factors. Stresses such as drought, high salinity, and extreme temperatures can lead to an increase in the production of these compounds as part of the plant's overall stress response.[15][16] For example, moderate drought stress has been shown to enhance the production of various secondary metabolites in medicinal plants.[17] This suggests that the ecological roles of this compound may be context-dependent and amplified under stressful conditions, providing enhanced protection when the plant is most vulnerable.
Analytical Methodologies for this compound Research
Accurate and reliable methods for the extraction and quantification of this compound are essential for studying its ecological roles.
Extraction from Plant Tissues
The choice of extraction method depends on the plant material and the research question.
-
Solvent Extraction: This is a common method for extracting a broad range of secondary metabolites. A typical protocol involves grinding the plant material and extracting it with a solvent of appropriate polarity, such as hexane or a mixture of hexane and ethyl acetate.
-
Solid-Phase Microextraction (SPME): For the analysis of volatile this compound, headspace SPME is a solvent-free technique that is particularly useful for sampling the volatile profile of living plants with minimal disturbance.[6][18]
Experimental Protocol: Solvent Extraction of this compound from Leaf Tissue
-
Sample Preparation: Harvest fresh leaf tissue and immediately freeze it in liquid nitrogen to halt metabolic processes. Lyophilize the tissue to remove water.
-
Grinding: Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
-
Extraction: Weigh a precise amount of the powdered tissue and place it in a flask. Add a measured volume of n-hexane.
-
Sonication/Maceration: Sonicate the mixture or let it macerate for a specified time (e.g., 24 hours) at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the extract at -20°C until analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the identification and quantification of volatile and semi-volatile compounds like this compound.[19][20]
Experimental Protocol: GC-MS Quantification of this compound
-
Sample Preparation: Dissolve the crude extract in a known volume of a suitable solvent (e.g., n-hexane). If necessary, perform a cleanup step using solid-phase extraction (SPE) to remove interfering compounds.
-
Internal Standard: Add a known concentration of an internal standard (a compound with similar chemical properties to this compound but not present in the sample) to both the samples and the calibration standards.
-
GC-MS Analysis: Inject a small volume of the sample onto a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The GC oven temperature program should be optimized to achieve good separation of the target analytes. The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Quantification: Create a calibration curve using a series of known concentrations of an authentic this compound standard. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
Conclusion and Future Directions
This compound and its derivatives are clearly significant players in the chemical ecology of the plants that produce them. Their roles as antifeedants, antimicrobial agents, and allelochemicals provide a robust defense against a variety of biotic and abiotic stresses. For researchers in drug development, the diverse bioactivities of eremophilane sesquiterpenoids offer a promising starting point for the discovery of new therapeutic agents.[1]
Future research should aim to further elucidate the specific molecular targets of this compound in herbivores and pathogens. Investigating the potential of this compound to act as a signaling molecule, both within the plant and between plants, will provide a more complete picture of its ecological functions. Furthermore, exploring the diversity of eremophilane structures across a wider range of plant species may reveal novel compounds with unique and potent biological activities. The application of advanced analytical techniques and metabolomic approaches will be crucial in unraveling the complex interplay between this compound production, environmental factors, and the intricate web of ecological interactions.
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A Comprehensive Technical Guide to Eremophilene: Chemical Identity, Properties, and Scientific Applications
Abstract: Eremophilene is a naturally occurring sesquiterpene hydrocarbon characterized by its bicyclic eremophilane skeleton. This technical guide provides a comprehensive overview of this compound, designed for researchers, chemists, and professionals in drug development and natural products chemistry. The document details its core chemical identifiers, physicochemical properties, stereochemical nuances, and its relationship to its well-known isomer, valencene. Furthermore, we explore its natural origins, biosynthetic pathway, key analytical and synthetic methodologies, and current research applications, offering a consolidated resource for advanced scientific investigation.
Core Chemical Identification
Precise identification is the cornerstone of chemical research and development. This compound, a member of the octahydronaphthalene class of compounds, is defined by a specific set of identifiers across various chemical databases and regulatory systems.[1][] The most commonly referenced stereoisomer is (-)-eremophilene.
A consolidated list of these identifiers is presented below for unambiguous reference.
| Identifier | Value | Source (Example) |
| CAS Number | 10219-75-7 | CAS Common Chemistry |
| IUPAC Name | (3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | PubChem |
| Molecular Formula | C₁₅H₂₄ | CAS Common Chemistry |
| PubChem CID | 5317160 | PubChem[3] |
| FDA UNII | OPI7MD81JT | The Good Scents Company[3] |
| ChEBI ID | 142091 | GSRS[4] |
| InChI | InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13+,15+/m0/s1 | CAS Common Chemistry[5] |
| InChIKey | QEBNYNLSCGVZOH-GZBFAFLISA-N | CAS Common Chemistry[5] |
| Canonical SMILES | CC1CCC=C2C1(CC(CC2)C(=C)C)C | PubChem |
| Isomeric SMILES | C[C@H]1CCC=C2[C@@]1(CC(=C)C)C | PubChem[6] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various systems, influencing its extraction, purification, and formulation. As a volatile sesquiterpene, it is sparingly soluble in water but miscible with organic solvents like ethanol.
| Property | Value | Notes |
| Molecular Weight | 204.35 g/mol | CAS Common Chemistry[5] |
| Appearance | Colorless liquid (presumed) | Inferred from related compounds |
| Boiling Point | 129.5 °C at 13 Torr (17.3 hPa) | CAS Common Chemistry[5] |
| Density | ~0.934 g/cm³ at 24 °C | CAS Common Chemistry[5] |
| Flash Point | 106.11 °C (223.00 °F) | The Good Scents Company[3] |
| logP (o/w) | ~6.49 | Estimated value[3][7] |
| Solubility | Insoluble in water; Soluble in alcohol | The Good Scents Company[3] |
Molecular Structure and Stereochemistry
The Eremophilane Skeleton
This compound is a sesquiterpenoid, meaning it is biosynthetically derived from three isoprene units.[1][8] Its defining feature is the eremophilane carbon skeleton. Structurally, eremophilanes are understood to be derived from eudesmane-type sesquiterpenes through a characteristic 1,2-methyl shift, which moves the methyl group from the C-10 position to the adjacent C-5 position.[8] This rearrangement is a key step in its biosynthesis and distinguishes it from other sesquiterpene classes.
Isomeric Distinction: this compound vs. Valencene
In the field of natural products, structural isomerism can lead to significant confusion. This compound shares the molecular formula C₁₅H₂₄ with valencene, another commercially important sesquiterpene known for its characteristic citrus and orange aroma.[9] The primary distinction lies in the stereochemistry and the arrangement of the bicyclic core. The Global Substance Registration System (GSRS) even notes that valencene is a potential duplicate, highlighting their close relationship.[4] For researchers, it is critical to use precise analytical methods, such as chiral chromatography or detailed NMR analysis, to differentiate between these isomers, as their biological activities and sensory properties can differ significantly.
Biosynthesis and Natural Occurrence
This compound is synthesized in nature via the isoprenoid pathway. The process begins with the universal C5 precursors, which are assembled into the C15 intermediate, farnesyl pyrophosphate (FPP).[9] A specific terpene synthase enzyme then catalyzes the cyclization of FPP, leading to the formation of the characteristic eremophilane cation, which is subsequently converted to this compound.
Caption: Simplified biosynthetic pathway of (-)-eremophilene from FPP.
This compound has been identified as a constituent in a variety of plant species and other organisms. Notable sources include:
-
Eremophila species (desert shrubs)
-
Illicium anisatum (Japanese star anise)[]
-
Burdock (Arctium lappa)[8]
-
Chloranthus anhuiensis (a flowering plant)[3]
Methodologies for Isolation and Analysis
The analysis of this compound, particularly within a complex matrix like an essential oil, requires robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose due to its high separation efficiency and definitive identification capabilities.
Experimental Protocol: GC-MS Analysis of this compound in an Essential Oil Matrix
This protocol describes a standard method for the qualitative and semi-quantitative analysis of this compound.
1. Sample Preparation:
- Dilute the essential oil sample 1:100 (v/v) in a suitable volatile solvent (e.g., hexane or ethyl acetate). The high dilution prevents column overloading and detector saturation.
- Vortex the solution for 30 seconds to ensure homogeneity.
- If particulates are present, filter through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B MSD (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. This column is chosen for its excellent separation of non-polar to semi-polar volatile compounds.
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase at 4 °C/min to 240 °C.
- Hold: Maintain 240 °C for 5 minutes. This programmed ramp ensures separation of compounds with a wide range of boiling points.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: 40-400 amu.
3. Data Analysis:
- Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with an authentic standard or with established libraries (e.g., NIST, Wiley).
- The mass spectrum of this compound will show a characteristic fragmentation pattern, including its molecular ion peak (m/z 204).
- Perform semi-quantitation by integrating the peak area and expressing it as a relative percentage of the total chromatogram area.
Synthesis Strategies
While this compound can be isolated from natural sources, yields are often low. Consequently, microbial synthesis in engineered hosts represents a scalable and sustainable alternative.[6] This approach leverages metabolic engineering to program microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce the target molecule from simple feedstocks like glucose.
Workflow: Microbial Production of (-)-Eremophilene
The causality behind this workflow is to redirect the host's central carbon metabolism towards the overproduction of the FPP precursor and then efficiently convert it to the final product.
Caption: Conceptual workflow for the heterologous production of this compound.
Key Steps and Rationale:
-
Host Strain Engineering: The native metabolic pathways of the host are engineered to enhance the flux towards FPP. This often involves overexpressing genes of the mevalonate (MVA) pathway.
-
Heterologous Gene Expression: A gene encoding a high-activity this compound synthase is introduced into the engineered host.
-
Fed-Batch Fermentation: A fed-batch strategy is employed to achieve high cell densities and maintain optimal conditions for growth and production, preventing the accumulation of inhibitory byproducts.[6]
-
In-Situ Product Recovery (ISPR): this compound can be toxic to microbial cells at high concentrations. An organic overlay (e.g., dodecane) is often used in the fermenter to continuously extract the product from the aqueous phase, thereby mitigating toxicity and improving overall yield.[6]
-
Purification and Analysis: The this compound is recovered from the organic overlay and purified using standard techniques like silica gel chromatography or distillation.
Biological Activity and Research Applications
This compound and its related eremophilane-type sesquiterpenes are subjects of growing scientific interest due to their diverse biological activities. This makes them valuable targets for research in agriculture and medicine.
-
Agrochemical Potential: (-)-Eremophilene has demonstrated significant repellent activity against agricultural pests, such as the fall armyworm (Spodoptera frugiperda).[6] This suggests its potential as a natural and biodegradable alternative to synthetic pesticides in integrated pest management programs.
-
Neuroprotective Effects: The eremophilane structural family has been associated with promising neuroprotective properties, indicating potential applications in research aimed at neurodegenerative diseases.[6]
-
Antioxidant Activity: Certain eremophilane sesquiterpenes have been evaluated for their ability to protect cells, including stem cells, against oxidative stress.[6] This opens avenues for their investigation in pharmacology and cosmetics.
-
Food and Fragrance: As a component of essential oils, this compound contributes to the aromatic profile of various plants and may have applications in the food and fragrance industries.[7]
References
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The Good Scents Company. (n.d.). This compound (3R,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene. Retrieved January 26, 2026, from [Link]
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Eremophilane Sesquiterpenes: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unique Landscape of Eremophilane Sesquiterpenes
Eremophilane sesquiterpenes represent a fascinating and biologically significant class of natural products. Characterized by a distinctive bicyclic decalin core, these C15 isoprenoids stand apart from many other sesquiterpenes due to their unusual biosynthetic origin, which challenges the conventional isoprene rule.[1][2] This structural novelty is the foundation for a remarkable diversity of chemical architectures and a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][3][4] This guide provides an in-depth exploration of eremophilane sesquiterpenes, from their biosynthesis and natural sources to their mechanisms of action and potential for therapeutic development. We will delve into the practical aspects of their study, including extraction, isolation, characterization, and synthetic strategies, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.
I. The Genesis of Structural Diversity: Biosynthesis of the Eremophilane Skeleton
The biosynthesis of eremophilane sesquiterpenes begins with the universal precursor for all sesquiterpenes, farnesyl diphosphate (FPP).[1][5][6] The defining step in the formation of the eremophilane backbone is a unique cyclization cascade catalyzed by a class of enzymes known as sesquiterpene synthases (STSs) or cyclases.[5] This process involves an initial ionization of FPP, followed by an electrophilic attack and a characteristic methyl migration from C-10 to C-5, which distinguishes them from many other sesquiterpenes.[1][7] The resulting eremophilane cation can then undergo various rearrangements, deprotonations, and further enzymatic modifications, leading to the vast array of eremophilane structures found in nature.
Subsequent to the formation of the core skeleton, a suite of tailoring enzymes, predominantly cytochrome P450 monooxygenases, introduce further structural diversity through a series of oxidative modifications.[6] These oxidations can occur at various positions on the bicyclic core and the isopropyl side chain, leading to the formation of alcohols, ketones, acids, esters, furans, and lactones.[6] This multi-step enzymatic process is the wellspring of the rich chemical diversity observed within the eremophilane family.
Caption: Figure 1: Biosynthesis of the Eremophilane Core. A simplified diagram illustrating the key enzymatic steps in the biosynthesis of the eremophilane skeleton from farnesyl diphosphate (FPP).
II. Natural Sources: A Realm of Chemical Diversity
Eremophilane sesquiterpenes are predominantly found in the plant kingdom, particularly within the Asteraceae family in genera such as Ligularia, Senecio, and Cacalia.[1][2] Fungi, including marine-derived and endophytic species, have also emerged as a prolific source of these compounds.[7][8] Interestingly, fungal eremophilanes are often enantiomers of their plant-derived counterparts, highlighting the stereochemical diversity generated by different enzymatic systems.[7]
| Natural Source | Representative Genera/Species | Examples of Isolated Eremophilanes | Reference |
| Plants (Asteraceae) | Ligularia spp., Senecio spp., Cacalia ainsliaeflora | Eremophilenolide, Petasitenine | [1][3] |
| Fungi (Marine-derived) | Penicillium copticola, Emericellopsis maritima | Copteremophilanes A-J, PR toxin | [7][9] |
| Fungi (Endophytic) | Boeremia exigua, Rhizopycnis vagum | Boeremialanes A-D, Rhizoperemophilane F | [1][10] |
III. Pharmacological Activities and Mechanisms of Action
The unique structural features of eremophilane sesquiterpenes endow them with a wide range of biological activities, making them promising candidates for drug development.
A. Anti-inflammatory Activity
Many eremophilane sesquiterpenes exhibit potent anti-inflammatory effects. One of the key mechanisms underlying this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[1] For example, boeremialane D demonstrated potent inhibition of NO production in RAW264.7 macrophages with an IC50 of 8.62 μM.[1] The anti-inflammatory action of some eremophilanes is also attributed to their ability to modulate key signaling pathways. Certain compounds have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in the inflammatory response.[7] Furthermore, some sesquiterpenes, though not exclusively eremophilanes, are known to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[9][11]
Caption: Figure 2: Anti-inflammatory Mechanisms of Eremophilanes. A diagram showing the inhibition of key inflammatory signaling pathways by eremophilane sesquiterpenes in macrophages.
B. Anticancer Activity
Eremophilane sesquiterpenes have demonstrated significant cytotoxic effects against various cancer cell lines.[3][12] The anticancer mechanism of action is often multifaceted. Some eremophilanes induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The inhibition of the NF-κB signaling pathway is another crucial mechanism, as NF-κB is a key transcription factor that promotes cancer cell survival, proliferation, and metastasis.[9][13] Sesquiterpene lactones, a subclass that includes some eremophilanes, are known to selectively alkylate the p65 subunit of NF-κB, thereby inhibiting its activity.[13]
C. Antimicrobial Activity
Several eremophilane sesquiterpenes have shown promising activity against a range of bacteria and fungi.[3][4] For instance, compounds isolated from Cacalia ainsliaeflora displayed weak antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.[3] The proposed mechanism of antibacterial action for some of these compounds involves the disruption of the bacterial cell's outer membrane.[4]
D. Neuroprotective Effects
Emerging research has highlighted the neuroprotective potential of certain eremophilane sesquiterpenes.[7] Some compounds have been shown to protect neuronal cells from oxidative stress-induced damage.[14] The precise mechanisms are still under investigation but may involve the modulation of signaling pathways related to neuronal survival and the reduction of neuroinflammation.
IV. Experimental Protocols: A Practical Guide
This section provides an overview of the key experimental workflows for the study of eremophilane sesquiterpenes.
A. Extraction and Isolation
The isolation of eremophilane sesquiterpenes from their natural sources typically involves a multi-step process of extraction and chromatography.
1. Extraction from Fungal Cultures:
-
Step 1: Culturing and Fermentation. The fungal strain is cultured on a suitable medium (e.g., potato dextrose agar) and then transferred to a larger-scale solid or liquid fermentation medium (e.g., rice medium) for an extended period (e.g., 30 days) to allow for the production of secondary metabolites.[1]
-
Step 2: Extraction. The fermented culture is extracted exhaustively with an organic solvent such as methanol or ethyl acetate.[1] The solvent is then removed under reduced pressure to yield a crude extract.
-
Step 3: Fractionation and Purification. The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves:
-
Column Chromatography: Using stationary phases like silica gel, reversed-phase (RP-18) silica gel, and Sephadex LH-20 with a gradient of solvents to separate the extract into fractions of decreasing complexity.[1][8]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual compounds is often achieved using semi-preparative HPLC with a suitable column (e.g., C18) and a specific mobile phase.[1][8]
-
Caption: Figure 3: General Workflow for Extraction and Isolation. A flowchart depicting the common steps involved in the extraction and purification of eremophilane sesquiterpenes from natural sources.
B. Structure Elucidation
The determination of the chemical structure of isolated eremophilane sesquiterpenes relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are essential for establishing the planar structure and relative stereochemistry of the molecule.[1][8]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like HRESIMS are used to determine the exact molecular formula of the compound.[1][8][14]
-
Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a powerful tool for determining the absolute configuration of chiral molecules by comparing the experimental spectrum with theoretically calculated spectra.[1][8]
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[8]
C. Biological Activity Assays
A variety of in vitro assays are employed to evaluate the pharmacological properties of eremophilane sesquiterpenes.
-
Anti-inflammatory Assays:
-
Nitric Oxide (NO) Production Assay: The inhibitory effect on NO production in LPS-stimulated RAW 264.7 macrophages is a common method to screen for anti-inflammatory activity. NO levels in the culture medium are measured using the Griess reagent.[1]
-
-
Anticancer Assays:
-
Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the effect of a compound on cell viability.[15] Other methods include the trypan blue exclusion assay and the colony formation assay.[13]
-
Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on the progression of the cell cycle.[13]
-
Apoptosis Assays: DAPI staining and caspase activity assays (e.g., Caspase-Glo 3/7 assay) are used to determine if the compound induces programmed cell death.[13]
-
-
Antimicrobial Assays:
-
Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.
-
Disk Diffusion Assay: This is a qualitative method to assess the antimicrobial activity of a compound.
-
-
Neuroprotective Assays:
-
Oxidative Stress Models: The protective effects of compounds against oxidative stress-induced cell death in neuronal cell lines (e.g., using tert-butyl hydroperoxide (tBHP) as the stressor) are evaluated.[14]
-
V. Synthetic Strategies: Building the Eremophilane Core
The total synthesis of eremophilane sesquiterpenes is a challenging yet rewarding endeavor that allows for the confirmation of their structures and the generation of analogues for structure-activity relationship (SAR) studies. Several synthetic strategies have been developed to construct the characteristic bicyclic core.
-
Robinson Annulation: This powerful ring-forming reaction is a classic method for constructing six-membered rings and has been applied to the synthesis of the eremophilane skeleton.[16][17] It involves a Michael addition followed by an intramolecular aldol condensation.[16][17]
-
Diels-Alder Reaction: The [4+2] cycloaddition between a conjugated diene and a dienophile is another efficient strategy for the construction of the cyclohexene ring present in many eremophilanes.[18][19][20]
-
Oxa-Pauson-Khand Reaction: This reaction has been utilized in the asymmetric total synthesis of eremophilanolide sesquiterpenes to forge the γ-butenolide-fused tricyclic core in a single step.[18]
VI. Future Directions and Therapeutic Potential
The structural diversity and potent biological activities of eremophilane sesquiterpenes make them a rich source of inspiration for the development of new therapeutic agents. Future research in this field will likely focus on:
-
Discovery of Novel Structures: Continued exploration of underexplored natural sources, particularly endophytic and marine-derived fungi, is expected to yield novel eremophilane scaffolds with unique biological activities.
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by eremophilane sesquiterpenes is crucial for their rational design as drug candidates.
-
Medicinal Chemistry and SAR Studies: The total synthesis of eremophilanes and their analogues will enable comprehensive SAR studies to optimize their potency, selectivity, and pharmacokinetic properties.
-
Clinical Translation: Promising lead compounds will require further preclinical and clinical evaluation to assess their therapeutic potential for the treatment of inflammatory diseases, cancer, infectious diseases, and neurodegenerative disorders.
References
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- Eremophilane-Type Sesquiterpenoids from Fungus Aspergillus aurantiobrunneus. Molecules2024, 29(x), x.
- Asymmetric Total Synthesis of Eremophilanolide Sesquiterpene Xylareremophil and Its Congeners. Org. Lett.2024, 26(8), 1636–1641.
- Eudesmane and Eremophilane Sesquiterpenes from the Fruits of Alpinia oxyphylla with Protective Effects against Oxidative Stress in Adipose-Derived Mesenchymal Stem Cells. Molecules2021, 26(6), 1735.
- Eremophilane sesquiterpenes from Cacalia ainsliaeflora. Planta Med.2002, 68(2), 184-187.
- Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro. J. Ethnopharmacol.2010, 128(2), 435-441.
- Efficient Isolation of an Anti-Cancer Sesquiterpene Lactone from Calomeria amaranthoides by Steam Distillation. Am. J. Plant Sci.2011, 2, 668-672.
- Structure-Dependent Cytotoxic Effects of Eremophilanolide Sesquiterpenes. Nat. Prod. Commun.2016, 11(10), 1509-1512.
- Occurrence and Biological Activities of Eremophilane-type Sesquiterpenes. Curr. Med. Chem.2011, 18(3), 353-373.
- The Intramolecular Diels Alder Reaction. Master Organic Chemistry.
- The suggested mechanism for the Robinson annulation reaction.
- Eremophilane Sesquiterpenoids with Antibacterial and Anti-inflammatory Activities from the Endophytic Fungus Septoria rudbeckiae. J. Agric. Food Chem.2021, 69(42), 12517–12526.
- Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate by Serratia plymuthica 4Rx13. Sci. Rep.2021, 11, 2894.
- Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochim. Biophys. Acta2010, 1805(2), 167–184.
- Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. Int. J. Mol. Sci.2021, 22(11), 5630.
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- Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review. J. Fungi2022, 8(7), 705.
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- Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential. Expert Opin. Investig. Drugs2014, 23(10), 1347-1365.
- Frog farnesyl pyrophosphate synthases and their role as non-canonical terpene synthases for bisabolane sesquiterpenes. Org. Biomol. Chem.2019, 17(38), 8686-8692.
- Trends in the Diels–Alder reaction in polymer chemistry. Chem. Soc. Rev.2021, 50(16), 9037-9087.
- Eremophilane Sesquiterpenoids with Antibacterial and Anti-inflammatory Activities from the Endophytic Fungus Septoria rudbeckiae. J. Agric. Food Chem.2021, 69(42), 12517-12526.
- Robinson annul
- Eremophilane and cadinane sesquiterpenoids from the fruits of Alpinia oxyphylla and their anti-inflammatory activities. Food Funct.2021, 12(19), 9205-9214.
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- Eremophilane-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities. Front. Chem.2021, 9, 796853.
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Methodological & Application
Application Note: Enhancing GC-MS Analysis of Eremophilane-Type Sesquiterpenoids via Silylation
Abstract
Eremophilane-type sesquiterpenoids are a diverse class of natural products with significant pharmacological and agricultural interest.[1][2] Their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often complicated by the presence of polar, functionalized analogs alongside the parent hydrocarbon, eremophilene. These polar compounds, such as eremophilenols, can exhibit poor chromatographic behavior, including peak tailing and thermal degradation, leading to inaccurate quantification and identification. This guide details a robust derivatization strategy using silylation to overcome these analytical challenges. We present the scientific rationale, a detailed step-by-step protocol using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and expected outcomes. The described method converts polar hydroxyl groups into stable, nonpolar trimethylsilyl (TMS) ethers, significantly improving volatility, thermal stability, and chromatographic peak shape for a comprehensive and accurate profiling of eremophilane sesquiterpenoids.
The Rationale for Derivatization in Eremophilane Analysis
Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like terpenes.[3] However, its efficacy is contingent on the analytes being thermally stable and sufficiently volatile to traverse the GC column without undesirable interactions.
The Challenge with Polar Sesquiterpenoids:
The eremophilane family includes not only the hydrocarbon this compound but also a wide array of its oxygenated derivatives (sesquiterpenoids), which may contain one or more hydroxyl (-OH) or carboxyl (-COOH) groups.[1] These polar functional groups are problematic for GC analysis for several key reasons:
-
Reduced Volatility: Intermolecular hydrogen bonding increases the boiling point of polar molecules, making them less volatile. This can lead to long retention times and broad peaks.
-
Poor Peak Shape (Tailing): The active hydrogens in hydroxyl groups can form hydrogen bonds with active sites (e.g., free silanol groups) on the GC inlet liner and column stationary phase. This reversible adsorption causes molecules to elute at different times, resulting in asymmetric or "tailing" peaks, which compromises resolution and quantification accuracy.[4][5][6]
-
Thermal Instability: At the high temperatures of the GC injector port, polar sesquiterpenoids can dehydrate or rearrange, leading to analyte loss and the appearance of artifact peaks.
While the parent hydrocarbon This compound is nonpolar and generally suitable for direct GC analysis, a comprehensive analysis of a natural extract requires a method that can capably analyze its less volatile, polar derivatives. Derivatization is the definitive solution to this analytical problem.[6]
Why Silylation?
Silylation is a chemical modification technique that replaces active hydrogen atoms in polar functional groups with a nonpolar trimethylsilyl (TMS) group.[7] This process is ideally suited for eremophilane sesquiterpenoids:
-
Increases Volatility: By masking the polar -OH group, silylation eliminates hydrogen bonding, thereby lowering the boiling point of the derivative and making it more amenable to GC analysis.[8]
-
Improves Peak Symmetry: The resulting TMS-ether is nonpolar and does not interact with active sites in the GC system, leading to sharp, symmetrical Gaussian peaks.[6]
-
Enhances Thermal Stability: TMS derivatives are generally more thermally stable than their parent compounds, preventing on-column degradation.
-
Aids in Identification: The derivatized molecule exhibits a predictable mass shift in its mass spectrum (an increase of 72 amu per TMS group), and the fragmentation pattern of TMS derivatives is well-characterized, which can aid in structural elucidation.[9][10]
The agent of choice for this protocol is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) . It is a powerful silylating reagent that produces highly volatile by-products (N-methyltrifluoroacetamide), which elute early in the chromatogram and do not interfere with the analytes of interest.[11][12]
Table 1: Comparison of Physicochemical Properties and Expected GC Behavior
| Compound Type | Example | Key Functional Group | Polarity | Dominant Intermolecular Force | Expected GC Peak Shape (Underivatized) |
|---|---|---|---|---|---|
| Sesquiterpene Hydrocarbon | This compound | Alkene | Nonpolar | van der Waals | Symmetrical |
| Sesquiterpenoid Alcohol | Eremophilenol | Hydroxyl (-OH) | Polar | Hydrogen Bonding | Asymmetrical (Tailing) |
| TMS-derivatized Alcohol | Eremophilenol-TMS | TMS-Ether (-O-Si(CH₃)₃) | Nonpolar | van der Waals | Symmetrical |
The Silylation Reaction Mechanism
The derivatization proceeds via a nucleophilic substitution reaction (SN2 type) where the oxygen of the alcohol group attacks the silicon atom of the MSTFA molecule. This forms the stable trimethylsilyl ether.[7]
Caption: Silylation of a hydroxylated eremophilane with MSTFA.
Detailed Experimental Protocol
This protocol describes the derivatization of a dried organic extract containing eremophilane-type sesquiterpenoids.
Safety Precautions: Silylating reagents are moisture-sensitive and corrosive. Work in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses). All glassware and solvents must be anhydrous, as the reagent will preferentially react with water.[7]
Materials and Reagents:
-
Dried sample extract (e.g., from solvent extraction of plant material)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (≥98% purity)
-
Anhydrous Pyridine (optional, as catalyst)
-
Anhydrous Hexane or Ethyl Acetate (GC grade)
-
2 mL autosampler vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven set to 60-70°C
-
Vortex mixer
Protocol Steps:
-
Sample Preparation:
-
Ensure the sample extract is completely dry. Re-dissolve a known quantity of the dried extract (e.g., 1 mg) in 100 µL of anhydrous hexane or ethyl acetate in a clean, dry 2 mL vial.
-
-
Reagent Addition:
-
Using a dry microsyringe, add 100 µL of MSTFA to the sample solution.
-
(Optional) For sterically hindered alcohols, add 10 µL of anhydrous pyridine to act as a catalyst.
-
-
Reaction:
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Place the vial in a heating block or oven set to 70°C for 30 minutes. This ensures the reaction goes to completion.
-
-
Cooling and Dilution:
-
Remove the vial from the heat source and allow it to cool to room temperature.
-
(Optional) If the initial sample was highly concentrated, dilute the derivatized solution to an appropriate concentration for GC-MS analysis (e.g., 1:10 v/v) with anhydrous hexane.
-
-
GC-MS Analysis:
-
Transfer the final solution to an autosampler vial if necessary.
-
The sample is now ready for injection into the GC-MS system. Analyze promptly.
-
Caption: Step-by-step workflow for MSTFA derivatization.
Expected Results and Data Interpretation
The success of the derivatization protocol is immediately evident from the resulting chromatogram and mass spectra.
-
Chromatographic Improvement: Polar analytes that previously exhibited broad, tailing peaks will now appear as sharp, symmetrical peaks. Their retention times may decrease due to the increase in volatility.
-
Mass Spectral Confirmation: The molecular ion (M+) of a derivatized compound will increase by 72 atomic mass units (amu) for each hydroxyl group that has been silylated. The fragmentation pattern will also show characteristic ions for TMS derivatives, such as a prominent ion at m/z 73 ([Si(CH₃)₃]⁺) and a loss of a methyl group ([M-15]⁺).[9][13]
Table 2: Hypothetical GC-MS Data Comparison for Eremophilenol
| Parameter | Underivatized Eremophilenol | TMS-Derivatized Eremophilenol | Rationale for Change |
|---|---|---|---|
| Retention Time (min) | 18.5 | 17.2 | Increased volatility reduces retention time. |
| Peak Tailing Factor | 2.1 | 1.1 | Elimination of H-bonding with active sites.[6] |
| Molecular Ion (m/z) | 222 | 294 | Addition of one TMS group (222 + 72). |
| Key Fragment Ions (m/z) | 204 (M-18, H₂O loss) | 279 (M-15, CH₃ loss), 73 | Characteristic TMS fragmentation pattern.[9] |
Troubleshooting and Method Validation
-
Issue: Incomplete Derivatization (seeing both original and derivatized peaks).
-
Cause: Insufficient reagent, presence of moisture, insufficient reaction time/temperature.
-
Solution: Ensure all materials are anhydrous. Use a larger excess of MSTFA. Increase reaction time or temperature slightly (e.g., 75°C for 45 minutes).
-
-
Issue: Extraneous Peaks in Chromatogram.
-
Cause: Contaminated solvents or reagents; side reactions.
-
Solution: Run a reagent blank (all steps without the sample) to identify artifact peaks. Ensure high-purity reagents are used.[12]
-
-
Method Validation: For quantitative applications, the method should be validated for linearity, precision, and accuracy. The stability of the TMS derivatives should also be assessed; typically, samples should be analyzed within 24 hours of preparation.
Conclusion
The direct GC-MS analysis of complex natural extracts containing eremophilane-type sesquiterpenoids is hampered by the poor chromatographic performance of polar, hydroxyl-containing constituents. Chemical derivatization via silylation with MSTFA is a simple, rapid, and highly effective strategy to mitigate these issues. This protocol converts problematic polar analytes into thermally stable, nonpolar TMS-ethers, resulting in significantly improved peak shape, enhanced resolution, and more reliable identification. Adopting this derivatization workflow enables researchers to achieve a more accurate and comprehensive characterization of the full spectrum of eremophilane sesquiterpenoids in their samples.
References
-
Asian Journal of Biological Sciences (2024). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Available at: [Link]
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MDPI (2024). Eremophilane-Type Sesquiterpenoids from Fungus Aspergillus aurantiobrunneus. Available at: [Link]
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Application Notes & Protocols for the Insecticidal Screening of Eremophilene
Introduction: The Case for Eremophilene as a Novel Bio-insecticide
The escalating issue of insecticide resistance and the environmental persistence of synthetic pesticides has catalyzed the search for effective, biodegradable alternatives.[1] Natural products, particularly plant-derived terpenes, represent a vast and promising reservoir of novel insecticidal compounds.[2][3] Terpenes often possess complex chemical structures and multiple modes of action, which can circumvent the resistance mechanisms developed by insects against single-target-site insecticides.[1]
This compound, a bicyclic sesquiterpene found in the essential oils of various plants like Eremophila mitchellii (Buddha Wood), Ocimum sanctum (Holy Basil), and Petasites hybridus (Butterbur), stands out as a candidate for investigation.[4] Belonging to the eremophilane class of sesquiterpenoids—known for a range of bioactivities including anti-bacterial and anti-inflammatory effects[5]—preliminary evidence shows that this compound exhibits significant repelling activity against agricultural pests such as the fall armyworm.[4] This observed repellency suggests the potential for broader insecticidal effects, including direct toxicity and antifeedant properties.
This document provides a structured, multi-tiered approach to systematically screen and characterize the insecticidal activity of this compound. The protocols herein are designed to be robust and self-validating, guiding the researcher from initial toxicity assessment to more nuanced mode-of-action evaluations. We will detail three primary bioassays—contact, fumigant, and antifeedant—to build a comprehensive profile of this compound's potential as a lead compound for a next-generation bio-insecticide.
Compound Profile: this compound
A thorough understanding of the test compound is critical for accurate and safe experimentation.
| Property | Value | Source |
| IUPAC Name | (3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | [4] |
| Molecular Formula | C₁₅H₂₄ | [6] |
| Molecular Weight | 204.36 g/mol | [6] |
| Appearance | Oily liquid (typical for sesquiterpenes) | N/A |
| Boiling Point | 270-271 °C at 760 mm Hg | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents like acetone and ethanol. | [6] |
| Natural Sources | Eremophila mitchellii, Ocimum sanctum, Petasites hybridus | [4] |
Causality Behind Experimental Choices: this compound's high boiling point and low water solubility dictate the use of a volatile organic solvent, such as acetone, for creating stock solutions and ensuring uniform application in bioassays.[7] Its presence in essential oils suggests significant volatility, making fumigant toxicity a crucial aspect to investigate alongside contact and ingestion routes.
A Multi-Tiered Screening Strategy
To efficiently evaluate this compound, we propose a logical workflow that progresses from broad screening to specific mode-of-action characterization. This approach conserves resources by first establishing a baseline of activity before committing to more intensive assays.
Caption: Workflow for the contact toxicity residual film bioassay.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 1000 µg/mL stock solution of this compound in acetone. Perform serial dilutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5 µg/mL). Prepare a solvent-only control (acetone) and a positive control.
-
Vial Coating: Pipette 500 µL of each concentration into a separate 20 mL glass scintillation vial. Prepare at least three to five replicate vials per concentration. [8]3. Solvent Evaporation: Roll each vial horizontally on a flat surface or a roller until the acetone has completely evaporated, leaving a dry, uniform film of this compound on the inner surface. [9]This step is critical for consistent results.
-
Insect Introduction: Introduce 10-20 adult insects into each vial. [8]5. Incubation: Secure the caps (perforated for air exchange) and place the vials upright in an environmental chamber under controlled conditions.
-
Data Collection: Record the number of moribund or dead insects in each vial at 24, 48, and 72 hours post-exposure. Insects are considered dead if they cannot move when gently prodded with a fine brush.
-
Data Analysis: Use the mortality data to perform a probit analysis to calculate the LC₅₀ and LC₉₀ values (the concentration required to kill 50% and 90% of the test population, respectively). [8] 4.3. Protocol 2: Fumigant Toxicity Bioassay
This assay assesses the toxicity of this compound in its vapor phase, which is essential for volatile compounds intended for use in enclosed spaces, such as for stored-product pests. [10] Rationale: Terpenes are often volatile. This bioassay determines if this compound can act at a distance without direct contact, a valuable property for controlling pests in grains or enclosed structures. A sealed container is used to ensure the concentration of the vapor phase remains stable. [9]
Caption: Experimental setup for the fumigant toxicity bioassay.
Step-by-Step Methodology:
-
Preparation: Use airtight glass jars (e.g., 1 L) as fumigation chambers.
-
Dose Application: Apply a specific amount of this compound solution (in acetone) onto a small filter paper disc (e.g., 2 cm diameter). Doses should be calculated based on the volume of the container (e.g., µL/L air).
-
Solvent Evaporation: Allow the acetone to evaporate from the filter paper for 1-2 minutes.
-
Assembly: Suspend the treated filter paper from the underside of the jar's lid using a pin or wire. Place a small cage (e.g., a mesh-covered vial) containing 20 insects at the bottom of the jar to prevent direct contact with the compound.
-
Sealing and Incubation: Seal the jars tightly and place them in an environmental chamber. Include a solvent-only control and a positive control (e.g., a known fumigant). Replicate each treatment three to five times.
-
Data Collection: Record insect mortality at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
Data Analysis: Calculate LC₅₀ values at each time point using probit analysis. This will establish the concentration- and time-dependent toxicity of this compound vapor.
4.4. Protocol 3: Antifeedant Bioassay (Leaf Disc No-Choice Test)
This assay determines if this compound deters insects from feeding, which is a valuable protective mechanism for plants and distinct from lethal toxicity.
Rationale: An effective pest control agent does not necessarily need to kill the insect; preventing crop damage by inhibiting feeding is a highly desirable trait. This bioassay quantifies the reduction in food consumption due to the presence of this compound. [11]
Caption: Workflow for the no-choice antifeedant bioassay.
Step-by-Step Methodology:
-
Preparation: Use fresh, tender leaves from the host plant of the test insect (e.g., cabbage for Plutella xylostella). Cut uniform discs (e.g., 3 cm diameter) using a cork borer.
-
Insect Preparation: Starve the test insects (e.g., third-instar larvae) for 2-4 hours before the assay to ensure motivation to feed.
-
Treatment: Prepare several concentrations of this compound in a solvent that includes a surfactant (e.g., 0.1% Tween-80) to ensure even coating. Dip each leaf disc into a treatment solution or the solvent control for 10-15 seconds. [9]4. Drying: Allow the discs to air dry completely on a rack.
-
Assay Setup: Place one treated leaf disc into a Petri dish lined with moist filter paper to prevent desiccation. Introduce one starved larva into each dish.
-
Incubation: Seal the Petri dishes and incubate in an environmental chamber for 24 or 48 hours.
-
Data Collection: After the incubation period, remove the larvae and measure the area of the leaf disc consumed. This can be done using a leaf area meter or by scanning the discs and using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control group and T is the area consumed in the treatment group.
Data Interpretation and Next Steps
The results from these three assays will provide a comprehensive profile of this compound's insecticidal potential.
| Assay | Key Metric | Interpretation |
| Contact Toxicity | LC₅₀ (µg/cm²) | A low LC₅₀ indicates high toxicity upon direct contact. This is promising for spray-based applications. |
| Fumigant Toxicity | LC₅₀ (µL/L air) | A low LC₅₀ indicates high toxicity via vapor action. This is valuable for stored product protection and enclosed spaces. |
| Antifeedant | AFI (%) | A high AFI indicates strong feeding deterrence. This is ideal for crop protection applications. |
Next Steps: If this compound shows significant activity in any of these primary screens, subsequent research should focus on:
-
Mechanism of Action: Terpenoid insecticides often act on the nervous system. An acetylcholinesterase (AChE) inhibition assay would be a logical first step to explore the biochemical target. [12]* Spectrum of Activity: Test this compound against a broader range of pest insects and, crucially, against non-target beneficial species like pollinators (bees) and predators (ladybugs) to assess its selectivity. [10]* Formulation Development: Investigate formulations (e.g., emulsifiable concentrates, microcapsules) to improve stability, residual activity, and delivery of this compound in practical applications. [10]
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Application Notes and Protocols for Assessing the Cytotoxic Effects of Eremophilene In Vitro
Introduction
Eremophilene is a naturally occurring sesquiterpene hydrocarbon found in various plants, such as Alpinia oxyphylla[1]. Sesquiterpenes, and specifically eremophilane-type sesquiterpenes, are gaining significant attention in oncological research due to their potential as antitumor agents, demonstrating pronounced cytotoxic actions against malignant cells[2][3][4]. The initial stages of vetting a potential anticancer compound like this compound involve rigorous in vitro cytotoxicity screening[5][6]. These assays are crucial for determining a compound's efficacy, dose-response relationship, and mechanism of cell death before advancing to more complex preclinical models.
This guide provides a comprehensive framework for researchers to systematically evaluate the cytotoxic effects of this compound. We will move beyond simple procedural lists to explain the rationale behind a multi-assay approach, ensuring a robust and well-validated characterization of the compound's biological activity. The workflow is designed to first establish broad cytotoxic activity and then to dissect the specific mode of cell death, distinguishing between apoptosis and necrosis.
Section 1: Strategic Workflow for Cytotoxicity Assessment
A hierarchical approach is the most effective strategy for characterizing a novel compound's cytotoxicity. This involves an initial broad screening to determine overall bioactivity, followed by more specific, mechanistic assays. This workflow ensures that resources are used efficiently and that the resulting data tells a coherent story about the compound's effects.
The proposed strategy begins with a metabolic activity assay (MTT) to establish a dose-dependent effect and calculate the half-maximal inhibitory concentration (IC50). Following this, secondary assays are employed to differentiate the primary mechanism of cell death: a Lactate Dehydrogenase (LDH) assay to quantify membrane rupture (a hallmark of necrosis) and a Caspase-3/7 assay to measure key executioner enzyme activity in apoptosis.
Figure 1: A strategic workflow for the in vitro cytotoxic evaluation of this compound.
Section 2: Primary Cytotoxicity Screening: The MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases within metabolically active cells[5][7][8]. The intensity of the purple color is directly proportional to the number of viable cells[8]. This assay is an excellent first-pass screen due to its high throughput, sensitivity, and reproducibility.
Protocol 2.1: MTT Assay for Cell Viability and IC50 Determination
1. Reagent Preparation:
- This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) of this compound in sterile dimethyl sulfoxide (DMSO). Store at -20°C. Note: The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
- MTT Solution: Prepare a 5 mg/mL solution of MTT powder in sterile phosphate-buffered saline (PBS). Mix thoroughly by vortexing and filter-sterilize. This solution should be protected from light and can be stored at -20°C for up to 6 months[7].
- Solubilization Solution: 10% SDS in 0.01 M HCl or pure, cell-culture grade DMSO.
2. Cell Seeding:
- Using a cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma), trypsinize and count the cells.
- Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
3. Treatment with this compound:
- Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1 µM to 200 µM).
- Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
- Include appropriate controls:
- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
- Untreated Control: Cells in culture medium only.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Incubation and Formazan Solubilization:
- After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well[9].
- Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
- Carefully aspirate the medium without disturbing the crystals.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals[10].
- Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization[7][10].
5. Data Acquisition and Analysis:
- Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm[8]. A reference wavelength of 630 nm can be used to subtract background absorbance[7].
- Calculate the percentage of cell viability for each concentration using the following formula:
- % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
- Plot the % Viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell viability).
| Parameter | Description | Typical Value/Unit |
| Cell Seeding Density | Number of cells per well in a 96-well plate. | 5,000 - 10,000 cells/well |
| This compound Conc. | Range of concentrations for dose-response curve. | 0.1 - 200 µM |
| Incubation Time | Duration of cell exposure to the compound. | 24, 48, 72 hours |
| MTT Concentration | Final concentration of MTT reagent in each well. | 0.5 mg/mL |
| Absorbance Wavelength | Wavelength for reading formazan product. | 570 nm (reference ~630 nm) |
Section 3: Mechanistic Cytotoxicity Assays
Once the IC50 of this compound is established, the next logical step is to investigate how the compound induces cell death. The two primary modes of cell death are necrosis, a catastrophic breakdown of the cell, and apoptosis, a controlled, programmed process.
LDH Assay for Necrosis
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of cells with a compromised plasma membrane[11][12]. This provides a direct measure of cell lysis, a key feature of necrosis.
1. Experimental Setup:
- Seed and treat cells in a 96-well plate as described in the MTT protocol (Section 2.1), using concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
- Crucially, include the following controls:
- Spontaneous LDH Release: Untreated cells (measures background LDH release).
- Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in most commercial kits) for 45 minutes before the final step. This represents 100% cytotoxicity.
- Vehicle Control: Cells treated with the corresponding DMSO concentration.
2. Sample Collection:
- After the treatment period, centrifuge the plate at ~600 x g for 10 minutes to pellet any detached cells[13].
- Carefully transfer an aliquot (typically 10-50 µL) of the cell culture supernatant to a new, optically clear 96-well plate[13]. Avoid disturbing the cell monolayer.
3. LDH Reaction:
- Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® or similar kits). This typically involves mixing a substrate with an assay buffer[11].
- Add the reaction mixture (e.g., 100 µL) to each well of the new plate containing the supernatant.
- Incubate at room temperature for 30 minutes, protected from light[13].
4. Data Acquisition and Analysis:
- Add the stop solution provided in the kit, if applicable[13].
- Measure the absorbance at 490 nm using a microplate reader[12][14].
- Calculate the percentage of cytotoxicity using the formula:
- % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Caspase-3/7 Assay for Apoptosis
Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases that, when activated, cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Assays often use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7 to release a light-generating substrate for luciferase[15].
1. Experimental Setup:
- Seed and treat cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Use concentrations around the IC50 value, similar to the LDH assay setup.
- Include untreated and vehicle controls. A positive control (e.g., cells treated with staurosporine or etoposide) is highly recommended to validate the assay.
2. Assay Procedure (Add-Mix-Measure Format):
- After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
- Reconstitute the Caspase-Glo® 3/7 Reagent (or equivalent) as per the manufacturer's protocol.
- Add a volume of the reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
- Mix the contents on a plate shaker at a low speed for 1-2 minutes to induce cell lysis and initiate the caspase reaction.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
3. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate-reading luminometer.
- Data is typically expressed as Relative Luminescence Units (RLU). A significant increase in RLU in treated cells compared to vehicle control cells indicates the induction of apoptosis via caspase-3/7 activation.
Section 4: Data Integration and Mechanistic Interpretation
By combining the results from these three assays, a clear picture of this compound's cytotoxic mechanism can be formed.
Figure 2: A decision tree for interpreting the mode of cell death induced by this compound based on integrated assay results.
Summary of Expected Outcomes:
| MTT Assay Result | LDH Assay Result | Caspase-3/7 Assay Result | Primary Interpretation |
| ↓ Viability | ↑↑ High Increase | — No/Low Increase | Necrosis: this compound causes direct plasma membrane damage. |
| ↓ Viability | — No/Low Increase | ↑↑ High Increase | Apoptosis: this compound triggers programmed cell death. |
| ↓ Viability | ↑ Moderate Increase | ↑ Moderate Increase | Mixed Apoptosis/Necrosis: Could indicate late-stage apoptosis leading to secondary necrosis, or a mixed-mode cell death. |
| ↓ Viability | — No/Low Increase | — No/Low Increase | Cytostatic effect or other cell death pathways (e.g., autophagy, caspase-independent apoptosis). Further investigation is required. |
| — No Change | — No Change | — No Change | No cytotoxic effect at the concentrations tested. |
Section 5: Potential Signaling Pathways
While the above assays define the mode of cell death, they do not pinpoint the upstream signaling events. Sesquiterpenes are known to induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), and modulation of key signaling pathways like NF-κB, STAT3, or MAPK/ERK[16][17][18][19]. For instance, some sesquiterpene lactones induce apoptosis by increasing intracellular ROS, which in turn leads to MMP loss and the activation of caspases[16][18].
Figure 3: A hypothetical signaling pathway for ROS-mediated apoptosis potentially induced by this compound.
Further studies using specific probes (e.g., DCFH-DA for ROS, JC-1 for MMP) and techniques like Western blotting for key signaling proteins would be required to fully elucidate the molecular mechanism of this compound's action.
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Eremophilene in Drug Discovery for Inflammatory Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Eremophilene, a Sesquiterpene with Untapped Anti-Inflammatory Potential
This compound is a naturally occurring sesquiterpene hydrocarbon belonging to the eremophilane class, a diverse group of compounds found in various plants and fungi.[1][2][3] While the broader class of eremophilane sesquiterpenoids has demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects, this compound itself remains a relatively underexplored molecule in the context of drug discovery for inflammatory diseases.[1][2][4] This document provides a comprehensive guide for researchers to investigate the anti-inflammatory potential of this compound, from elucidating its mechanism of action to evaluating its efficacy in preclinical models.
Chronic inflammation is a key pathological feature of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic leads. This compound, with its unique chemical scaffold, presents an intriguing starting point for the development of new anti-inflammatory drugs.
This guide is structured to provide not just protocols, but also the scientific rationale behind the experimental designs. We will delve into the key signaling pathways implicated in inflammation that are likely targets of this compound, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the NLRP3 inflammasome. The provided protocols are designed to be self-validating, with built-in controls and clear endpoints to ensure the generation of robust and reproducible data.
Part 1: Unraveling the Mechanism of Action - Key Inflammatory Signaling Pathways
Understanding how this compound exerts its anti-inflammatory effects at a molecular level is crucial for its development as a therapeutic agent. Based on the known activities of related eremophilane sesquiterpenoids, we hypothesize that this compound modulates the following key inflammatory signaling pathways.
The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the liberated NF-κB to translocate to the nucleus and initiate the transcription of target genes.[5] Several natural products have been shown to inhibit NF-κB activation, making it a prime target for anti-inflammatory drug discovery.[6][7]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
The MAPK Signaling Pathway: Transducers of Extracellular Signals
The MAPK pathways are a series of protein kinase cascades that play a crucial role in transducing extracellular signals into cellular responses, including inflammation.[8] The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these kinases through phosphorylation leads to the activation of various transcription factors, which in turn regulate the expression of inflammatory mediators.[8][9][10][11][12] Eremophilane sesquiterpenoids from Alpinia oxyphylla have been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38, suggesting that this compound may also target these pathways.[13]
Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.
The NLRP3 Inflammasome: A Key Player in Innate Immunity
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[14][15] Activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1), typically from NF-κB activation, leads to the increased expression of NLRP3 and pro-IL-1β. An activation signal (Signal 2), such as ATP or crystalline substances, triggers the assembly of the inflammasome complex.[14][15] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[16] Given that some natural products inhibit NLRP3 inflammasome activation, this represents another potential target for this compound.[16][17]
Caption: Hypothesized interference of this compound with NLRP3 inflammasome activation.
Part 2: In Vitro Evaluation of Anti-Inflammatory Activity
A systematic in vitro evaluation is the first step in characterizing the anti-inflammatory properties of this compound. The following protocols are designed to assess its cytotoxicity and its effects on key inflammatory mediators and signaling pathways in relevant cell models.[18][19][20][21][22]
Experimental Workflow for In Vitro Screening
Caption: A stepwise workflow for the in vitro assessment of this compound's anti-inflammatory activity.
Cell Line Selection and Culture
-
RAW 264.7 (Murine Macrophages): A widely used cell line for studying inflammation. These cells are robust and respond well to inflammatory stimuli like LPS, producing significant amounts of nitric oxide (NO) and pro-inflammatory cytokines.
-
THP-1 (Human Monocytes): This human cell line can be differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA). Differentiated THP-1 cells are a good model for studying human inflammatory responses, including NLRP3 inflammasome activation.
-
Caco-2 (Human Colorectal Adenocarcinoma): These cells can be differentiated to form a polarized monolayer that mimics the intestinal epithelial barrier. They are useful for studying gut inflammation and the effect of compounds on intestinal barrier integrity.[19]
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Seed RAW 264.7 or THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. Use non-toxic concentrations of this compound for subsequent experiments.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Principle: NO is a key inflammatory mediator. Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect the cell culture supernatants.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines (e.g., TNF-α, IL-6, and IL-1β), in cell culture supernatants.
Protocol:
-
Seed RAW 264.7 or differentiated THP-1 cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
| Parameter | RAW 264.7 Cells | Differentiated THP-1 Cells |
| Seeding Density | 1 x 10⁵ cells/well (96-well) | 2 x 10⁵ cells/well (96-well) |
| LPS Concentration | 1 µg/mL | 1 µg/mL |
| This compound (non-toxic) | e.g., 1 - 50 µM | e.g., 1 - 50 µM |
| Incubation Time | 24 hours | 24 hours |
| Key Cytokines | TNF-α, IL-6, NO | TNF-α, IL-6, IL-1β |
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This technique can be used to assess the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.
Protocol:
-
Seed cells in 6-well plates and treat with this compound and LPS as described previously, but for shorter time points (e.g., 15, 30, 60 minutes) to capture phosphorylation events.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against:
-
Phospho-IκBα and Total IκBα
-
Phospho-p65 and Total p65
-
Phospho-ERK1/2 and Total ERK1/2
-
Phospho-p38 and Total p38
-
Phospho-JNK and Total JNK
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the total protein and/or loading control.
Protocol 5: NLRP3 Inflammasome Activation Assay
Principle: This assay measures the activation of the NLRP3 inflammasome by quantifying caspase-1 activity and the release of mature IL-1β.
Protocol:
-
Seed PMA-differentiated THP-1 cells in a 24-well plate.
-
Prime the cells with LPS (500 ng/mL) for 4 hours.
-
Remove the LPS-containing medium and replace it with serum-free medium containing this compound for 1 hour.
-
Activate the inflammasome with ATP (5 mM) for 30-60 minutes.
-
Collect the cell culture supernatants to measure IL-1β by ELISA.
-
Lyse the cells to measure caspase-1 activity using a commercially available colorimetric or fluorometric assay kit.
Part 3: In Vivo Evaluation of Anti-Inflammatory Efficacy
After demonstrating in vitro activity, the next crucial step is to evaluate the efficacy of this compound in animal models of inflammation.[23][24][25][26][27] These models mimic certain aspects of human inflammatory diseases and provide valuable information on the compound's in vivo potency, pharmacokinetics, and potential toxicity.
Animal Model Selection
-
Carrageenan-Induced Paw Edema in Rodents: A widely used and well-characterized model of acute inflammation. It is useful for the initial screening of anti-inflammatory compounds.
-
LPS-Induced Systemic Inflammation in Mice: This model mimics the systemic inflammatory response seen in sepsis. It is useful for evaluating the effect of a compound on the production of systemic pro-inflammatory cytokines.[16]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: A model of inflammatory bowel disease (IBD). It is useful for assessing the efficacy of a compound in a model of chronic intestinal inflammation.[16]
Protocol 6: Carrageenan-Induced Paw Edema in Rats or Mice
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Group the animals (n=6-8 per group): Vehicle control, this compound (various doses), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
Administer this compound or the vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
| Parameter | Value |
| Animal Model | Wistar Rats or Swiss Albino Mice |
| Inducing Agent | 1% Carrageenan solution |
| This compound Doses | e.g., 10, 25, 50 mg/kg |
| Positive Control | Indomethacin (10 mg/kg) |
| Measurement | Paw volume (plethysmometer) |
| Time Points | 0, 1, 2, 3, 4, 5 hours post-carrageenan |
Protocol 7: LPS-Induced Systemic Inflammation in Mice
Protocol:
-
Acclimatize C57BL/6 mice for one week.
-
Group the animals (n=6-8 per group): Vehicle control, this compound (various doses), and a negative control (saline).
-
Administer this compound or vehicle intraperitoneally 1 hour before LPS challenge.
-
Inject LPS (e.g., 5 mg/kg) intraperitoneally.
-
At a predetermined time point (e.g., 2, 4, or 6 hours) after LPS injection, collect blood via cardiac puncture.
-
Separate the serum and measure the levels of TNF-α and IL-6 by ELISA.
-
At the end of the experiment, euthanize the animals and collect tissues (e.g., liver, lung) for histological analysis and measurement of inflammatory markers.
Part 4: Data Interpretation and Troubleshooting
-
In Vitro Data: A dose-dependent inhibition of NO and pro-inflammatory cytokine production, without significant cytotoxicity, would be a strong indication of anti-inflammatory activity. A corresponding decrease in the phosphorylation of key proteins in the NF-κB and MAPK pathways would provide mechanistic insight.
-
In Vivo Data: A significant and dose-dependent reduction in paw edema or systemic cytokine levels compared to the vehicle control would confirm the in vivo efficacy of this compound.
-
Troubleshooting:
-
High Cytotoxicity: If this compound shows significant cytotoxicity at concentrations where anti-inflammatory effects are observed, consider synthesizing derivatives to improve the therapeutic index.
-
Lack of In Vivo Efficacy: This could be due to poor bioavailability or rapid metabolism. Pharmacokinetic studies would be necessary to address this.
-
Variability in Animal Studies: Ensure proper animal handling, randomization, and blinding to minimize variability.
-
Conclusion
This compound represents a promising, yet understudied, natural product for the discovery of new anti-inflammatory drugs. The application notes and protocols provided in this guide offer a comprehensive framework for researchers to systematically investigate its therapeutic potential. By elucidating its mechanism of action and demonstrating its efficacy in preclinical models, the scientific community can pave the way for the development of this compound-based therapies for a range of inflammatory diseases.
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Application Notes & Protocols: Formulation of Eremophilene for Topical Delivery
Introduction: The Therapeutic Potential of Eremophilene for Dermatological Applications
This compound is a naturally occurring sesquiterpene hydrocarbon belonging to the eremophilane subgroup, a class of compounds noted for their diverse biological activities.[1] Found in the essential oils of various plants, this compound and its derivatives are gaining significant interest in biomedical research.[2] Eremophilane-type sesquiterpenes have demonstrated promising neuroprotective and protective effects against oxidative stress in stem cells, suggesting a potential for broader therapeutic applications.[2] While much of the research has focused on these areas, the inherent chemical properties of sesquiterpenes, including anti-inflammatory activities, make this compound a compelling candidate for topical drug development to address inflammatory skin conditions.[3][4]
The primary challenge in harnessing this compound's potential for topical use lies in its physicochemical nature. As a volatile, highly lipophilic compound, it exhibits poor solubility in aqueous systems and can present challenges with stability and effective delivery through the stratum corneum, the skin's primary barrier.[5][6] This document provides a comprehensive guide for researchers and formulation scientists, outlining a systematic approach to developing a stable and efficacious topical delivery system for this compound. We will delve into pre-formulation considerations, advanced formulation strategies, and robust analytical and in vitro testing protocols.
Part 1: Pre-Formulation & Physicochemical Characterization
A thorough understanding of the active pharmaceutical ingredient's (API) properties is the foundation of rational drug formulation. This phase aims to characterize this compound to inform formulation strategy and analytical method development.
Physicochemical Properties of this compound
This compound's high lipophilicity and low water solubility are critical parameters that dictate the choice of formulation. A high octanol/water partition coefficient (logP) indicates that it will preferentially partition into the lipid-rich domains of the stratum corneum, but its poor solubility in the aqueous vehicle can limit its bioavailability at the skin surface.[1][5]
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | [5][7] |
| Molecular Weight | 204.35 g/mol | [5][7] |
| CAS Number | 10219-75-7 | [5][7] |
| Boiling Point | 270-271 °C @ 760 mmHg | [5] |
| logP (o/w) | ~4.52 - 6.49 (estimated) | [1][5] |
| Water Solubility | ~0.05 mg/L @ 25 °C (estimated) | [5] |
| Solubility | Soluble in alcohol and other organic solvents.[5] | Insoluble in water.[5] |
Protocol: Solubility & Stability Assessment
Objective: To determine the solubility of this compound in common pharmaceutical-grade solvents and assess its stability under various stress conditions.
Materials:
-
This compound (high purity)
-
Solvents: Ethanol, Propylene Glycol, Isopropyl Myristate, Caprylic/Capric Triglyceride, Polysorbate 80, PEG 400
-
HPLC-UV system
-
Environmental chambers (for temperature and humidity control)
-
Photostability chamber
Methodology: Solubility Study
-
Prepare saturated solutions of this compound in each solvent by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved this compound.
-
Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase (e.g., acetonitrile), and analyze the concentration using a validated HPLC method (see Section 3.2).
-
Express solubility in mg/mL. The results will guide the selection of oils and surfactants for the formulation.
Methodology: Stability Study
-
Prepare solutions of this compound at a known concentration in a selected solvent system.
-
Aliquot the solution into clear and amber vials.
-
Expose the vials to various conditions as per ICH guidelines (e.g., 40°C/75% RH, 25°C/60% RH, and photostability chamber).
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for this compound concentration and the appearance of any degradation peaks using HPLC.
-
This data is crucial for determining appropriate storage conditions and identifying potential incompatibilities.
Part 2: Formulation Development: A Nanoemulsion-Based Hydrogel Approach
Given this compound's lipophilicity and volatility, a nanoemulsion is an excellent formulation strategy. Nanoemulsions are thermodynamically stable, transparent or translucent colloidal dispersions of oil and water, with droplet sizes typically ranging from 20-200 nm.[6] This system can enhance the solubility of lipophilic drugs, improve their stability by encapsulation, and increase their permeation across the skin.[6][8] Incorporating the nanoemulsion into a hydrogel base provides an elegant, easy-to-apply final dosage form with desirable sensory properties.
Rationale for Component Selection
-
Oil Phase: Caprylic/capric triglycerides are chosen for their excellent skin compatibility, low irritancy, and good solvent capacity for lipophilic compounds.
-
Surfactant: Polysorbate 80 is a non-ionic surfactant widely used in pharmaceutical formulations for its emulsifying properties and low toxicity.
-
Co-surfactant: Propylene glycol helps to reduce the interfacial tension further, decrease the required surfactant concentration, and improve the flexibility of the interfacial film. It also acts as a humectant and penetration enhancer.
-
Gelling Agent: Carbopol® polymers are high-molecular-weight polymers of acrylic acid that form clear, stable hydrogels with good shear-thinning rheology, making them easy to spread on the skin.
Diagram: Formulation Development Workflow
Caption: Schematic of a Franz Diffusion Cell for skin permeation studies.
Part 4: Considerations for In Vivo Efficacy & Safety
While this document focuses on formulation and in vitro testing, the logical next step is preclinical in vivo evaluation.
-
Efficacy Models: For assessing anti-inflammatory activity, common models include arachidonic acid (AA) or 12-O-tetradecanoylphorbol-13-acetate (TPA) induced ear edema in mice. [3]In these models, the formulation is applied topically, and the reduction in swelling (edema) is measured and compared to a control group and a positive control (e.g., a known anti-inflammatory drug).
-
Safety & Toxicity: Although natural terpenes are generally considered safe, a full toxicological profile is necessary. [9]This includes assessing skin irritation and sensitization potential. The lethal dose (LD50) for some monoterpenes has been established, but specific data for topical application of this compound would need to be generated. [10][11]The Threshold of Toxicological Concern (TTC) can be a useful tool for initial safety assessments, especially for inhalation exposure from volatile components. [12][13]
Conclusion
The successful formulation of this compound for topical application requires a systematic approach that addresses its inherent lipophilicity and volatility. A nanoemulsion-based hydrogel is a highly promising delivery system capable of enhancing solubility, stability, and skin permeation. The protocols outlined in this guide provide a robust framework for developing and characterizing such a formulation. By combining sound formulation science with rigorous analytical and in vitro testing, researchers can effectively unlock the therapeutic potential of this compound for treating inflammatory skin disorders.
References
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The Good Scents Company. This compound. Available from: [Link]
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Geddo F, et al. (2024). Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL. Available from: [Link]
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FooDB. Showing Compound this compound (FDB014408). Available from: [Link]
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dos Santos, G. A., et al. (2022). Correlation between the Skin Permeation Profile of the Synthetic Sesquiterpene Compounds, Beta-Caryophyllene and Caryophyllene Oxide, and the Antiedematogenic Activity by Topical Application of Nanoemulgels. Biomolecules. Available from: [Link]
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Reyes-Mendéz, E., et al. (2015). Topical Anti-inflammatory Activity of New Hybrid Molecules of Terpenes and Synthetic Drugs. Molecules. Available from: [Link]
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Oh, L., et al. (2019). In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products. Therapeutic Innovation & Regulatory Science. Available from: [Link]
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Cornwell, P. A., & Barry, B. W. (1994). Sesquiterpene components of volatile oils as skin penetration enhancers for the hydrophilic permeant 5-fluorouracil. Journal of Pharmacy and Pharmacology. Available from: [Link]
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Ferreira, I., et al. (2023). Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review. Cosmetics. Available from: [Link]
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Zagórska-Dziok, M., et al. (2024). A Review of the Anti-Inflammatory Skincare Potential of Epilobium angustifolium (Fireweed) Inspired by Herbal Tradition. Cosmetics. Available from: [Link]
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Karavasili, C., & Fatouros, D. G. (2017). Evaluation of sesquiterpenes as permeation enhancers for a model macromolecule across human skin in vitro. International Journal of Pharmaceutics. Available from: [Link]
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Vlase, L., et al. (2023). Stability Profile and Clinical Evaluation of an Innovative Hydrogel Containing Polymeric Micelles as Drug Delivery Systems with Oregano Essential Oil against Fibroepithelial Polyps. Gels. Available from: [Link]
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Lee, J., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Molecules. Available from: [Link]
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ResearchGate. Ex vivo permeation test using Franz diffusion cells. Available from: [Link]
- Adorjan, B., & Buchbauer, G. (2010). Biological properties of essential oils: an updated review. Flavour and Fragrance Journal. Note: A more general source on terpene toxicity was used as a proxy. A direct link to a comprehensive review was not available in the search results.
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ResearchGate. A novel method for extraction, quantification, and identification of microplastics in Cream Type of cosmetic products. Available from: [Link]
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Chen, J., et al. (2016). Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery. Molecules. Available from: [Link]
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LCGC International. Developing HPLC Methods for Biomolecule Analysis. Available from: [Link]
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ResearchGate. Topical anti-inflammatory activity of herbal gel formulation. Available from: [Link]
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Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, cyclopropanecarboxylic acid, (3Z)-3-hexenyl ester, CAS Registry Number 68133-72-2. Food and Chemical Toxicology. Available from: [Link]
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Nakyai, W., et al. (2021). Methods to Evaluate Skin Penetration In Vitro. Sci. Pharm. Available from: [Link]
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Dermveda. Anti-Inflammatory Skin Care: Natural Solutions for Skin Calm. Available from: [Link]
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YouTube. EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. Available from: [Link]
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ResearchGate. Correlation between the Skin Permeation Profile of the Synthetic Sesquiterpene Compounds, Beta-Caryophyllene and Caryophyllene Oxide, and the Antiedematogenic Activity by Topical Application of Nanoemulgels. Available from: [Link]
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ResearchGate. Toxicity to Vapor Exposure and Topical Application of Essential Oils and Monoterpenes on Musca domestica (Diptera: Muscidae). Available from: [Link]
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Semantic Scholar. Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. Available from: [Link]
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Semantic Scholar. Sesquiterpene Components of Volatile Oils as Skin Penetration Enhancers for the Hydrophilic Permeant 5‐Fluorouracil. Available from: [Link]
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Cheméo. Eremophyllene - Chemical & Physical Properties. Available from: [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. Analytical Method Development and Validation for the Determination of Acebrophylline by Rp-Uhplc in Solid Dosage Forms. Available from: [Link]
-
Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 3-Hexene, 1-[(2-methyl-2-propenyl)oxy]-, (3Z)-, CAS Registry Number 292605-05-1. Food and Chemical Toxicology. Available from: [Link]
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PubMed. Correlation between the Skin Permeation Profile of the Synthetic Sesquiterpene Compounds, Beta-Caryophyllene and Caryophyllene Oxide, and the Antiedematogenic Activity by Topical Application of Nanoemulgels. Available from: [Link]
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Semantic Scholar. Franz diffusion cell and its implication in skin permeation studies. Available from: [Link]
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MDPI. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Available from: [Link]
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Biblioteca Digital do IPB. Studies on the Solubility and Partition of Terpenes in Aqueous Organic Solvents. Available from: [Link]
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PubMed Central. Topical anti-inflammatory activity of palmitoleic acid improves wound healing. Available from: [Link]
-
PubMed Central. Stability Profile and Clinical Evaluation of an Innovative Hydrogel Containing Polymeric Micelles as Drug Delivery Systems with Oregano Essential Oil against Fibroepithelial Polyps. Available from: [Link]
-
ResearchGate. Development and Evaluation of Stability of a Gel Formulation Containing the Monoterpene Borneol. Available from: [Link]
-
ACG Publications. An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Available from: [Link]
-
NIST WebBook. Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, [1S-(1α,7α,8aα)]-. Available from: [Link]
-
International Journal of Trend in Scientific Research and Development. An overview on Common Organic Solvents and their Toxicity. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Eremophilene Yield from Hydrodistillation
Welcome to the technical support center dedicated to enhancing the yield and purity of eremophilene through hydrodistillation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven insights to optimize your extraction protocols.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the hydrodistillation of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low this compound Yield
Question: My hydrodistillation is complete, but the yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low this compound yield is a common issue that can stem from several factors, ranging from the quality of the plant material to the parameters of the distillation process itself. This compound is a sesquiterpene, and its extraction efficiency is sensitive to various conditions.[1][2]
Potential Causes & Solutions:
-
Suboptimal Plant Material: The concentration of this compound can vary significantly based on the plant species, geographical origin, and even the time of harvest.[3][4]
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Solution: Ensure you are using a plant species known to be a rich source of this compound, such as those from the Eremophila or Ligularia genus.[1][5] Whenever possible, use freshly harvested and properly prepared plant material. For some botanicals, slight wilting or drying can increase oil yield by reducing the water content of the plant material itself.[6]
-
-
Improper Particle Size: The surface area of the plant material directly impacts the efficiency of steam penetration and oil extraction.
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Solution: The plant material should be comminuted to a consistent and optimal particle size. Overly large particles will result in incomplete extraction, while powdering the material too finely can lead to clumping and impede steam flow.
-
Protocol: See "Experimental Protocol 1: Optimizing Plant Material Particle Size."
-
-
-
Incorrect Water-to-Material Ratio: The amount of water used in the hydrodistillation process is critical. Too little water can lead to charring of the plant material, while too much can result in a diluted hydrosol and potentially lower oil recovery.[7]
-
Solution: The optimal water-to-material ratio can vary depending on the plant material. A general starting point is a 3:1 (w/w) ratio of water to plant material.[7] For plant materials with high water content, a 2:1 ratio may be more appropriate.[7]
-
Protocol: See "Experimental Protocol 2: Determining the Ideal Water-to-Material Ratio."
-
-
-
Inadequate Distillation Time: Sesquiterpenes like this compound are higher boiling point compounds compared to monoterpenes and require sufficient time to be completely volatilized and carried over with the steam.
-
Solution: The distillation time should be long enough to ensure the complete extraction of this compound. This can range from 3 to 6 hours, depending on the specific plant material and apparatus.[3]
-
Data: See "Table 1: Effect of Distillation Time on this compound Yield."
-
-
Issue 2: Co-distillation of Unwanted Compounds
Question: My extracted oil contains a high percentage of impurities. How can I improve the purity of the this compound?
Answer: The co-distillation of non-target compounds is a common challenge in hydrodistillation. These impurities can range from other volatile terpenes to degradation products.
Potential Causes & Solutions:
-
Presence of Other Volatile Compounds: The source plant material naturally contains a complex mixture of volatile compounds that will co-distill with this compound.
-
Solution: While complete separation during hydrodistillation is difficult, optimizing the distillation parameters can favor the collection of this compound. Post-distillation purification techniques are often necessary.
-
Technique: Fractional distillation can be employed to separate compounds based on their boiling points.[8]
-
-
-
Thermal Degradation: this compound, like many terpenes, can be susceptible to thermal degradation at high temperatures, leading to the formation of artifacts.[9][10]
-
Solution: Maintain a consistent and gentle boiling rate. Avoid aggressive heating which can create localized hot spots and promote degradation. The use of steam distillation, where steam is generated externally and passed through the plant material, can offer better temperature control than direct hydrodistillation.
-
Visualizing the Hydrodistillation Process
Caption: A generalized workflow for the hydrodistillation of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound and why is it important for hydrodistillation?
A1: this compound has a boiling point of approximately 270-271°C at atmospheric pressure.[11] This is significantly higher than the boiling point of water. In hydrodistillation, this compound vaporizes at a temperature close to 100°C due to the principles of steam distillation, where the total vapor pressure of the immiscible mixture of water and essential oil equals the ambient pressure. Understanding its high boiling point underscores the need for sufficient distillation time to ensure its complete volatilization.
Q2: Can I use dried plant material for this compound extraction?
A2: Yes, dried plant material can be used. In some cases, drying can increase the yield of essential oil by concentrating the aromatic compounds and reducing the overall water content.[12] However, the drying process must be carefully controlled to avoid the loss of volatile components. A study on Ballota hirsuta found that a 7-day drying period was optimal for maximizing essential oil yield.[12]
Q3: What analytical methods are best for quantifying this compound in my extract?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective method for both identifying and quantifying this compound in an essential oil sample.[13] High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile derivatives or when coupled with a suitable detector.[13][14]
Q4: How does the pH of the distillation water affect the yield?
A4: The pH of the distillation water can influence the chemical composition of the extracted essential oil by promoting or inhibiting certain chemical reactions, such as hydrolysis of esters. While the direct impact on this compound yield is not extensively documented, maintaining a neutral pH is generally recommended to prevent unwanted chemical transformations of other components in the essential oil.
Visualizing Potential this compound Degradation
Caption: Simplified representation of potential thermal degradation of this compound.
Section 3: Experimental Protocols
Experimental Protocol 1: Optimizing Plant Material Particle Size
-
Objective: To determine the optimal particle size of the plant material for maximizing this compound yield.
-
Materials:
-
Dried plant material known to contain this compound.
-
A set of sieves with varying mesh sizes (e.g., 2 mm, 4 mm, 6 mm).
-
Grinder or mill.
-
Hydrodistillation apparatus.
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis.
-
-
Procedure:
-
Divide the plant material into several batches.
-
Grind each batch to a different particle size range using the sieves for separation (e.g., <2 mm, 2-4 mm, 4-6 mm, >6 mm).
-
Perform a hydrodistillation for each particle size batch under identical conditions (water-to-material ratio, distillation time, heating rate).
-
Collect and quantify the this compound yield for each batch using GC-MS.
-
Compare the yields to determine the optimal particle size range.
-
Experimental Protocol 2: Determining the Ideal Water-to-Material Ratio
-
Objective: To identify the water-to-material ratio that produces the highest yield of this compound.
-
Materials:
-
Optimally sized plant material (from Protocol 1).
-
Hydrodistillation apparatus.
-
GC-MS for analysis.
-
-
Procedure:
-
Set up a series of hydrodistillation experiments with a fixed amount of plant material.
-
Vary the water-to-material ratio for each experiment (e.g., 2:1, 3:1, 4:1, 5:1 w/w).
-
Conduct the hydrodistillation for a fixed duration for all experiments.
-
Collect and measure the volume of essential oil obtained.
-
Analyze the this compound content of each oil sample using GC-MS.
-
Calculate the total this compound yield for each ratio and identify the optimum.
-
Section 4: Data Summary
Table 1: Effect of Distillation Time on this compound Yield
| Distillation Time (hours) | Relative this compound Yield (%) | Notes |
| 1 | 45 | A significant portion of lower boiling point compounds are collected. |
| 2 | 75 | This compound extraction rate is high. |
| 3 | 95 | Nearing complete extraction of this compound. |
| 4 | 99 | Diminishing returns on yield. |
| 5 | >99 | Extraction is essentially complete. |
Note: These are illustrative values. Actual yields will vary based on the plant material and specific experimental conditions.
References
-
The Good Scents Company. (n.d.). This compound (3R,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene. Retrieved from [Link]
- Baydar, H., & Erbas, S. (2017). The Effect of Seawater Used for Hydrodistillation on Essential Oil Yield and Composition of Oil-Bearing Rose (Rosa damascena Mill.). Süleyman Demirel Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 21(2), 446-450.
- Delić, J., et al. (2022).
- El-Akhal, F., et al. (2022). Optimization of hydrodistillation extraction using response surface methodology and Chemical composition of essential oil from Moroccan endemic medicinal plant Ballota hirsuta. Research Square.
- Stark, N. M., & Matuana, L. M. (2004). Thermal degradation behaviour of poly(oxymethylene): 1. Degradation and stabilizer consumption.
- Zidorn, C. (2010). Eremophilane Sesquiterpenes from the Genus Ligularia. Planta Medica, 76(1), 3-17.
- Silva, A. C. S., et al. (2024). Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography.
- Nguyen, T. H., et al. (2019). The influence of the material and water ratio on the yield of essential oil.
-
TNAU Agritech Portal. (n.d.). Extraction Methods of Natural Essential Oils. Retrieved from [Link]
- Lewis, R. J. (2002). Impurities separation by distillation. U.S.
- Truong, T. H., et al. (2019). A Study on Factors Influencing the Hydrodistillation of Triphasia trifolia Essential Oil.
- Scamporrino, E., et al. (2007). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Molecules, 12(4), 850-863.
-
Custom Processing Services. (2021, June 24). Top 4 Ways to Extract Essential Oils from Plants. Retrieved from [Link]
- Kumar, R., et al. (2022). Optimization and Validation of Maceration-Mediated Hydrodistillation to Extract Caryophyllene-Rich Essential Oil from Sea Buckthorn Berries. Food Technology and Biotechnology, 60(1), 76-87.
- de Oliveira, J. R., et al. (2023). Effects of Harvest Time and Hydrodistillation Time on Yield, Composition, and Antioxidant Activity of Mint Essential Oil. Plants, 12(22), 3894.
-
FooDB. (2019, November 26). Showing Compound this compound (FDB014408). Retrieved from [Link]
-
The School of Aromatic Studies. (n.d.). About Distillation. Retrieved from [Link]
- Barceló, D., & Petrovic, M. (2007). Analytical Methods for the Quantification of Pharmaceuticals.
- Duke, C. C., et al. (2011). Efficient Isolation of an Anti-Cancer Sesquiterpene Lactone from Calomeria amaranthoides by Steam Distillation. Green and Sustainable Chemistry, 1(4), 123-127.
- Sadgrove, N. J., et al. (2021). The Diversity of Volatile Compounds in Australia's Semi-Desert Genus Eremophila (Scrophulariaceae). Plants, 10(4), 785.
- Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Dichlorvos.
-
Soltech. (2026, January 21). How to Collect Essential Oils from Fresh Plants: A Complete DIY Guide. Retrieved from [Link]
- Liu, D., et al. (2022). Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium copticola with Antitumor and Neuroprotective Activities. Marine Drugs, 20(11), 711.
- Kilic, T., & Cebi, N. (2022). An Analytical Method Development and Validation for the Determination of Acebrophylline by Rp-Uhplc in Solid Dosage Forms. Acta Chimica Slovaca, 15(1), 1-8.
-
New Directions Aromatics. (2017, March 20). A Comprehensive Guide to Essential Oil Extraction Methods. Retrieved from [Link]
-
Lavenoil. (2021, August 9). How much water I should pour into the distillation pot? Retrieved from [Link]
- Nasr, A., & Svoboda, P. (2023). Influence of thermal degradation on the crystallization of poly(butylene terephthalate). Journal of Thermal Analysis and Calorimetry, 148(23), 12695-12706.
- Nguyen, P. H., et al. (2021). Eudesmane and Eremophilane Sesquiterpenes from the Fruits of Alpinia oxyphylla with Protective Effects against Oxidative Stress in Adipose-Derived Mesenchymal Stem Cells. Molecules, 26(6), 1756.
- Karakaplan, N., Goz, E., Tosun, E., & Yuceer, M. (2023). OPTIMIZATION OF HYDRODISTILLATION OF ESSENTIAL OIL FROM MENTHA SPICATA L. BY USING RESPONSE SURFACE METHODOLOGY. Latin American Applied Research, 53(2), 125-131.
- St. Amant, A. H., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry, 12(30), 4344-4352.
- Sadgrove, N. J., & Jones, G. L. (2022). Phytochemistry, Medicinal Properties, Bioactive Compounds, and Therapeutic Potential of the Genus Eremophila (Scrophulariaceae). Plants, 11(22), 3049.
- Rassem, H. H. A., et al. (2016). Techniques For Extraction of Essential Oils From Plants: A Review. Australian Journal of Basic and Applied Sciences, 10(16), 117-127.
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
- Kilic, T., et al. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products.
-
Copper Pro. (2024, February 6). How Much Essential Oil Can I Get From My Raw Material? Retrieved from [Link]
- de Oliveira, J. R., et al. (2025). Sesquiterpenes from Essential Oils and Anti-Inflammatory Activity.
- Tran, T. Q., et al. (2021). Response surface methodology for optimization studies of hydro-distillation of essential oil from pixie mandarin (Citrus reticulata Blanco) peels from Vietnam. Polish Journal of Chemical Technology, 23(4), 27-33.
-
Caliterpenes. (2024, October 18). Where are terpenes found in nature? Retrieved from [Link]
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Technical Support Center: Optimizing the Purification of Eremophilene by Chromatography
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chromatographic purification of eremophilene. This guide is designed to provide you with in-depth, field-proven insights to overcome common challenges and optimize your purification workflows. As your virtual Senior Application Scientist, I will walk you through the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high-purity this compound.
This compound, a naturally occurring sesquiterpene, is of significant interest for its potential biological activities, including its use as an insect repellent.[1] Its purification from complex natural extracts or synthetic reaction mixtures is a critical step for any downstream application.[1] This guide will focus on the most common and effective chromatographic techniques for this purpose.
Understanding this compound's Physicochemical Properties for Chromatographic Success
A successful purification strategy is built upon a solid understanding of the target molecule's properties. This compound is a non-polar sesquiterpene hydrocarbon, which dictates its behavior in chromatographic systems.[2]
| Property | Value/Description | Implication for Chromatography |
| Molecular Formula | C15H24 | Relatively small and non-polar. |
| Molecular Weight | 204.36 g/mol [2] | Suitable for both liquid and gas chromatography. |
| Boiling Point | 270-271 °C[2] | Volatility allows for Gas Chromatography (GC) analysis and purification. |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether); insoluble in water.[3] | Dictates the choice of mobile phases in liquid chromatography. |
| logP (o/w) | ~6.494 (estimated)[2] | Highly lipophilic, indicating strong retention in reversed-phase systems and weak retention in normal-phase systems. |
| Stability | Sensitive to light and air; should be stored under inert conditions to prevent degradation.[3] | Purification should be performed expeditiously, and fractions should be stored appropriately. |
Troubleshooting Guide: Column Chromatography
Flash column chromatography is a workhorse technique for the initial purification of this compound from crude extracts. Here are some common issues and their solutions:
Q1: My this compound is not separating from other non-polar compounds, resulting in poor resolution. What can I do?
A1: This is a common challenge when dealing with complex mixtures of terpenes. The key is to fine-tune the selectivity of your chromatographic system.
-
Underlying Cause: Insufficient difference in the affinity of this compound and its contaminants for the stationary phase.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Decrease Polarity: For normal-phase chromatography (e.g., silica gel), a less polar mobile phase will increase the retention of all non-polar compounds, potentially improving separation. Start with pure hexane and gradually add a non-polar co-solvent like toluene or dichloromethane in very small increments (e.g., 0.5-1%).
-
Utilize Argentation Chromatography: Impregnating the silica gel with silver nitrate (AgNO₃) can significantly enhance the separation of unsaturated compounds like sesquiterpenes. The silver ions interact with the double bonds of the alkenes, providing a unique separation mechanism based on the number and geometry of the double bonds.[4]
-
-
Change the Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (which has different selectivity) or a bonded-phase silica (e.g., cyano or diol) for altered selectivity.
-
-
Improve Column Packing and Loading:
-
Ensure a homogenous and well-packed column to prevent band broadening.
-
Load the sample in a minimal volume of a non-polar solvent to ensure a tight starting band.
-
-
Q2: I am experiencing low yield of this compound after column chromatography. Where could it have gone?
A2: Low recovery can be frustrating. Several factors could be at play, from compound degradation to irreversible adsorption.
-
Underlying Cause: this compound may be degrading on the stationary phase or being irreversibly adsorbed.
-
Troubleshooting Steps:
-
Assess Compound Stability: this compound can be sensitive.[3] Perform a stability test by spotting your crude mixture on a TLC plate, letting it sit for the approximate duration of your column chromatography, and then developing it to see if any degradation has occurred.
-
Deactivate the Stationary Phase: Silica gel can be acidic and cause degradation of acid-sensitive compounds. You can deactivate the silica gel by adding a small amount of a base, like triethylamine (0.1-1%), to your mobile phase.
-
Elute with a Stronger Solvent: It's possible that your this compound is strongly adsorbed to the stationary phase. At the end of your run, flush the column with a much more polar solvent (e.g., ethyl acetate or methanol) to see if you can recover any retained material.
-
Check for Volatility: this compound is volatile.[2] Ensure you are not losing your compound during solvent evaporation. Use a rotary evaporator with a cooled trap and avoid excessive heat.
-
Q3: My fractions are still a mixture of this compound isomers. How can I separate them?
A3: Separating isomers is a significant challenge due to their similar physicochemical properties.[1][5]
-
Underlying Cause: Isomers have very similar polarities, making them difficult to resolve with standard chromatography.
-
Troubleshooting Steps:
-
High-Performance Liquid Chromatography (HPLC): For isomer separation, HPLC is often the method of choice due to its higher efficiency.[6][7]
-
Normal-Phase HPLC: A silica or a suitable bonded-phase column with a non-polar mobile phase can sometimes provide the necessary selectivity.
-
Reversed-Phase HPLC: While less common for such non-polar compounds, a C18 column with a highly organic mobile phase (e.g., acetonitrile/water) might work.[8]
-
Chiral Chromatography: If you are dealing with enantiomers, a chiral stationary phase (CSP) is necessary.[1]
-
-
Gas Chromatography (GC): Given this compound's volatility, preparative GC can be a powerful tool for isomer separation, especially when using long columns with specialized stationary phases.[9]
-
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
For high-purity this compound and isomer separation, HPLC is indispensable. Here’s how to troubleshoot common issues.
Q1: I'm seeing broad or tailing peaks for this compound in my HPLC chromatogram. What's causing this?
A1: Peak shape is a critical indicator of a healthy HPLC separation.
-
Underlying Cause: Poor peak shape can result from a variety of factors including secondary interactions with the stationary phase, column overload, or extra-column band broadening.
-
Troubleshooting Steps:
-
Check for Column Overload: Inject a smaller amount of your sample. If the peak shape improves, you were likely overloading the column.
-
Optimize the Mobile Phase:
-
For Reversed-Phase: Ensure the mobile phase is sufficiently strong (high organic content) to elute the highly non-polar this compound efficiently.
-
For Normal-Phase: Ensure the mobile phase is meticulously dry, as water can deactivate the silica surface and lead to peak tailing.
-
-
Sample Solvent Mismatch: The solvent in which your sample is dissolved should be as weak as or weaker than the mobile phase to prevent peak distortion.[10][11] Dissolve your this compound sample in the initial mobile phase if possible.
-
Check for System Issues: Ensure all fittings are tight and that the tubing is of the appropriate internal diameter to minimize extra-column volume.[10]
-
Q2: My retention times for this compound are drifting and not reproducible. How can I fix this?
A2: Inconsistent retention times can make peak identification and quantification unreliable.
-
Underlying Cause: Fluctuations in mobile phase composition, temperature, or flow rate are the most common culprits.
-
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Ensure your mobile phase is thoroughly degassed to prevent bubble formation in the pump.
-
If using a mixed mobile phase, prepare it fresh daily and consider pre-mixing to avoid proportioning errors from the pump.[11]
-
-
Column Temperature: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[10]
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes or more.
-
Pump Performance: Check for leaks in the pump and ensure the seals are in good condition.[12] An unstable flow rate will directly impact retention times.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing a column chromatography method for this compound purification?
A: A good starting point is to use silica gel as the stationary phase and a non-polar solvent system. Begin with 100% hexane and gradually increase the polarity by adding small amounts of a slightly more polar solvent like toluene or dichloromethane. Use Thin Layer Chromatography (TLC) to guide your solvent selection.
Q: Can I use reversed-phase chromatography to purify this compound?
A: Yes, but it may be challenging for preparative scale purification from crude extracts due to the very high organic content required in the mobile phase. Reversed-phase HPLC with a C18 column is more commonly used for analytical purposes or for polishing fractions that are already partially purified.[8]
Q: How do I know if my this compound is degrading during purification?
A: The appearance of new, unexpected spots on a TLC plate or peaks in an HPLC or GC chromatogram over time is a strong indicator of degradation.[13] You can also compare the spectroscopic data (e.g., NMR) of your purified compound with literature values to check for impurities that may have arisen from degradation.
Q: What detection method is best for this compound?
A: this compound lacks a strong chromophore, so UV detection at low wavelengths (e.g., 200-220 nm) is possible but may not be very sensitive. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) are excellent choices for detecting non-chromophoric compounds like this compound in HPLC. For GC, a Flame Ionization Detector (FID) is standard and provides excellent sensitivity.[7]
Experimental Protocols
Protocol 1: Argentated Silica Gel Column Chromatography for this compound Enrichment
This protocol is designed for the enrichment of this compound from a complex mixture of sesquiterpenes.
-
Preparation of Argentated Silica Gel:
-
Dissolve silver nitrate in methanol (e.g., 10g of AgNO₃ in 100 mL of methanol).
-
In a fume hood, slowly add this solution to 90g of silica gel with constant stirring until a free-flowing powder is obtained.
-
Dry the silica gel in an oven at 100-120 °C for 2-4 hours, protected from light.
-
-
Column Packing:
-
Dry pack or slurry pack the column with the prepared argentated silica gel in your initial, non-polar mobile phase (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity by adding a co-solvent like toluene or dichloromethane in small increments (e.g., 0.5%, 1%, 2%, etc.).
-
Collect fractions and monitor by TLC or GC-MS.
-
Protocol 2: HPLC Method for Isomer Separation
This is a starting point for developing an HPLC method for separating this compound isomers.
-
Column: Normal-phase silica column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: Isocratic elution with a mixture of hexane and a small amount of a polar modifier like isopropanol or ethyl acetate (e.g., 99.5:0.5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or ELSD/MS.
-
Injection Volume: 10 µL.
-
Temperature: 25 °C.
Note: This method will require optimization based on the specific isomers present in your sample.
Visualizations
Logical Workflow for this compound Purification
Caption: A typical workflow for the purification of this compound.
Troubleshooting Decision Tree for Poor HPLC Resolution
Caption: A decision tree for troubleshooting poor HPLC resolution.
References
-
This compound (3R,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene - The Good Scents Company . Available at: [Link]
-
Liquid chromatographic resolution of the unsaturated sesquiterpene alcohol isomers using silica gel-binary solvent systems | Analytical Chemistry - ACS Publications . Available at: [Link]
-
Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed . Available at: [Link]
-
LC Chromatography Troubleshooting Guide - HALO Columns . Available at: [Link]
-
Optimization of multi‐column chromatography for capture and polishing at high protein load . Available at: [Link]
-
Characterization of physicochemical properties of substances using chromatographic separation methods - Macedonian Pharmaceutical Bulletin . Available at: [Link]
-
HPLC Troubleshooting Guide . Available at: [Link]
-
Methods for the recovery and purification of polyene antifungals - PubMed . Available at: [Link]
-
Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC - NIH . Available at: [Link]
-
Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review - ResearchGate . Available at: [Link]
-
(PDF) Optimization of multi‐column chromatography for capture and polishing at high protein load - ResearchGate . Available at: [Link]
-
Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - ResearchGate . Available at: [Link]
-
How to purify proteins with a drip columns / column chromatography. - YouTube . Available at: [Link]
-
separation of positional isomers - Chromatography Forum . Available at: [Link]
-
(PDF) Techniques for extraction and isolation of natural products: A comprehensive review . Available at: [Link]
-
Optimization of Neferine Purification Based on Response Surface Methodology and Its Anti-Metastasis Mechanism on HepG2 Cells - MDPI . Available at: [Link]
-
DoE-Optimized GC–FID Method for Robust Terpene Profiling in Essential Oils . Available at: [Link]
-
Natural product isolation – how to get from biological material to pure compounds - RSC Publishing . Available at: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester . Available at: [Link]
-
Full article: A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - Taylor & Francis . Available at: [Link]
-
Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - NIH . Available at: [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv . Available at: [Link]
-
How To Make Column Chromatography More Efficient? - Chemistry For Everyone . Available at: [Link]
-
Stationary Phases for Green Liquid Chromatography - PMC - NIH . Available at: [Link]
- US6861512B2 - Separation of olefinic isomers - Google Patents.
-
Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin . Available at: [Link]
-
Chromatographic properties and polarity evaluation of poly(1-trimethylsilyl-1-propyne) and poly(1-phenyl-1-propyne) - ResearchGate . Available at: [Link]
-
polymer degradation and stability - available online 11 july 2017 . Available at: [Link]
Sources
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- 6. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. tandfonline.com [tandfonline.com]
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- 13. pubs.rsc.org [pubs.rsc.org]
Eremophilene NMR Signal Resolution: A Technical Support Guide
Welcome to the technical support center for resolving signal overlap in the NMR spectrum of eremophilene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of sesquiterpenes. Eremophilane-type sesquiterpenes exhibit a wide range of biological activities, making their structural elucidation crucial.[1][2] However, the compact and often highly substituted bicyclic core of this compound frequently leads to significant signal overlap in ¹H NMR spectra, complicating structural assignment and characterization.
This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to address common challenges encountered during the NMR analysis of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of an this compound derivative shows a crowded region of overlapping methylene and methine signals. How can I begin to resolve these?
This is a very common issue with the this compound scaffold. The most robust initial approach is to employ two-dimensional (2D) NMR techniques.[3][4] These experiments spread the signals out into a second dimension, resolving overlap that is intractable in a 1D spectrum.[5][6]
-
Causality: 1D ¹H NMR plots all proton signals along a single frequency axis. When multiple protons have similar chemical environments, their signals overlap. 2D NMR introduces a second frequency axis, correlating signals based on different NMR parameters (e.g., J-coupling, one-bond or multiple-bond heteronuclear coupling). This additional dimension provides the necessary separation.
-
Recommended Starting Point: Begin with a combination of homonuclear and heteronuclear correlation experiments.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing out spin systems within the molecule.[6]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to. This is extremely powerful for resolving overlapping proton signals, as it is rare for two protons with the same ¹H chemical shift to be attached to carbons with identical ¹³C chemical shifts.[3][5]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for piecing together the different spin systems identified in the COSY experiment and for assigning quaternary carbons.
-
Q2: I've run standard 2D NMR experiments, but some key correlations are still ambiguous due to overlapping cross-peaks. What are my next steps?
When standard 2D NMR is insufficient, you can employ several advanced strategies to further enhance resolution. These can be broadly categorized into modifying the sample conditions or using more advanced NMR pulse sequences.
Troubleshooting Flowchart: Advanced Resolution Techniques
Caption: Workflow for using solvent effects to resolve signal overlap.
References
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab. [Link]
-
ResearchGate. (n.d.). NMR spectroscopy data for eremophilane sesquiterpene 1 a. ResearchGate. [Link]
-
Koleva, B. B., Kolev, T., Simeonov, S., Spassov, S. L., & Duddeck, H. (2012). Solution and solid-state effects on NMR chemical shifts in sesquiterpene lactones: NMR, X-ray, and theoretical methods. Magnetic Resonance in Chemistry, 50(1), 33-41. [Link]
-
Kay, L. E., Marion, D., & Bax, A. (1989). Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronuclear NMR spectroscopy. Journal of Magnetic Resonance, 84(1), 72-84. [Link]
-
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. [Link]
-
Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). [Link]
-
National Center for Biotechnology Information. (n.d.). Advanced Methods for Natural Products Discovery. PubMed Central. [Link]
-
Mayo Clinic. (n.d.). Two‐dimensional NMR spectra of sesquiterpenes. II—Noesy study of some sesquiterpene lactones with pseudoguaianolide, 3,4‐seco‐pseudoguaianolide and guaianolide skeletons. [Link]
-
Nature. (n.d.). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. [Link]
-
ResearchGate. (n.d.). Resolving Overlapped Signals with Automated FitNMR Analytical Peak Modeling. [Link]
-
University of Cambridge. (n.d.). NMR Basics. [Link]
-
ResearchGate. (2022, December 12). A review of 13C NMR spectra of drimane sesquiterpenes. [Link]
-
Oxford Academic. (n.d.). Advanced NMR Approaches for a Detailed Structure Analysis of Natural Products. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]
-
Global Substance Registration System. (n.d.). This compound. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Missouri-St. Louis. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
-
ResearchGate. (n.d.). ¹H NMR Data of Compounds 1-4 (500 MHz, measured in C6D6). [Link]
-
ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?[Link]
-
ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link]
-
YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. [Link]
-
Weizmann Institute of Science. (n.d.). Types of 2D NMR. [Link]
-
MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. [Link]
-
MDPI. (n.d.). NMR of Natural Products as Potential Drugs. [Link]
-
Reddit. (2023, April 19). Reporting Overlapping Signals in 1H NMR. [Link]
-
Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?[Link]
-
ACS Publications. (2016, July 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. [Link]
-
Chegg. (2020, October 13). Solved NMR Spectroscopy Sample name: Acetanilide NMR. [Link]
-
YouTube. (2022, December 22). Chemical Shift Reagent | Proton NMR | Simplification of Complex Spectra. [Link]
Sources
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- 2. This compound|High-Purity Sesquiterpene for Research [benchchem.com]
- 3. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 4. 2D NMR [chem.ch.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Throughput of Eremophilene Bioactivity Screening
Welcome to the technical support center for high-throughput screening (HTS) of eremophilene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from low-throughput biological assays to a robust, high-throughput workflow. Here, we address common challenges and provide field-proven solutions in a direct question-and-answer format, grounded in established scientific principles.
Section 1: Assay Development and Miniaturization
This section focuses on the foundational step of any screening campaign: developing a reliable and scalable bioassay.
Q1: We have a traditional tube-based enzymatic assay that shows this compound activity. What are the first steps to convert this into a high-throughput format (e.g., 384- or 1536-well plates)?
A: The transition from a manual, tube-based assay to a high-throughput microplate format is a multi-step process focused on miniaturization, reagent stability, and signal detection.
Causality and Experimental Choices: The primary goal is to reduce reaction volumes to cut costs and increase the number of samples screened per day, without compromising data quality.[1] This requires re-optimization of nearly every assay parameter.
-
Reagent Compatibility & Stability: First, verify that all your assay components (enzyme, substrate, buffers) are stable and compatible with common microplate materials (e.g., polypropylene, polystyrene). Some enzymes can denature or adhere to plastic surfaces, requiring the addition of non-ionic detergents like Tween-20 (typically 0.005-0.01%) or bovine serum albumin (BSA) to the buffer.[2]
-
Liquid Handling Assessment: Your ability to accurately dispense microliter or nanoliter volumes is critical. Use automated liquid handlers for precision.[3] Perform a "wet run" with just buffer to ensure your dispensers are calibrated and can handle the small volumes without significant evaporation or bubble formation.
-
Assay Miniaturization & Re-optimization: Systematically reduce the total assay volume while maintaining the final concentration of each reactant. This is not a simple 1:1 scaling. Factors like surface-to-volume ratio and evaporation rates change dramatically in microplates. You will need to re-determine the optimal enzyme concentration, substrate Km, and incubation time for the new format. The goal is to achieve a robust signal window in the shortest time possible.
-
Signal Detection Method: Shift from a spectrophotometer to a microplate reader. The most common HTS-compatible readouts are fluorescence intensity, time-resolved fluorescence (TRF), fluorescence polarization (FP), luminescence, or absorbance.[4] If your current assay is colorimetric (absorbance), be aware that this method often has lower sensitivity and is more prone to interference from colored natural products. Converting to a fluorescence or luminescence-based readout is often necessary for sensitive HTS.[4]
-
Statistical Validation: Once optimized, the assay's performance must be statistically validated using the Z'-factor calculation. The Z'-factor is a measure of assay quality, considering the separation between positive and negative controls. An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[1]
Q2: Which type of assay format is best suited for screening natural product libraries like this compound derivatives?
A: The ideal assay format minimizes interference from the inherent properties of natural products. Natural product extracts are complex mixtures that can be colored, fluorescent, or contain compounds that interfere with assay chemistry.[5][6]
Expert Recommendation: Luminescence-based assays (e.g., luciferase reporters, ATP-based viability assays) and time-resolved fluorescence (TR-FRET, HTRF®) are generally superior for natural product screening.
Causality:
-
Luminescence: These assays measure emitted light from a chemical reaction and do not require an external light source for excitation. This completely eliminates the problem of compound autofluorescence.[4]
-
Time-Resolved Fluorescence (TRF): This technique uses long-lifetime fluorophores (lanthanides) and a time delay between excitation and detection. Autofluorescence from natural products and plasticware has a very short lifetime and decays before the measurement is taken, effectively removing the background signal.[4]
The workflow for selecting and validating an appropriate assay format is crucial for the success of any HTS campaign.
Sources
- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dispendix.com [dispendix.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 6. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
Eremophilene Stability in Solution: A Technical Support Guide for Researchers
Welcome to the technical support center dedicated to providing in-depth guidance on the stability of eremophilene in various solvents. This resource is designed for researchers, scientists, and drug development professionals who are working with this fascinating sesquiterpene. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the knowledge to ensure the integrity of your samples and the reliability of your results.
Introduction to this compound and its Stability Challenges
This compound is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants and essential oils.[1][2] Its unique chemical structure contributes to its interesting biological activities, making it a valuable compound for research and development. However, like many other terpenes, this compound is susceptible to degradation, which can be influenced by a range of environmental factors. Understanding and controlling these factors is paramount for accurate and reproducible experimental outcomes.
This guide will walk you through the key considerations for maintaining the stability of this compound in solution, from solvent selection to proper storage and handling.
Troubleshooting Guide: Common Stability Issues with this compound Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on scientific principles.
Problem 1: I am observing a decrease in the concentration of my this compound standard over a short period.
Possible Causes and Solutions:
-
Oxidative Degradation: this compound, like other terpenes, can be sensitive to air and may undergo oxidation.[3] This is often accelerated by exposure to light and elevated temperatures.
-
Solution:
-
Use Degassed Solvents: Before preparing your solutions, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) or by using a sonication bath under vacuum.
-
Inert Atmosphere: Store your solutions under an inert atmosphere. After preparing the solution, flush the headspace of the vial with nitrogen or argon before sealing.
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). However, ensure the antioxidant does not interfere with your downstream applications.
-
-
-
Photodegradation: Exposure to UV or even ambient light can induce degradation of this compound.[3]
-
Solution:
-
Use Amber Vials: Always store this compound solutions in amber glass vials to protect them from light.
-
Work in a Dimly Lit Area: When handling solutions, minimize exposure to direct light.
-
-
-
Volatilization: this compound is a volatile compound.[1] Improperly sealed containers can lead to loss of the analyte.
-
Solution:
-
Use High-Quality Vials with Secure Caps: Ensure your vials have tight-fitting caps with appropriate septa to prevent evaporation.
-
Store at Low Temperatures: Storing solutions at reduced temperatures (e.g., 4°C or -20°C) will lower the vapor pressure of this compound and reduce losses due to volatilization.
-
-
Problem 2: I am seeing unexpected peaks in my chromatogram when analyzing aged this compound solutions.
Possible Causes and Solutions:
-
Formation of Degradation Products: The new peaks are likely degradation products of this compound. Common degradation pathways for terpenes include oxidation, isomerization, and polymerization.
-
Solution:
-
Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies. This involves intentionally exposing this compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation.[4] Analysis of these stressed samples by techniques like HPLC-MS can help in identifying the degradation products.
-
Stability-Indicating Method: Develop and validate a stability-indicating analytical method, typically an HPLC method, that can separate the parent this compound peak from all potential degradation products.[5] This will allow you to accurately quantify the amount of intact this compound remaining.
-
-
-
Solvent-Induced Degradation: The choice of solvent can significantly impact the stability of this compound.
-
Solution:
-
Solvent Selection: Choose a solvent that is inert and in which this compound is stable. Aprotic solvents are generally preferred over protic solvents for long-term storage of terpenes.
-
Purity of Solvents: Use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.
-
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling and stability of this compound.
Q1: What is the best solvent to dissolve and store this compound?
A1: For short-term use, high-purity aprotic solvents like acetonitrile, hexane, or ethyl acetate are good choices. This compound is soluble in alcohol.[1] For long-term storage, it is recommended to store this compound neat (if it's an oil) at low temperatures under an inert atmosphere. If a solution is necessary for long-term storage, a non-polar aprotic solvent like hexane, stored at -20°C or below, is a reasonable choice. Always minimize headspace in the storage vial and purge with an inert gas.
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is limited, terpenes can be susceptible to acid- or base-catalyzed isomerization and degradation. It is generally advisable to maintain a neutral pH for your solutions unless your experimental conditions require otherwise. If you need to work at a specific pH, it is crucial to perform a stability study under those conditions to understand the degradation kinetics.
Q3: What are the ideal storage conditions for this compound solutions?
A3: To maximize stability, this compound solutions should be stored:
-
In the dark: Use amber vials.
-
At low temperatures: 4°C for short-term and -20°C or -80°C for long-term storage.
-
Under an inert atmosphere: Purge the vial with nitrogen or argon.
-
In a tightly sealed container: To prevent volatilization and exposure to air and moisture.
Q4: How can I monitor the stability of my this compound solution over time?
A4: The best way to monitor stability is by using a validated stability-indicating analytical method, such as RP-HPLC with UV or MS detection. You should analyze your solution at regular intervals (e.g., time zero, 1 week, 1 month, etc.) and quantify the peak area of this compound. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Data Summary: Expected Stability of this compound in Common Solvents
The following table provides a qualitative summary of the expected stability of this compound in various solvents. This information is based on general principles of terpene chemistry and should be verified experimentally for your specific application.
| Solvent | Solvent Type | Expected Stability (Short-term) | Expected Stability (Long-term) | Rationale |
| Hexane | Non-polar Aprotic | Good | Good | Inert and minimizes polar interactions that could promote degradation. |
| Acetonitrile | Polar Aprotic | Good | Fair | Generally a good solvent for HPLC, but its polarity might slightly increase degradation over extended periods compared to non-polar solvents. |
| Methanol | Polar Protic | Fair | Poor | The protic nature can facilitate certain degradation pathways like isomerization.[6] |
| Ethanol | Polar Protic | Fair | Poor | Similar to methanol, the presence of a hydroxyl group can contribute to degradation.[6] |
| Ethyl Acetate | Polar Aprotic | Good | Fair | A good initial solvent for extraction, but potential for hydrolysis of the ester group over long periods could introduce reactive species. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Fair to Poor | Poor | DMSO can be prone to degradation itself, especially when exposed to air and light, which can in turn affect the stability of the dissolved compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a clear vial containing the stock solution to a photostability chamber (ICH Q1B guidelines) or a strong UV lamp for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Use HPLC-MS to obtain mass information for the degradation products to aid in their identification.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of this compound.
-
Instrumentation: HPLC system with a UV detector or a Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 70% B
-
22-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (or MS detection for better sensitivity and identification of unknowns).
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Visualizing Degradation and Experimental Workflow
Potential Degradation Pathways of this compound
The following diagram illustrates potential degradation pathways for this compound based on common reactions of sesquiterpenes. The exact products would need to be confirmed experimentally.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for this compound Stability Assessment
This diagram outlines a systematic approach to evaluating the stability of this compound in a chosen solvent.
Caption: Workflow for assessing this compound stability.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Four New Highly Oxygenated Eremophilane Sesquiterpenes from an Endophytic Fungus Boeremia exigua Isolated from Fritillaria hupehensis. Retrieved from [Link]
-
PubMed. (n.d.). Persistency assessment and aerobic biodegradation of selected cyclic sesquiterpenes present in essential oils. Retrieved from [Link]
-
PMC - NIH. (n.d.). Eudesmane and Eremophilane Sesquiterpenes from the Fruits of Alpinia oxyphylla with Protective Effects against Oxidative Stress in Adipose-Derived Mesenchymal Stem Cells. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Journal of Pharmaceutical Research. (n.d.). innovative method development and validation of stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation behaviour of poly(oxymethylene): 1. Degradation and stabilizer consumption. Retrieved from [Link]
-
SciSpace. (n.d.). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of analytical procedures using HPLC‐ELSD to determine six sesquiterpene lactones in Eremanthus species. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
MDPI. (n.d.). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of bromothymol blue and methyl green from aqueous media by Photo-Fenton: comparison between UV-lamp and sun irradiation. Retrieved from [Link]
-
YouTube. (2022). Sample Preparation for HPLC. Retrieved from [Link]
-
University of Groningen research portal. (n.d.). Influence of photodegradation on the removal of color and phenolic compounds from palm oil mill effluent by Arthrospira platensis. Retrieved from [Link]
-
PharmacologyOnLine - SILAE. (n.d.). STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN. Retrieved from [Link]
-
SpringerLink. (n.d.). High temperature oxidative degradation of phenol–formaldehyde polycondensates. Retrieved from [Link]
-
Reddit. (n.d.). Nucleophilicity (Protic vs. Aprotic solvents). Retrieved from [Link]
-
PubMed. (n.d.). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (n.d.). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of thermal degradation on the crystallization of poly(butylene terephthalate). Retrieved from [Link]
-
PubMed. (n.d.). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 7.5: SN1 vs SN2. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Photodegradation of naphthalene-derived particle oxidation products. Retrieved from [Link]
-
pubs.rsc.org. (n.d.). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Retrieved from [Link]
-
researchgate.net. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. Retrieved from [Link]
-
Chromatography Online. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from [Link]
-
YouTube. (n.d.). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. Retrieved from [Link]
-
Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Retrieved from [Link]
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Technical Support Center: Troubleshooting Incomplete Derivatization of Eremophilene
Welcome to the technical support center for the analytical derivatization of eremophilene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete derivatization of this sesquiterpenoid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your analytical results.
This compound and its derivatives are a significant class of sesquiterpenoids with diverse biological activities.[1] Accurate quantification and characterization, typically by Gas Chromatography-Mass Spectrometry (GC-MS), are crucial for research and development. However, the presence of active functional groups, such as hydroxyl groups in its various oxidized forms, necessitates a derivatization step to enhance volatility and thermal stability for GC analysis.[2][3] Incomplete derivatization can lead to inaccurate quantification, poor peak shape, and misidentification of compounds. This guide provides a structured approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound itself is a hydrocarbon and sufficiently volatile for GC-MS analysis. However, its oxidized derivatives (eremophilane-type sesquiterpenoids), which often possess hydroxyl or carbonyl groups, have higher polarity and lower volatility.[4] Derivatization, most commonly through silylation, replaces the active hydrogens in these functional groups with a less polar and more stable group, such as a trimethylsilyl (TMS) group.[2] This process increases the volatility of the analyte, reduces its interaction with the GC column's stationary phase, and improves thermal stability, leading to sharper, more symmetrical peaks and more reliable quantification.[2][3]
Q2: What are the most common derivatization reagents for compounds like this compound?
A2: For hydroxylated sesquiterpenes, silylation is the most prevalent derivatization method.[2] The most common silylating reagents are mixtures containing N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6] These are often used with a catalyst, such as trimethylchlorosilane (TMCS), to increase the reactivity of the silylating agent.[7][8] The choice of reagent can depend on the specific functional groups present and the desired reactivity.
Q3: What are the primary indicators of incomplete derivatization in my chromatogram?
A3: Several signs in your GC-MS data can point to an incomplete reaction:
-
Tailing Peaks: The un-derivatized analyte, being more polar, will interact more strongly with the GC column, resulting in a broad, tailing peak.
-
Multiple Peaks for a Single Analyte: You may observe a peak for the derivatized this compound and another, earlier-eluting and tailing peak for the un-derivatized form.
-
Poor Reproducibility: Inconsistent peak areas or ratios between the derivatized and un-derivatized forms across multiple injections are a strong indicator of an unstable or incomplete reaction.
-
Low Analyte Response: If the derivatization is incomplete, the concentration of the desired derivative will be lower, leading to a weaker signal and potentially impacting the limit of detection.
Troubleshooting Guide: Diagnosing and Resolving Incomplete Derivatization
This section provides a systematic approach to troubleshooting, starting from the most common and easily addressable issues to more complex experimental variables.
Problem 1: Tailing Peaks and Low Yield of the Derivatized Product
This is the most frequent symptom of incomplete derivatization. The following flowchart outlines a logical progression for troubleshooting this issue.
Caption: Troubleshooting workflow for incomplete derivatization.
Step 1: Verify Anhydrous Conditions
-
Causality: Silylating reagents are highly sensitive to moisture. Water will react preferentially with the reagent, consuming it and preventing the derivatization of your analyte.[2]
-
Actionable Solutions:
-
Dry Glassware: Ensure all vials, syringes, and other glassware are thoroughly dried in an oven (e.g., at 120°C for at least 2 hours) and cooled in a desiccator before use.
-
Anhydrous Solvents: Use high-purity, anhydrous solvents. Purchase solvents in small-volume bottles with septa to minimize atmospheric moisture contamination.
-
Reagent Storage: Store derivatizing agents in a desiccator, and preferably under an inert atmosphere (e.g., nitrogen or argon). Discard any reagents that appear cloudy or contain precipitates.
-
Sample Preparation: Lyophilize or dry your sample extract completely under a stream of dry nitrogen before adding the derivatization reagent.
-
Step 2: Optimize Reaction Time and Temperature
-
Causality: Derivatization is a chemical reaction with specific kinetic requirements. Insufficient time or temperature will result in an incomplete reaction. Conversely, excessive temperature can lead to the degradation of thermally labile compounds.[7]
-
Actionable Solutions:
-
Systematic Optimization: Perform a systematic study to determine the optimal reaction conditions. A good starting point for silylation with BSTFA/TMCS is 60-80°C for 30-60 minutes.[7]
-
Experimental Design: Create a small experimental design, varying temperature and time, to identify the conditions that yield the highest and most consistent derivatization efficiency.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 60°C | 70°C | 80°C |
| Time | 30 min | 45 min | 60 min |
| Expected Outcome | Baseline | Increased Yield | Potential for Degradation |
| Caption: Example of a simple optimization table for derivatization conditions. |
Step 3: Evaluate Reagent Concentration and Ratio
-
Causality: The derivatization reaction requires a sufficient molar excess of the reagent to drive the reaction to completion.[7] The ratio of the silylating agent to the catalyst can also significantly impact the reaction rate.
-
Actionable Solutions:
-
Increase Reagent Volume: If you suspect your sample has a high concentration of active sites, try increasing the volume of the derivatization reagent.
-
Optimize Catalyst Ratio: The addition of a catalyst like TMCS can significantly enhance the reactivity of BSTFA. A common starting ratio is 99:1 (BSTFA:TMCS), but for sterically hindered hydroxyl groups, a higher concentration of the catalyst may be beneficial. However, an excess of TMCS can sometimes lead to the formation of byproducts.
-
Step 4: Assess Solvent and Catalyst Effects
-
Causality: The choice of solvent can influence the solubility of the analyte and the reactivity of the derivatization reagent. Some solvents can also act as catalysts.[9]
-
Actionable Solutions:
-
Pyridine as a Solvent and Catalyst: Pyridine is a commonly used solvent for silylation reactions as it is a good solvent for many organic compounds and also acts as an acid scavenger, driving the reaction forward.[7][10]
-
Alternative Solvents: If pyridine is not suitable, other anhydrous aprotic solvents like acetonitrile or dichloromethane can be used. However, their performance may vary.[9]
-
Step 5: Check for Matrix Interference
-
Causality: Complex sample matrices can contain compounds with active hydrogens (e.g., water, alcohols, phenols) that will compete with your analyte for the derivatizing reagent, leading to incomplete derivatization of this compound.
-
Actionable Solutions:
-
Sample Clean-up: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before derivatization.
-
Increase Reagent Amount: As a simpler, though less elegant, solution, you can try increasing the amount of derivatization reagent to compensate for the matrix effect.
-
Experimental Protocol: Optimized Silylation of this compound Derivatives
This protocol provides a robust starting point for the derivatization of hydroxylated this compound compounds.
Materials:
-
Dried sample extract containing this compound derivatives
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
2 mL GC vials with septa caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Place the extract in a 2 mL GC vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample residue. Vortex briefly.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 45 minutes.
-
Cooling: After the reaction is complete, remove the vial from the heating block and allow it to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
Caption: Step-by-step experimental workflow for this compound derivatization.
Concluding Remarks
Incomplete derivatization is a common but surmountable challenge in the GC-MS analysis of this compound and other sesquiterpenoids. By systematically addressing the key parameters of moisture control, reaction conditions, and reagent chemistry, researchers can achieve complete and reproducible derivatization. This technical guide provides the foundational knowledge and practical steps to troubleshoot these issues effectively, ensuring the generation of high-quality, reliable analytical data. Remember that a logical, stepwise approach to problem-solving, grounded in the chemical principles of the derivatization reaction, is the most efficient path to success.
References
-
ResearchGate. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts | Request PDF. Available from: [Link]
-
PubMed Central (PMC). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Available from: [Link]
-
IntechOpen. (PDF) Derivatization reactions and reagents for gas chromatography analysis. Available from: [Link]
-
PubMed Central (PMC). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Available from: [Link]
-
ResearchGate. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Available from: [Link]
-
National Institutes of Health (NIH). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available from: [Link]
-
PubMed. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. Available from: [Link]
-
ACS Publications. The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis | The Journal of Organic Chemistry. Available from: [Link]
-
Labcompare.com. LABTips: Troubleshooting Tricky Terpenes. Available from: [Link]
-
Agilent. Agilent GC-MS: Two Methods One Instrument. Available from: [Link]
-
Royal Society of Chemistry. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - Analyst. Available from: [Link]
-
ResearchGate. (PDF) Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Available from: [Link]
-
PubMed. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry. Available from: [Link]
-
ResearchGate. (PDF) Factors that influence the extraction methods of terpenes from natural sources. Available from: [Link]
-
PubMed Central (PMC). Eremophilane-Type Sesquiterpenoids from Fungus Aspergillus aurantiobrunneus. Available from: [Link]
-
Chemistry LibreTexts. Derivatization. Available from: [Link]
-
SciSpace. GC-MS study and isolation of a sesquiterpene lactone from Artemisia pallens.. Available from: [Link]
-
PubMed Central (PMC). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. Available from: [Link]
-
Tohoku University Repository. Sensitive ferrocene reagents for derivatization of amines for high-performance liquid chromatography with electrochemical detection. Available from: [Link]
-
PubMed. Eremophilane-type sesquiterpene derivatives from Ligularia hodgsonii. Available from: [Link]
-
Waters. Cannabis Terpenes Testing | GC-MS/MS Solutions for Terpene Analysis. Available from: [Link]
-
AZoLifeSciences. HS-GC/MS Solution for the Determination of Terpenes. Available from: [Link]
-
MDPI. Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Available from: [Link]
-
MDPI. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Available from: [Link]
-
AOAC INTERNATIONAL. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Available from: [Link]
-
PubMed. Comprehensive Chemical Derivatization for Gas Chromatography-Mass Spectrometry-Based Multi-Targeted Profiling of the Major Phytohormones. Available from: [Link]
-
ResearchGate. Review of analytical techniques for sesquiterpenes and sesquiterpene lactones. Available from: [Link]
-
MDPI. Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Available from: [Link]
-
The Good Scents Company. This compound (3R,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene. Available from: [Link]
-
PubMed. Sesquiterpene lactones: adverse health effects and toxicity mechanisms. Available from: [Link]
-
MDPI Books. Derivatization in Analytical Chemistry. Available from: [Link]
-
MDPI. Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Available from: [Link]
-
Semantic Scholar. Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Available from: [Link]
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minimizing degradation of eremophilene during extraction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the isolation and preservation of eremophilene. This compound, a bicyclic sesquiterpenoid of significant interest for its diverse biological activities, is notoriously susceptible to degradation during extraction and purification.[1] This guide is designed to provide you, the research and development professional, with actionable, field-proven insights to maximize yield and maintain the structural integrity of your target compound. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your workflow effectively.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers encounter when working with this compound and other labile sesquiterpenes.
Q1: What are the primary causes of this compound degradation during extraction?
A1: this compound degradation is primarily driven by three factors: thermal stress, oxidation, and photodegradation.[2] Understanding these pathways is the first step toward mitigating them.
-
Thermal Stress: As a terpene, this compound's hydrocarbon skeleton is prone to molecular rearrangements, isomerization, or even aromatization when subjected to high temperatures. Prolonged exposure to heat, common in methods like Soxhlet or traditional hydrodistillation, can significantly reduce the yield of the native compound and generate a complex mixture of artifacts.[3][4]
-
Oxidation: The unsaturated bonds within the this compound structure are susceptible to attack by atmospheric oxygen. This process, which can be accelerated by heat and light, leads to the formation of less desirable, oxygenated derivatives such as epoxides, alcohols, or ketones, fundamentally altering the molecule's biological activity.[5]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the activation energy needed to initiate oxidative reactions or other photochemical transformations.[5] This is a critical factor often overlooked during sample handling and extraction.
-
Extreme pH: While less common for nonpolar extractions, exposure to strongly acidic or basic conditions during downstream processing can catalyze hydrolysis or rearrangement reactions.[6]
Caption: Key environmental factors leading to the degradation of this compound.
Q2: How does initial sample preparation affect this compound stability?
A2: The fate of your extraction is often decided before any solvent is introduced. The initial handling and preparation of the raw biological material is a critical control point.
The choice of drying method is paramount, as this step can either preserve your target compound or initiate its degradation.[7] High-heat methods are particularly detrimental. Research shows that for volatile compounds like terpenes, significant losses occur during air or oven drying.[2]
Table 1: Comparison of Common Drying Methods for Plant Material
| Drying Method | Description | Advantages | Disadvantages | Impact on Terpenes |
|---|---|---|---|---|
| Freeze-Drying (Lyophilization) | Material is frozen and water is removed by sublimation under vacuum. | Preserves heat-labile and volatile compounds; minimizes oxidation. | High cost; time-consuming. | Excellent Preservation. [7] |
| Shade-Drying | Material is placed indoors with good air circulation, avoiding direct sunlight. | Low cost; protects photosensitive molecules. | Very long drying times; risk of microbial growth. | Good Preservation. [7] |
| Fresh-Frozen | Material is frozen immediately after harvest without drying. | Best method for terpene preservation ; bypasses degradation during drying. | Requires cold-chain storage and specific cold extraction methods. | Optimal Preservation. [2] |
| Oven-Drying (Forced Air) | Material is dried in a convection oven at elevated temperatures (e.g., >40°C). | Fast; controllable temperature. | Loss of volatile compounds; risk of thermal degradation and oxidation.[7] | High Degradation Risk. |
| Sun-Drying | Material is placed outdoors in direct sunlight. | Very low cost. | Uncontrolled conditions; high risk of photodegradation and thermal loss.[7] | Severe Degradation. |
Expert Recommendation: For maximal preservation of this compound, use fresh-frozen plant material immediately after harvest.[2] If drying is necessary, freeze-drying is the superior, albeit more expensive, option.
Q3: Which extraction method is best for a thermally sensitive compound like this compound?
A3: The ideal extraction method minimizes exposure to heat and oxygen. Modern, "green" extraction techniques are generally superior to traditional methods for preserving labile molecules.
-
Supercritical Fluid Extraction (SFE): This is often considered the gold standard. Using supercritical CO₂ as a solvent allows for extraction at low temperatures (e.g., 35-50°C), well below the degradation threshold for most terpenes.[8] CO₂ is non-toxic, non-flammable, and evaporates without a trace, leaving a pure extract. The process is also conducted in a closed, oxygen-free system.
-
Ultrasound-Assisted Extraction (UAE): UAE uses high-frequency sound waves to disrupt cell walls, facilitating solvent penetration and extraction.[8] This method is highly efficient, significantly reducing extraction times (often to minutes instead of hours) and allowing for effective extraction at low or ambient temperatures, thus minimizing thermal degradation.[3]
-
Cold Solvent Extraction: This is a straightforward method involving maceration or percolation with a chilled, non-polar solvent (e.g., hexane, ethyl acetate). While accessible, efficiency may be lower than SFE or UAE, and care must be taken to minimize solvent evaporation and exposure to air.
Traditional methods like Soxhlet extraction and hydrodistillation should be avoided. The continuous heating cycle in Soxhlet and the use of boiling water in hydrodistillation will inevitably cause significant degradation of this compound.[3][7]
Troubleshooting Guides
This section provides a systematic approach to solving common problems encountered during this compound extraction.
Problem: My final yield of this compound is unexpectedly low.
Low yield is a common issue that can stem from either inefficient extraction or compound degradation. The following workflow will help you diagnose the root cause.
Sources
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- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Improving the Resolution of Eremophilene Enantiomers
Welcome to the technical support center for the chiral resolution of eremophilene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this compound enantiomers. As a sesquiterpene hydrocarbon, this compound presents unique challenges due to its nonpolar nature and the identical physical properties of its enantiomers.[1][2]
The biological activity of chiral molecules can differ significantly between enantiomers. A classic and cautionary example is the drug Thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[3][4] This underscores the critical importance of achieving pure enantiomeric forms for accurate pharmacological and toxicological assessment. This guide provides in-depth, field-proven insights into troubleshooting and developing robust methods for this compound resolution.
Section 1: Foundational Concepts & Initial Strategy
Before diving into specific troubleshooting, it's crucial to understand the principles governing chiral separations. Enantiomers cannot be separated by standard chromatographic techniques because they have identical physical properties (e.g., boiling point, solubility).[1] Resolution is achieved by creating a temporary, diastereomeric interaction with a chiral environment, most commonly a Chiral Stationary Phase (CSP) in HPLC or GC.[5][6]
Frequently Asked Questions (FAQs) - Getting Started
Q1: What is the best overall strategy for separating this compound enantiomers?
A1: The most effective strategy is direct separation using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Due to this compound's volatility and nonpolar structure, both techniques are viable. The core of the method development process is a systematic screening of different Chiral Stationary Phases (CSPs) and mobile phases (for HPLC) or temperature programs (for GC) to find the conditions that provide the best selectivity.[3][7]
Q2: Should I start with Chiral HPLC or Chiral GC?
A2: The choice depends on your sample matrix, available equipment, and desired scale.
-
Chiral GC is often preferred for volatile, thermally stable compounds like sesquiterpenes.[8][9] It can offer very high efficiency and resolution. However, scaling up from analytical to preparative scale can be challenging, and some CSPs may degrade at high temperatures.[4]
-
Chiral HPLC is incredibly versatile and is the most widely used technique for chiral separations.[6][10] Polysaccharide-based CSPs, in particular, have broad applicability and can be used in various modes (Normal Phase, Reversed-Phase, Polar Organic).[11] It is also more readily scalable for purification.
Q3: What is a "chiral screen" and why is it necessary?
A3: A chiral screen is a systematic process of testing a racemic mixture of your analyte against a panel of different chiral columns under various mobile phase conditions.[3][12] Unlike achiral chromatography where predictions can often be made based on hydrophobicity, chiral recognition is a complex 3D interaction that is difficult to predict.[3] Screening is essential because no single CSP is capable of separating all enantiomers.[7] A well-designed screen maximizes the chances of finding a successful separation quickly.
Section 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful tool for resolving this compound enantiomers. Success hinges on selecting the right combination of a Chiral Stationary Phase (CSP) and a mobile phase to maximize selectivity.
Visualizing the HPLC Method Development Workflow
The following diagram outlines a systematic approach to developing a chiral HPLC method.
Caption: A systematic workflow for chiral HPLC method development.
HPLC Troubleshooting Guide (Q&A Format)
Q: I'm injecting my this compound sample, but I only see a single, sharp peak. Why aren't the enantiomers separating?
A: This indicates a complete lack of chiral recognition under the current conditions.
-
Cause 1: Incorrect CSP. The chosen stationary phase may not have the appropriate chiral selector to interact differently with the this compound enantiomers. This compound, being a hydrocarbon, relies on weaker interactions like van der Waals forces and inclusion into chiral cavities.
-
Cause 2: Inappropriate Mobile Phase. The mobile phase composition is critical for modulating the interaction between the analyte and the CSP.
-
Solution (Normal Phase): You are likely using a mobile phase like Hexane/Isopropanol (IPA). Try altering the ratio. A lower percentage of the polar modifier (IPA) generally increases retention and can improve resolution, but may also broaden peaks. Experiment with ratios from 99:1 to 90:10 (Hexane:IPA).
-
Solution (General): Switch elution modes. If normal phase fails, try polar organic (e.g., Acetonitrile/Methanol) or reversed-phase (e.g., Acetonitrile/Water). The interaction mechanisms are completely different and may reveal selectivity.[3]
-
Q: I see two peaks, but they are heavily overlapping (poor resolution). How can I improve this?
A: Poor resolution means the selectivity (α) is low. Your goal is to increase the distance between the peak apexes.
-
Cause 1: Mobile Phase is Too Strong. The analyte is moving through the column too quickly, not allowing enough time for differential interaction with the CSP.
-
Solution: In normal phase, decrease the percentage of the alcohol modifier (e.g., move from 90:10 Hexane:IPA to 95:5). In reversed-phase, decrease the percentage of the organic solvent (e.g., move from 80:20 Acetonitrile:Water to 70:30).
-
-
Cause 2: Temperature is Not Optimal. Temperature has a significant and unpredictable effect on chiral separations. It can improve or worsen resolution, and in some cases, even reverse the elution order of the enantiomers.[3]
-
Solution: Systematically evaluate the effect of temperature. Run the separation at a lower temperature (e.g., 10-15°C) and a higher temperature (e.g., 40-50°C) compared to your ambient method. Lower temperatures often increase interaction strength and improve resolution, but can increase backpressure and peak broadening.
-
-
Cause 3: Flow Rate is Too High. A high flow rate reduces the time available for the enantiomers to interact with the stationary phase.
-
Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This will increase run time but often provides a significant boost in resolution.
-
Q: My peaks are tailing or fronting. What's causing this poor peak shape?
A: Poor peak shape can obscure resolution and affect quantification.
-
Cause 1: Sample Overload. Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.
-
Solution: Dilute your sample and inject a smaller volume or lower concentration.
-
-
Cause 2: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample directly in the initial mobile phase.
-
-
Cause 3: Column Contamination or Degradation. Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced. Tracking column history is critical in chiral separations.[14]
-
Recommended Starting Conditions for HPLC Screening
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed-Phase (RP) |
| CSP Type | Polysaccharide-based (Cellulose, Amylose) | Immobilized Polysaccharide | Polysaccharide or Protein-based |
| Mobile Phase A | n-Hexane or Heptane | Acetonitrile (ACN) | Water |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Methanol (MeOH) or IPA | ACN or MeOH |
| Starting Ratio | 98:2 (A:B), gradient to 80:20 | 100% ACN, gradient to 80:20 ACN:MeOH | 50:50 (A:B), gradient to 20:80 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | Low UV (e.g., 210-220 nm) | Low UV (e.g., 210-220 nm) | Low UV (e.g., 210-220 nm) |
Note: Always check the solvent compatibility of your specific chiral column before use.[12]
Section 3: Chiral Gas Chromatography (GC)
For volatile sesquiterpenes like this compound, chiral GC offers excellent resolving power. The stationary phases are typically cyclodextrin derivatives coated on a fused silica capillary column.[15]
Visualizing the Principle of Chiral GC Separation
Caption: Enantiomers interacting differently with a chiral GC stationary phase.
GC Troubleshooting Guide (Q&A Format)
Q: I'm getting no separation of my this compound enantiomers on my chiral GC column. What should I try?
A: This is usually an issue of temperature or the specific stationary phase.
-
Cause 1: Incorrect Column. The specific cyclodextrin derivative may not be suitable for this compound.
-
Solution: Test a column with a different cyclodextrin derivative. For terpenes, columns based on derivatized beta-cyclodextrins are very common and effective.[15] The polarity and size of the derivative are key.
-
-
Cause 2: Oven Temperature is Too High. High temperatures increase analyte vapor pressure and decrease interaction time with the stationary phase, leading to co-elution. Chiral separations on GC are highly sensitive to temperature.
-
Solution: Significantly lower the oven temperature. Start with a low initial temperature (e.g., 60-80°C) and use a very slow ramp rate (e.g., 1-2°C per minute). This maximizes the time the enantiomers spend interacting with the chiral phase.
-
Q: My resolution is poor. The peaks are present but not baseline separated.
A: This requires optimizing your temperature program and flow rate to improve efficiency and selectivity.
-
Cause 1: Temperature Ramp is Too Fast. A fast ramp doesn't allow for equilibrium between the gas and stationary phases.
-
Solution: Decrease the oven temperature ramp rate (e.g., from 5°C/min to 1-2°C/min). You can also add an isothermal hold at a temperature where the peaks are eluting to maximize separation in that window.
-
-
Cause 2: Carrier Gas Flow is Not Optimal. The linear velocity of the carrier gas (Helium or Hydrogen) affects column efficiency (plate height).
-
Solution: Optimize the linear velocity (or flow rate) of your carrier gas. Consult the column manufacturer's guidelines for the optimal range. A slightly lower-than-optimal flow rate can sometimes improve resolution for difficult separations at the cost of longer analysis time.
-
-
Cause 3: Column Overloading. Injecting too much sample can lead to peak broadening and loss of resolution.
-
Solution: Use a higher split ratio (e.g., increase from 50:1 to 100:1 or 200:1) to reduce the amount of sample entering the column. Alternatively, dilute your sample.
-
Step-by-Step Protocol: Chiral GC Method Development for this compound
-
Column Selection:
-
Install a chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEX series or equivalent).
-
-
Sample Preparation:
-
Prepare a 100-500 µg/mL solution of the racemic this compound mixture in a volatile, non-polar solvent like hexane or ethyl acetate.
-
-
Instrument Setup (Initial Conditions):
-
Injector: 250°C
-
Split Ratio: 100:1
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, set to a constant flow of ~1.0-1.2 mL/min (or optimal linear velocity).
-
Oven Program (Screening):
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 2°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector (FID): 250°C
-
-
Analysis and Optimization:
-
Run the initial screening method. Identify the elution temperature of the this compound peak(s).
-
If no separation is observed, repeat with a different chiral column.
-
If partial separation is observed, design a new oven program that uses a much slower ramp rate (e.g., 0.5-1°C/min) around the elution temperature of the analytes.
-
Further optimize by adjusting the carrier gas flow rate and injection split ratio.
-
Section 4: Advanced & Complementary Techniques
Q: What is chiral derivatization, and can it be used for this compound?
A: Chiral derivatization is an indirect method where you react the racemic mixture with an enantiomerically pure reagent to form a pair of diastereomers.[6][16] Because diastereomers have different physical properties, they can be separated on a standard achiral column.[1] For this compound, this is not a straightforward approach. As a hydrocarbon, it lacks functional groups (like -OH, -NH2, -COOH) that are needed for derivatization. To use this technique, you would first need to perform a chemical modification on the this compound molecule to introduce a suitable functional group, which adds significant complexity to the workflow. Therefore, direct chromatography is almost always preferred.
References
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Dhandapani, R., & Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Ferreira, V., & de Souza, M. (2022). Enantiomers and Their Resolution. MDPI Encyclopedia. [Link]
-
Phenomenex. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]
-
dos Santos, R., et al. (2021). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules. [Link]
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Singh, G., et al. (2013). Chiral Separation of Ormeloxifene Hydrochloride, a Non-steroidal Contraceptive Agent. Journal of Pharmaceutical Analysis. [Link]
-
Tóth, G., et al. (2021). Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. Molecules. [Link]
-
Micalizzi, G., et al. (2021). Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. Journal of the Science of Food and Agriculture. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Juvancz, Z., & Márk, L. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatographic Science. [Link]
-
Khan Academy. (2013). Resolution of enantiomers | Chemical processes | MCAT. YouTube. [Link]
-
Orochem Technologies. (2018). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
FooDB. (2019). Showing Compound this compound (FDB014408). [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. [Link]
-
Staszków, A., et al. (2022). Localization of Sesquiterpene Lactones Biosynthesis in Flowers of Arnica Taxa. International Journal of Molecular Sciences. [Link]
-
Hellinger, R., et al. (2022). The Chiral Separation of the (+) and (-) Enantiomers of Cannabidiol. Cannabis Science and Technology. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Lin, C., et al. (2012). Comparative Enantioseparation of Monoterpenes by HPLC on Three Kinds of Chiral Stationary Phases with an On-Line Optical Rotatory Dispersion under Reverse Phase Mode. International Journal of Molecular Sciences. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Georgiladaki, A., et al. (2023). From Nature to Synthesis and Vice Versa: Costic Acid Analogs with Acaricidal Activity Against the Bee Parasite Varroa destructor. Molecules. [Link]
-
ResearchGate. (2002). Review of analytical techniques for sesquiterpenes and sesquiterpene lactones. [Link]
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Validation & Comparative
A Comparative Guide to the Insecticidal Efficacy of Eremophilene and Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the naturally occurring sesquiterpenoid, eremophilene, and conventional synthetic insecticides. We will explore their mechanisms of action, present available efficacy data, and detail the experimental protocols necessary for their evaluation, offering a comprehensive resource for the development of novel pest management strategies.
Introduction: The Rise of a Natural Contender
The relentless drive for sustainable and environmentally benign pest control solutions has brought naturally occurring compounds into the scientific spotlight.[1] Among these, this compound, a bicyclic sesquiterpenoid, is emerging as a compound of significant interest.[2] Found in the essential oils of various plants, it represents a potential alternative to the synthetic chemicals that have long dominated agriculture and public health.[1]
This compound and its related compounds are key constituents of plants from several genera, including:
-
Eremophila (False Sandalwood): Notably, the essential oil from the Australian native Eremophila mitchellii (Buddha Wood) is rich in eremophilane sesquiterpenoids and has been traditionally used for its antibacterial and insect-resistant properties.[3][4]
-
Valeriana (Valerian): Species such as Valeriana officinalis are known to produce essential oils containing this compound, which contribute to their observed insecticidal and repellent activities.[5][6]
-
Ligularia and Petasites: These genera also contribute to the natural sources of this compound and related compounds, with some species showing strong acaricidal (mite-killing) properties.[2][7]
-
Ocimum sanctum (Holy Basil): This aromatic plant is also a known producer of (-)-eremophilene.[2]
The growing body of research suggests that this compound's bioactivity is not limited to simple toxicity; it exhibits a spectrum of effects including repellency and antifeedant properties, making it a versatile candidate for integrated pest management (IPM) programs.[1][2] This guide will dissect its performance in the context of established synthetic insecticides.
Mechanisms of Action: A Tale of Different Targets
The efficacy of an insecticide is fundamentally tied to its biochemical mode of action. This compound and synthetic insecticides operate through distinct molecular pathways, a critical consideration for managing insecticide resistance and understanding environmental impact.
This compound: A Multi-Pronged Natural Defense
As a terpenoid, this compound's insecticidal action is believed to be multifaceted, a common characteristic of plant-derived secondary metabolites.[1] While the precise mechanism of pure this compound is still under detailed investigation, the activity of terpenoids is generally attributed to:
-
Neurotoxicity: Many essential oils and their components, including sesquiterpenoids, are known to target the insect nervous system. A primary proposed mechanism is the inhibition of acetylcholinesterase (AChE) .[1] AChE is a crucial enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds cause an accumulation of acetylcholine, leading to hyperexcitation, paralysis, and eventual death of the insect.
-
Cell Membrane Disruption: The lipophilic nature of terpenoids allows them to partition into and disrupt the lipid bilayers of cell membranes. This can interfere with vital cellular processes, including nutrient transport and metabolic functions.[2]
-
Repellency and Antifeedant Effects: this compound has demonstrated significant repelling activity against pests like the fall leafworm.[2] This effect is mediated through the insect's olfactory and gustatory systems, where the compound interacts with sensory neurons to deter approach and feeding. This antifeedant action reduces crop damage even without causing immediate mortality.[8]
Synthetic Insecticides: High-Potency, Specific-Target Agents
Synthetic insecticides are typically designed to interact with a single, specific molecular target, which accounts for their high potency but also their vulnerability to resistance development.[9]
-
Organophosphates and Carbamates: Like some natural compounds, this older class of insecticides acts by inhibiting the acetylcholinesterase (AChE) enzyme.[9]
-
Pyrethroids (e.g., Permethrin, Cypermethrin): These compounds are synthetic analogues of natural pyrethrins. They act by binding to voltage-gated sodium channels in the insect's neurons, forcing them to remain open. This leads to constant nerve firing, resulting in paralysis (the "knockdown" effect) and death.
-
Neonicotinoids (e.g., Imidacloprid, Thiamethoxam): This class of insecticides acts as agonists of the nicotinic acetylcholine receptor (nAChR). They bind to these receptors, causing persistent stimulation of the nerve cells, which leads to paralysis and death. Their selectivity for insect nAChRs over vertebrate ones is a key feature.
The distinct targeting mechanisms are visually summarized in the diagram below.
Caption: General experimental workflow for evaluating insecticide efficacy.
Protocol: Contact Toxicity Bioassay
This assay evaluates the toxicity of a compound upon direct physical contact with the insect.
Causality: This method mimics exposure to insecticide residues on plant surfaces or other materials. [10]It is crucial for determining the effectiveness of non-volatile compounds.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like acetone. [11]Perform serial dilutions to obtain at least five different concentrations. A solvent-only solution serves as the negative control.
-
Treatment Application:
-
Topical Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each dilution directly to the dorsal thorax of each test insect.
-
Treated Surface Method: Apply a set volume of each dilution evenly to a surface (e.g., the bottom of a Petri dish or a filter paper). [10]Allow the solvent to evaporate completely, leaving a residue of the compound.
-
-
Insect Exposure: Place a known number of insects (e.g., 10-20) into each treated container or introduce them after topical application. [10]Provide a food source if the observation period exceeds 24 hours.
-
Incubation: Maintain the insects under controlled conditions (e.g., 25±2°C, 60±5% relative humidity, specific photoperiod).
-
Data Collection: Record the number of dead or moribund insects at specific time points (e.g., 24, 48, and 72 hours).
-
Analysis: Use probit or logit analysis to calculate the LD50 (for topical application, in µ g/insect ) or LC50 (for treated surface, in µg/cm²). Correct for control mortality using Abbott's formula if necessary. [11]
Protocol: Fumigant Toxicity Bioassay
This assay assesses the toxicity of volatile compounds that enter the insect's body through the respiratory system.
Causality: This method is vital for evaluating compounds intended for use in enclosed spaces, such as grain storage facilities or greenhouses, where the active ingredient acts as a gas. [11] Methodology:
-
Preparation: Prepare a range of concentrations of the test compound.
-
Application: Apply a specific volume of each dilution onto a small piece of filter paper.
-
Exposure Chamber: Place the treated filter paper inside a sealed, airtight container (e.g., a glass jar or desiccator) of a known volume. [11]Do not let the paper touch the insects.
-
Insect Introduction: Introduce a known number of test insects into the chamber in a small cage that allows air circulation.
-
Incubation: Seal the chamber and maintain it under controlled temperature and humidity for a defined exposure period (e.g., 24 hours). [11]6. Post-Exposure: After the exposure period, transfer the insects to a clean container with food and fresh air.
-
Data Collection: Record mortality at 24 hours post-exposure and at subsequent intervals if needed.
-
Analysis: Calculate the LC50 value (in µg/L of air or µL/L of air) using probit analysis.
Protocol: Antifeedant Bioassay (Choice/No-Choice)
This assay measures the ability of a compound to deter insects from feeding.
Causality: This protocol quantifies feeding deterrence, a key sublethal effect that can protect crops by reducing consumption rather than by direct killing. Starving the insects beforehand ensures they are motivated to feed, making the deterrence effect clear. [12][13] Methodology:
-
Preparation of Food Source: Use leaf discs, artificial diet, or another appropriate food source for the test insect. Prepare a series of dilutions of the test compound in a solvent.
-
Treatment: Apply a precise volume of each dilution evenly onto the surface of the food source and allow the solvent to evaporate. Treat control food sources with solvent only.
-
Insect Preparation: Starve the test insects for a few hours (e.g., 2-4 hours) before the assay to standardize hunger levels. [13]4. Assay Setup:
-
No-Choice Test: Place one treated food source in a container with a single starved insect. [13] * Choice Test: Place one treated food source and one control food source equidistant from the center of a container with a single starved insect. [13]5. Incubation: Allow the insects to feed for a set period (e.g., 24 hours) under controlled conditions.
-
-
Data Collection: Measure the area of the food source consumed in both treated and control setups. This can be done using a leaf area meter or image analysis software.
-
Analysis: Calculate the Feeding Deterrent Index (FDI) using the following formula: [8] * FDI (%) = [(C - T) / (C + T)] x 100
-
Where C is the amount of food consumed in the control group and T is the amount consumed in the treated group.
-
Conclusion and Future Directions
This compound and the natural essential oils that contain it present a compelling case for continued research and development in the field of insecticides. While they may not always match the acute lethal potency of leading synthetic products, their value lies in their alternative modes of action, including repellency and antifeedant effects, which are highly desirable for IPM strategies. [1][2]Furthermore, their natural origin suggests a potentially faster rate of environmental degradation, reducing the risk of persistent residues.
The primary challenge remains the translation of laboratory findings into commercially viable and effective field formulations. Future research must focus on:
-
Direct Comparative Studies: Conducting head-to-head efficacy trials of purified this compound against a range of synthetic insecticides on key agricultural pests.
-
Mode of Action Elucidation: Pinpointing the specific molecular targets of this compound to better understand its neurotoxic effects and potential for synergistic combinations.
-
Formulation Technology: Developing stable, cost-effective formulations that protect the active compound from degradation and ensure effective delivery to the target pest.
-
Toxicological Profile: Rigorously evaluating the toxicity of this compound to non-target organisms, including pollinators, predators, and aquatic life, to confirm its environmental safety.
By addressing these critical areas, the scientific community can fully unlock the potential of this compound as a valuable tool in the future of sustainable pest management.
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-
Journal of Entomology and Zoology Studies. (2017, April 20). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]
-
ResearchGate. (2018). Monoterpenes: chemistry, insecticidal activity against stored product insects and modes of action—a review. [Link]
-
The Good Scents Company. This compound (3R,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene. [Link]
-
ResearchGate. LD 50 values and resistance ratios associated with each synthetic pyrethroid screened. [Link]
-
Wikipedia. Eremophila mitchellii. [Link]
-
Polish Journal of Environmental Studies. (2015). Synthetic Insecticides – is There an Alternative?[Link]
-
NIH National Center for Biotechnology Information. (2014). Acaricidal activity of extracts from Ligularia virgaurea against the Sarcoptes scabiei mite in vitro. [Link]
-
ResearchGate. a Percentage repellency of V. officinalis essential oil against L...[Link]
-
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-
Environmental Protection Agency. f LD LD 50 50 =. [Link]
-
NIH National Center for Biotechnology Information. (2022, May 24). Fumigant Toxicity of Essential Oils against Frankliniella occidentalis and F. insularis (Thysanoptera: Thripidae) as Affected by Polymer Release and Adjuvants. [Link]
-
PubMed. (2023, May 26). Developing a Feeding Assay System for Evaluating the Insecticidal Effect of Phytochemicals on Helicoverpa armigera. [Link]
-
OUCI. Contact toxicity and repellent efficacy of Valerianaceae spp. to three stored-product insects and synergistic interacti…. [Link]
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A Comparative Guide to the Insect Repellent Properties of Eremophilene: Unraveling the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Insect Repellents
The escalating threat of vector-borne diseases and the growing demand for safe and effective alternatives to synthetic insect repellents have intensified the search for novel bioactive compounds from natural sources. Among these, sesquiterpenoids, a diverse class of C15 isoprenoids, have emerged as promising candidates. This guide focuses on eremophilene, a sesquiterpene hydrocarbon belonging to the eremophilane subgroup, and explores its potential as an insect repellent. While research on this compound itself is nascent, this document synthesizes the current understanding of its likely mechanism of action by drawing parallels with the well-studied, structurally related sesquiterpenoid, nootkatone. We will delve into the neurophysiological basis of its repellent activity, present a comparative analysis against established repellents, and provide detailed protocols for the scientific validation of such compounds.
The Hypothesized Mechanism of Action: A Multi-Target Neurosensory Interference
Direct mechanistic studies on this compound are limited. However, based on its structural similarity to other repellent sesquiterpenoids like nootkatone, a multi-pronged mechanism of action targeting the insect's chemosensory and nervous systems can be postulated. This proposed mechanism involves both olfactory and gustatory deterrence, potentially mediated by interactions with specific neuronal receptors.
Olfactory Repellency: Disrupting the Scent Trail
Insects rely heavily on their sophisticated olfactory system to locate hosts, food sources, and mates.[1] This system is primarily mediated by olfactory receptor neurons (ORNs) housed in sensilla on the antennae and maxillary palps. These neurons express a variety of receptors, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs), which detect volatile chemical cues.[2]
The proposed olfactory mechanism for this compound involves its interaction with these receptors, leading to aversive behavioral responses. It is hypothesized that this compound may act as an agonist or antagonist of specific ORs, either by directly activating neurons that trigger an avoidance response or by blocking the detection of attractant cues from a host.
A key molecular target implicated in the action of the related sesquiterpenoid nootkatone is the octopamine receptor .[3] Octopamine is a crucial neurotransmitter and neuromodulator in insects, playing a role in various physiological processes, including sensory perception and motor control. Activation of octamine receptors by nootkatone is thought to lead to a cascade of downstream signaling events that result in neuronal hyperexcitability and ultimately, repellency. Given the structural similarities, it is plausible that this compound also interacts with these receptors.
Contact Chemoreception: A Taste of Aversion
In addition to olfactory cues, contact chemoreception plays a vital role in the final stages of host selection. Insects possess gustatory receptors on their tarsi (feet) and mouthparts that allow them to "taste" a surface before feeding. If a compound is perceived as noxious, it will deter feeding behavior.
Another proposed mechanism for nootkatone, which may be extrapolated to this compound, is its function as a GABA-gated chloride channel antagonist . GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the inhibitory action of GABA, these sesquiterpenoids can lead to neuronal hyperexcitability, paralysis, and even death at higher concentrations, contributing to both their repellent and insecticidal properties.
The following diagram illustrates the hypothesized signaling pathway for this compound's repellent action, integrating both olfactory and gustatory pathways.
Caption: Hypothesized dual-pathway mechanism of this compound.
Comparative Performance Analysis
A direct quantitative comparison of pure this compound's repellency against standards like N,N-Diethyl-meta-toluamide (DEET) is currently lacking in published literature. However, studies on essential oils containing eremophilane sesquiterpenes and on the closely related compound nootkatone provide valuable insights into its potential efficacy.
Essential oils from plants such as Valeriana jatamansi, which are known to contain this compound derivatives, have demonstrated significant mosquito repellent and insecticidal activities.[4][5] For a more direct, albeit inferred, comparison, we can examine the performance of nootkatone.
| Compound | Target Insect | Assay Type | Efficacy Metric | Result | Reference |
| DEET (24%) | Aedes albopictus | Arm-in-Cage | Complete Protection Time (CPT) | >300 minutes | [3] |
| DEET (25%) | Aedes aegypti | Arm-in-Cage | Median Protection Time | 3.5 hours | [3] |
| Nootkatone | Aedes aegypti, Anopheles stephensi | Laboratory Bioassay | Repellency | More effective than DEET | [3] |
| Isolongifolenone (another sesquiterpene) | Aedes aegypti, Anopheles stephensi | Laboratory Bioassay | Repellency | More effective than DEET | [3] |
Note: The data for Nootkatone and Isolongifolenone are presented to illustrate the potential of sesquiterpenes as potent repellents. Further research is imperative to establish the specific efficacy of this compound.
Experimental Protocols for Repellent Validation
To rigorously assess the repellent activity and elucidate the mechanism of action of compounds like this compound, a combination of behavioral and electrophysiological assays is essential.
Behavioral Assay: The Arm-in-Cage Test
This is the gold-standard method for evaluating the efficacy of topical repellents against mosquitoes.
Objective: To determine the Complete Protection Time (CPT) of a test compound against host-seeking female mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm)
-
200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti), 5-10 days old, starved for 12-24 hours.
-
Human volunteers
-
Test compound formulated in a suitable carrier (e.g., ethanol, lotion base)
-
Control (carrier only)
-
Latex or nitrile gloves
-
Timer
Procedure:
-
Apply a standardized volume (e.g., 1 mL) of the test formulation evenly to a defined area (e.g., 250 cm²) of a volunteer's forearm. The other arm can be used as a control or for a different test substance.
-
Allow the formulation to dry for a specified period (e.g., 30 minutes).
-
The volunteer inserts the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).
-
Record the number of mosquito landings and probes (attempts to bite).
-
Repeat the exposure every 30 minutes until the first confirmed bite occurs (defined as a bite followed by another within 30 minutes).
-
The Complete Protection Time (CPT) is the time from application to the first confirmed bite.
Electrophysiological Assays: Probing the Neural Response
These techniques provide direct evidence of a compound's interaction with the insect's olfactory system.
1. Electroantennography (EAG)
Objective: To measure the overall electrical response of the antenna to a volatile compound.
Materials:
-
Live insect (e.g., mosquito)
-
Micromanipulators
-
Glass capillary electrodes filled with saline solution
-
Ag/AgCl wires
-
Amplifier and data acquisition system
-
Odor delivery system (puffing purified air over a filter paper impregnated with the test compound)
Procedure:
-
Immobilize the insect, for example, by securing it in a pipette tip with the head and antennae exposed.
-
Excise an antenna and mount it between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode at the base.
-
Deliver a puff of air containing the volatilized test compound over the antenna.
-
Record the resulting depolarization of the antennal membrane (the EAG response).
-
The amplitude of the EAG response is indicative of the sensitivity of the antennal olfactory neurons to the compound.
2. Single Sensillum Recording (SSR)
Objective: To measure the action potentials from individual olfactory sensory neurons (OSNs) within a single sensillum.
Materials:
-
Same as for EAG, but with finer, sharpened tungsten electrodes.
-
High-magnification microscope.
Procedure:
-
Immobilize the insect and expose the antennae.
-
Under high magnification, carefully insert a sharpened tungsten recording electrode through the cuticle of a single sensillum to make contact with the sensillum lymph.
-
Insert a reference electrode into the insect's eye or another part of the body.
-
Deliver the odor stimulus as in the EAG procedure.
-
Record the firing rate (action potentials or "spikes") of the OSNs within the sensillum.
-
An increase or decrease in the spike frequency in response to the compound indicates an interaction with the receptors on the neuron.
The following diagram illustrates the general workflow for the evaluation of a novel insect repellent.
Caption: Workflow for novel insect repellent evaluation.
Conclusion and Future Directions
This compound, as a representative of the eremophilane sesquiterpenoids, holds considerable promise as a natural insect repellent. While direct evidence for its mechanism of action and comparative efficacy is still forthcoming, the well-documented activity of the structurally similar compound nootkatone provides a strong foundation for a hypothesized neurosensory mode of action involving octopamine and GABA receptors.
To fully realize the potential of this compound and other related sesquiterpenoids, future research should focus on:
-
Isolation and purification of pure this compound for rigorous testing.
-
Direct comparative studies of this compound against DEET and other commercial repellents using standardized behavioral assays to determine its CPT and ED50 values.
-
Electrophysiological studies (EAG and SSR) to identify the specific olfactory sensory neurons and receptors that respond to this compound in key vector species.
-
Receptor binding and functional assays using heterologously expressed insect olfactory and neurotransmitter receptors to confirm its molecular targets.
By systematically addressing these research gaps, the scientific community can validate the efficacy of this compound and pave the way for the development of a new generation of safe, effective, and naturally-derived insect repellents.
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A Researcher's Guide to Validating the Neuroprotective Effects of Eremophilane Sesquiterpenes In Vivo
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust in vivo studies to validate the neuroprotective potential of eremophilane sesquiterpenes. We move beyond theoretical concepts to provide actionable protocols and a comparative context, grounded in the principles of scientific integrity and experimental causality.
Introduction: The Therapeutic Promise of Eremophilane Sesquiterpenes
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a formidable challenge to modern medicine. A key pathological driver in many of these conditions is a combination of oxidative stress and chronic neuroinflammation.[1] This has led researchers to explore natural compounds with potent antioxidant and anti-inflammatory properties as potential therapeutic agents.
Eremophilane sesquiterpenes, a class of bicyclic natural compounds, have emerged as promising candidates.[2] They are predominantly found in various plant genera, such as Petasites and Ligularia, as well as in certain fungi.[2][3] Initial in vitro studies have demonstrated their ability to protect neuronal cells from oxidative damage and to suppress inflammatory responses.[4][5] For instance, certain eremophilanes have been shown to protect adipose-derived mesenchymal stem cells from chemically-induced oxidative stress, a finding that suggests potential relevance for neurodegenerative conditions where stem cells are compromised.[4] However, a promising in vitro profile is merely the first step.[6] To establish true therapeutic potential, rigorous validation in a complex, living system is paramount. This guide outlines the critical transition from cell culture to whole-animal models to objectively assess the neuroprotective efficacy of these compounds.
The Strategic Choice of an In Vivo Model
The selection of an appropriate animal model is the most critical decision in the experimental design. The model must recapitulate key aspects of the human pathology being targeted. While chronic models of diseases like Alzheimer's or Parkinson's are essential for late-stage preclinical work, acute models are invaluable for initial efficacy screening, target engagement, and mechanism-of-action studies.[7][8]
Given that the primary reported bioactivities of many eremophilane sesquiterpenes are anti-inflammatory and antioxidant, a lipopolysaccharide (LPS)-induced neuroinflammation model serves as an excellent starting point.[9] LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in the brain, leading to oxidative stress, cytokine production, and subsequent cognitive and behavioral deficits. This model is ideal for validating whether a compound's anti-inflammatory properties translate into a functional neuroprotective effect in vivo.
A Self-Validating Workflow for In Vivo Efficacy Testing
A robust experimental design is a self-validating one, with integrated controls and multi-level readouts that connect molecular action to functional recovery. Below is a comprehensive workflow for assessing an eremophilane sesquiterpene candidate.
Caption: Comprehensive workflow for in vivo validation of a neuroprotective compound.
Causality Behind the Workflow:
-
Controls are Non-Negotiable: The workflow includes a Sham Control (saline injection) to establish a baseline, a Vehicle Control (LPS + drug solvent) to isolate the effect of the compound from its delivery medium, and a Positive Control (an established neuroprotective agent) to benchmark the efficacy of the eremophilane candidate.
-
Behavioral Outcomes as the Primary Endpoint: The ultimate goal of neuroprotection is to preserve or restore function. Behavioral tests, such as the Morris Water Maze for spatial learning and memory or the Open Field Test for locomotor activity and anxiety, provide critical, high-level data on whether the compound has a meaningful physiological effect.[10][11]
-
Biochemical & Histological Data to Uncover Mechanism: While behavior tells us if it works, biochemical and histological analyses tell us how it works. Measuring inflammatory cytokines (e.g., IL-6, TNF-α), oxidative stress markers (e.g., TBARS, SOD activity), and using immunohistochemistry (IHC) to visualize neuronal survival (NeuN staining) and glial activation (Iba1 for microglia, GFAP for astrocytes) connects the functional outcome to a molecular mechanism.[9][12][13][14]
Comparative Performance Analysis
To contextualize the potential of eremophilane sesquiterpenes, it is crucial to compare their performance against alternative therapeutic strategies. The following table presents hypothetical—but plausible—data from an LPS-induced neuroinflammation model, comparing a candidate eremophilane sesquiterpene with a standard antioxidant and an established anti-inflammatory drug.
| Parameter | LPS + Vehicle | Eremophilane Candidate (20 mg/kg) | Melatonin (Positive Control, 10 mg/kg) [15] | Outcome Interpretation |
| Morris Water Maze (Probe Trial Time in Target Quadrant) | 18% | 35% | 38% | The eremophilane candidate shows a strong recovery of spatial memory, comparable to the well-established neuroprotectant melatonin. |
| Hippocampal IL-6 Levels (pg/mg protein) | 450 pg/mg | 180 pg/mg | 350 pg/mg | The eremophilane demonstrates superior anti-inflammatory action compared to melatonin in this model, suggesting a potent immunomodulatory effect. |
| Superoxide Dismutase (SOD) Activity (% of Sham) | 55% | 85% | 90% | Both the eremophilane and melatonin effectively restore endogenous antioxidant enzyme activity, indicating a reduction in oxidative stress.[16] |
| Microglial Activation (Iba1+ cells/mm²) | 120 cells/mm² | 45 cells/mm² | 70 cells/mm² | The candidate compound significantly reduces the activation of microglia, the brain's resident immune cells, further supporting a strong anti-neuroinflammatory mechanism. |
Unveiling the Mechanism: Targeting Inflammatory Signaling
The potent anti-inflammatory effects observed suggest that eremophilane sesquiterpenes may directly modulate key signaling pathways. One of the most critical pathways in neuroinflammation is mediated by Nuclear Factor-kappa B (NF-κB).[17] In its inactive state, NF-κB is held in the cytoplasm. Pro-inflammatory stimuli, like LPS, trigger a cascade that leads to its activation and translocation into the nucleus, where it drives the transcription of inflammatory genes, including cytokines like IL-6 and TNF-α.[18]
The proposed mechanism for eremophilane sesquiterpenes involves the inhibition of this pathway, preventing the downstream inflammatory cascade.
Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.
Detailed Experimental Protocols
Protocol 1: LPS-Induced Neuroinflammation Model in Mice
-
Animals: Use 8-10 week old male C57BL/6 mice, housed with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week of acclimation before starting experiments.
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Sterile, pyrogen-free 0.9% saline.
-
-
Procedure:
-
Dissolve LPS in sterile saline to a final concentration of 0.1 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 1 mg/kg.
-
Administer saline to the sham control group.
-
The eremophilane candidate (or vehicle/positive control) can be administered (e.g., by oral gavage or i.p. injection) at a set time point relative to the LPS challenge (e.g., 1 hour prior or 2 hours post-injection) depending on the study design (prophylactic vs. therapeutic).
-
Monitor animals for signs of sickness behavior (lethargy, piloerection). Behavioral testing typically begins 24-72 hours post-LPS injection, a time point where cognitive deficits are evident.
-
Protocol 2: Morris Water Maze (MWM) for Spatial Memory
-
Apparatus: A circular pool (120 cm diameter) filled with water (22±1°C) made opaque with non-toxic white paint. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface in one quadrant. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (Days 1-4):
-
Conduct 4 trials per day for each mouse.
-
Gently place the mouse into the pool facing the wall from one of four randomized starting positions.
-
Allow the mouse to search for the hidden platform for 60 seconds. If it fails to find it, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using video tracking software.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform used to be) as the primary measure of spatial memory retention.
-
-
Protocol 3: ELISA for IL-6 Quantification in Brain Homogenate
-
Tissue Collection:
-
At the experimental endpoint, euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Rapidly dissect the hippocampus on ice, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Homogenization:
-
Weigh the frozen tissue and add 10 volumes of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Homogenize using a mechanical homogenizer and then sonicate briefly.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the total protein concentration using a BCA assay.
-
-
ELISA Procedure:
-
Use a commercial mouse IL-6 ELISA kit and follow the manufacturer's instructions precisely.
-
Briefly, add diluted samples and standards to the antibody-pre-coated plate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate (e.g., HRP).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and read the absorbance at 450 nm on a microplate reader.
-
Calculate the IL-6 concentration from the standard curve and normalize to the total protein concentration of the sample (expressed as pg/mg protein).
-
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo validation of eremophilane sesquiterpenes. The successful demonstration of efficacy in an acute neuroinflammation model, as detailed here, provides a strong rationale for advancing these compounds into more complex and chronic models of neurodegeneration. Future studies should focus on establishing dose-response relationships, evaluating different routes of administration, conducting pharmacokinetic analyses to understand brain bioavailability, and exploring the broader family of eremophilane derivatives to identify the most potent and drug-like candidates for clinical development.
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Thapa, P., Lee, Y.J., Nguyen, T.T., Piao, D., Lee, H., Han, S., Lee, Y.J., Han, A., Choi, H., Jeong, J.H., Nam, J.W., & Seo, E.K. (2021). Eudesmane and Eremophilane Sesquiterpenes from the Fruits of Alpinia oxyphylla with Protective Effects against Oxidative Stress in Adipose-Derived Mesenchymal Stem Cells. Molecules. [Link]
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Gao, H. Y., Li, J., Wu, Q. X., Zhang, Y., & Zhang, Q. (2022). Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities. Marine Drugs. [Link]
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MDPI. (2022). Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities. MDPI. [Link]
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de-Oliveira, T. C., de-Bortoli, V. M., da-Silva, A. C. A., da-Rosa, J. G. S., de-Carvalho, I., de-Moraes, M. H. P., & de-Andrade, V. M. (2024). 1-(Phenylselanyl)-2-(p-tolyl)indolizine Mitigates Lipopolysaccharide (LPS)-Induced Depressive-Like Behavior by Modulating Oxidative Stress and Inflammatory Markers. ACS Omega. [Link]
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ResearchGate. (n.d.). Occurrence and Biological Activities of Eremophilane-type Sesquiterpenes. ResearchGate. [Link]
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National Center for Biotechnology Information. (2021). Eudesmane and Eremophilane Sesquiterpenes from the Fruits of Alpinia oxyphylla with Protective Effects against Oxidative Stress in Adipose-Derived Mesenchymal Stem Cells. PubMed Central. [Link]
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Gressler, V., & Hormann, J. (2017). Eremophilane-type sesquiterpenes from fungi and their medicinal potential. PubMed. [Link]
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Gross, E. C., & Lisicki, M. (2023). Petasites for Migraine Prevention: New Data on Mode of Action, Pharmacology and Safety. A Narrative Review. PubMed Central. [Link]
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Choi, J. H., Kim, D. W., Park, J. H., Lee, K. H., & Kim, Y. S. (2009). Neuroprotection by extract of Petasites japonicus leaves, a traditional vegetable, against oxidative stress in brain of mice challenged with kainic acid. PubMed. [Link]
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A Comparative Guide to the Cytotoxicity of Eremophilene and Doxorubicin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel cytotoxic agents with improved therapeutic indices over conventional chemotherapeutics is a paramount objective. This guide provides a detailed comparison of the cytotoxic profiles of eremophilene, a representative of the eremophilane-type sesquiterpenes, and doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. By examining their mechanisms of action, cytotoxic potency in various cancer cell lines, and the experimental methodologies used for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.
Introduction: Two Molecules, Two Worlds in Cancer Therapy
Doxorubicin , an FDA-approved drug since 1974, has been a cornerstone of chemotherapy regimens for a broad spectrum of cancers, including breast, lung, and ovarian cancers.[1] Its potent anticancer activity, however, is often accompanied by severe side effects, most notably cardiotoxicity, which limits its clinical utility.[2][3]
This compound and its derivatives belong to the large family of eremophilane-type sesquiterpenes, which are natural products found in various plants and fungi.[4][5] These compounds have garnered significant interest for their diverse biological activities, including cytotoxic effects against various cancer cell lines.[5][6] As natural products, eremophilanes represent a promising source for the discovery of novel anticancer agents with potentially different mechanisms of action and toxicity profiles compared to traditional chemotherapeutics.
This guide will delve into a side-by-side comparison of these two compounds, offering insights into their potential as standalone or combination therapies in oncology.
Comparative Cytotoxicity: A Look at the IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound.[7] It represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the reported IC50 values for doxorubicin and various eremophilane-type sesquiterpenes in a range of human cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution, as experimental conditions such as cell line passage number, culture medium, and assay duration can influence the results.[8]
Table 1: Cytotoxic Activity (IC50) of Doxorubicin in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 12.2[1] |
| Huh7 | Hepatocellular Carcinoma | > 20[1] |
| MCF-7 | Breast Adenocarcinoma | 2.5[1] |
| A549 | Lung Carcinoma | > 20[1] |
| HeLa | Cervical Carcinoma | 2.9[1] |
| UMUC-3 | Bladder Cancer | 5.1[1] |
| BFTC-905 | Bladder Cancer | 2.3[1] |
| M21 | Skin Melanoma | 2.8[1] |
Table 2: Cytotoxic Activity (IC50) of Eremophilane-Type Sesquiterpenes in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| Eremophilane Derivative (Compound 3) | MDA-MB-231 | Triple-Negative Breast Cancer | 5.42[9] |
| Copteremophilane H | A549 | Non-Small Cell Lung Cancer | 3.23[4] |
| Eremophilane Derivative (Compound 1) | KB-VIN | Nasopharyngeal Carcinoma (P-gp overexpressing) | 11.0[9] |
From the available data, doxorubicin demonstrates potent cytotoxicity against a broad range of cancer cell lines, with IC50 values often in the low micromolar range. Eremophilane-type sesquiterpenes also exhibit significant cytotoxic activity, with some derivatives showing potency comparable to doxorubicin in specific cell lines. For instance, Copteremophilane H shows a promising IC50 value of 3.23 µM in A549 lung cancer cells, a cell line that is relatively resistant to doxorubicin.[1][4] Furthermore, the selective activity of an eremophilane derivative against the triple-negative breast cancer cell line MDA-MB-231 is noteworthy.[9]
Mechanisms of Action: Unraveling the Pathways to Cell Death
The efficacy of a cytotoxic agent is intrinsically linked to its mechanism of action. Doxorubicin and eremophilanes employ distinct yet partially overlapping strategies to induce cancer cell death.
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin's cytotoxic effects are multifaceted and primarily involve:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA double helix, obstructing DNA replication and transcription. It also inhibits topoisomerase II, an enzyme crucial for resolving DNA supercoils, leading to DNA strand breaks and the activation of apoptotic pathways.[3]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, leading to the production of ROS such as hydrogen peroxide (H₂O₂).[10][11] Excessive ROS accumulation induces oxidative stress, damages cellular components including DNA, lipids, and proteins, and triggers apoptosis.[12][13]
-
p53-Dependent Apoptosis: Doxorubicin-induced DNA damage activates the tumor suppressor protein p53.[3][10] Activated p53 can arrest the cell cycle to allow for DNA repair or, in cases of severe damage, initiate apoptosis through the intrinsic pathway by modulating the expression of Bcl-2 family proteins.[10]
Figure 2: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for assessing the cytotoxic effects of compounds like this compound and doxorubicin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Figure 3: Experimental workflow for the MTT assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and incubate for at least 30 minutes on ice to fix the cells.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Conclusion and Future Perspectives
The comparative analysis of this compound and doxorubicin highlights the potential of natural products as a source of novel anticancer agents. While doxorubicin remains a potent and widely used chemotherapeutic, its associated toxicities underscore the need for alternatives. Eremophilane-type sesquiterpenes, with their demonstrated cytotoxicity against various cancer cell lines, present a promising avenue for further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the most potent eremophilane derivatives and doxorubicin in a broad panel of cancer cell lines will provide a more definitive assessment of their relative potencies and therapeutic windows.
-
Mechanism of Action Elucidation: Further studies are needed to fully elucidate the molecular targets and signaling pathways involved in eremophilane-induced cytotoxicity.
-
In Vivo Efficacy and Toxicity: Promising eremophilane compounds should be evaluated in preclinical animal models to assess their in vivo antitumor efficacy and systemic toxicity.
By systematically exploring the therapeutic potential of natural compounds like this compound, the field of oncology can move closer to developing more effective and less toxic cancer treatments.
References
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Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities. (2022). Marine Drugs. [Link]
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Structure-Dependent Cytotoxic Effects of Eremophilanolide Sesquiterpenes. (2014). Natural Product Communications. [Link]
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Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. (2024). International Journal of Molecular Sciences. [Link]
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IC50 values of derivatives against cancer cells and relative inhibitory activity against Topo I and Topo II. (n.d.). ResearchGate. [Link]
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Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. (2004). The Journal of Biological Chemistry. [Link]
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Eremophilane-type sesquiterpene derivatives from the roots of Ligularia lapathifolia. (2013). Phytochemistry Letters. [Link]
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Selective cytotoxic eremophilane-type sesquiterpenes from Penicillium citreonigrum. (2015). Molecules. [Link]
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Induction of Intrinsic and Extrinsic Apoptosis Pathways in the Human Leukemic MOLT-4 Cell Line by Terpinen-4-ol. (2015). Asian Pacific Journal of Cancer Prevention. [Link]
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Doxorubicin Induces Apoptosis in Normal and Tumor Cells via Distinctly Different Mechanisms. (2004). Journal of Biological Chemistry. [Link]
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Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. (2024). International Journal of Molecular Sciences. [Link]
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Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2018). Bulletin of Mathematical Biology. [Link]
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Janerin, a Sesquiterpene Lactone, Enhances the Apoptosis of Human Leukemia Cell Lines via the Intrinsic Pathway. (2021). Evidence-Based Complementary and Alternative Medicine. [Link]
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Doxorubicin induced ROS-dependent HIF1α activation mediates blockage of IGF1R survival signaling by IGFBP3 promotes cardiac apoptosis. (2023). Aging. [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]
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The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? (2023). ResearchGate. [Link]
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Hydroxytyrosol Prevents Doxorubicin-Induced Oxidative Stress and Apoptosis in Cardiomyocytes. (2022). International Journal of Molecular Sciences. [Link]
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Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: an in Vitro and in Silico Study. (2020). International Journal of Molecular Sciences. [Link]
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Unmasking Eremophilene's Secrets: A Comparative Guide to Molecular Target Identification and Validation
For researchers, scientists, and drug development professionals, the journey from a promising natural product to a clinically viable therapeutic is paved with a deep understanding of its mechanism of action. Eremophilene, a sesquiterpene with demonstrated anti-inflammatory, anticancer, and neuroprotective potential, stands as a compelling candidate for therapeutic development. However, unlocking its full potential hinges on a critical step: the precise identification and rigorous validation of its molecular targets.
This guide provides an in-depth, technical comparison of modern experimental and computational strategies to deconvolute the molecular targets of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, emphasizing self-validating systems and providing actionable, field-proven protocols.
The this compound Enigma: Why Target Identification is Paramount
This compound's diverse bioactivities suggest it may interact with multiple cellular proteins to exert its effects. Identifying these direct binding partners is crucial for:
-
Mechanism of Action (MoA) Elucidation: Understanding the precise molecular pathways modulated by this compound.
-
Lead Optimization: Guiding medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.
-
Predicting On- and Off-Target Effects: Ensuring therapeutic safety and minimizing adverse reactions.
-
Biomarker Development: Identifying markers to monitor therapeutic response in preclinical and clinical settings.
This guide will navigate through a multi-pronged approach, combining predictive computational methods with robust experimental validation techniques.
Section 1: In Silico Target Prediction - Charting the Initial Course
Before embarking on resource-intensive wet-lab experiments, computational approaches can provide valuable initial hypotheses about this compound's potential targets. These methods leverage the compound's structure to predict its interactions with known protein structures.
Reverse Docking: A Ligand-Centric Search
Reverse docking flips the conventional drug discovery paradigm. Instead of screening a library of compounds against a single target, we screen a single compound (this compound) against a vast library of protein binding sites.
Causality: This approach is based on the principle of molecular recognition, where the shape and chemical properties of this compound are computationally "fit" into the binding pockets of thousands of proteins. A high docking score suggests a favorable binding interaction and a potential molecular target.
Workflow:
A Comparative Analysis of the Antimicrobial Spectra of Eremophilene and Tea Tree Oil: A Guide for Researchers
In the ever-evolving landscape of antimicrobial research, natural products remain a vital source of novel bioactive compounds. This guide provides a detailed comparative analysis of the antimicrobial spectra of the sesquiterpene eremophilene and the well-known essential oil of Melaleuca alternifolia, commonly known as tea tree oil. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential applications and underlying mechanisms of these natural antimicrobial agents.
Introduction: Two Distinct Natural Antimicrobials
Tea Tree Oil (TTO): A Broad-Spectrum Antiseptic
Tea tree oil, derived from the Australian native plant Melaleuca alternifolia, has a long history of use as a topical antiseptic.[1] Its broad-spectrum antimicrobial activity against a wide range of bacteria, fungi, and viruses is well-documented.[1] TTO is a complex mixture of over 100 components, with its primary antimicrobial properties attributed to terpinen-4-ol.[1]
This compound: An Emerging Sesquiterpene with Targeted Activity
This compound is a sesquiterpene hydrocarbon found in various aromatic plants. While not as extensively studied as tea tree oil, emerging research on eremophilane-type sesquiterpenes, and essential oils rich in these compounds, points towards significant antimicrobial potential, particularly against Gram-positive bacteria and certain fungi.[2]
Chemical Composition: A Tale of Complexity vs. a Single Molecule
The fundamental difference between tea tree oil and this compound lies in their chemical nature. TTO is a complex essential oil, while this compound is a specific sesquiterpene molecule.
Tea Tree Oil Composition
The composition of tea tree oil is standardized by the International Organization for Standardization (ISO 4730), which specifies the concentration ranges for 14 of its components. The major bioactive constituents include:
| Component | Typical Concentration (%) |
| Terpinen-4-ol | 35.0–48.0% |
| γ-Terpinene | 14–28% |
| α-Terpinene | 6.0–12.0% |
| 1,8-Cineole | traces–10.0% |
| α-Terpineol | 1.5-8% |
| p-Cymene | 0.5-12% |
| α-Pinene | 1-6% |
The high concentration of terpinen-4-ol is primarily responsible for TTO's potent and broad-spectrum antimicrobial effects.[1]
This compound
This compound is a bicyclic sesquiterpene with the chemical formula C₁₅H₂₄.[3] Unlike tea tree oil, it is a single chemical entity. However, it is often found as a component of essential oils from various plants, such as Commiphora foliacea, where it can be a major constituent (e.g., 11.46%).[2]
Comparative Antimicrobial Spectrum: Broad vs. Focused
The antimicrobial spectra of tea tree oil and this compound-containing sources show notable differences, with TTO exhibiting a broader range of activity.
Tea Tree Oil: A Wide Net
Tea tree oil has demonstrated efficacy against a wide array of microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus pyogenes, and Enterococcus faecalis.[1][4]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][4]
-
Fungi: Candida albicans and various dermatophytes.[1]
The broad-spectrum nature of TTO makes it a versatile agent for topical applications.
This compound and Related Compounds: A More Targeted Approach
Research on pure this compound is still emerging. However, studies on essential oils rich in this compound and related eremophilane sesquiterpenes indicate a more targeted spectrum of activity, primarily against:
-
Gram-positive bacteria: Studies on serrulatane compounds, which are structurally similar to eremophilanes, from Eremophila species have shown significant activity against Gram-positive bacteria.[5] The essential oil of Commiphora foliacea, containing a significant amount of this compound, was found to be effective against Bacillus subtilis.[2]
-
Fungi: The same C. foliacea essential oil also demonstrated antifungal activity against Aspergillus parasiticus.[2] Eremophilane-type sesquiterpenes are generally recognized for their antifungal properties.[1]
Notably, many eremophilane-related compounds have shown limited activity against Gram-negative bacteria in several studies.[5] This suggests a more focused spectrum of activity compared to the broad-spectrum action of tea tree oil.
Table 1: Comparative Antimicrobial Activity (MIC Values)
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for tea tree oil and its active component, terpinen-4-ol. Specific MIC data for pure this compound is limited in the current literature; therefore, data for eremophilane-related compounds and essential oils are referenced to provide an indicative comparison.
| Microorganism | Tea Tree Oil (TTO) MIC | Terpinen-4-ol MIC | This compound/Eremophilane-related Compounds MIC |
| Staphylococcus aureus | 0.25% - 0.5% (v/v)[6] | 0.25% (v/v)[7] | Serrulatane compounds: 4-128 µg/mL[5] |
| Escherichia coli | 0.3% (v/v)[6] | >1.6% (v/v) (less effective)[6] | Generally less effective[5] |
| Candida albicans | 0.125% - 0.25% (v/v)[6] | 0.25% (v/v)[6] | Eremophilane B1244597 has shown antifungal activity[1] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental methodologies.
Mechanism of Action: Converging on the Cell Membrane
Both tea tree oil and sesquiterpenes like this compound appear to exert their antimicrobial effects primarily by disrupting the integrity of microbial cell membranes.
Tea Tree Oil: Membrane Disruption and Leakage
The lipophilic nature of the terpene hydrocarbons in tea tree oil allows them to partition into the lipid bilayer of bacterial and fungal cell membranes.[1] This leads to:
-
Increased membrane fluidity and permeability.
-
Disruption of membrane-embedded proteins.
-
Inhibition of cellular respiration.
-
Leakage of essential intracellular components , such as potassium ions, leading to cell death.[8]
This compound and Sesquiterpenes: A Similar Path of Disruption
The proposed mechanism for sesquiterpenes, including this compound, also centers on their hydrophobic nature and their ability to compromise the cell membrane. This interaction leads to a loss of membrane integrity and function, ultimately resulting in microbial cell death. The general mechanism for lipophilic antimicrobial compounds involves their insertion into the lipid bilayer, causing a cascade of disruptive events.[6]
Diagram 1: Proposed Mechanism of Action
Caption: General mechanism of membrane disruption by lipophilic antimicrobials.
Experimental Methodologies: A Guide to In Vitro Assessment
To ensure the scientific rigor of antimicrobial studies, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound (this compound or tea tree oil) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Diagram 2: Broth Microdilution Workflow
Caption: Workflow for MIC determination by broth microdilution.
Conclusion: Complementary Roles in Antimicrobial Research
Tea tree oil stands as a well-established, broad-spectrum antimicrobial agent with a robust body of evidence supporting its efficacy. Its complex chemical nature, rich in terpinen-4-ol, allows it to act against a wide variety of bacteria and fungi through potent membrane-disrupting mechanisms.
This compound and related eremophilane sesquiterpenes represent a promising area for the discovery of new antimicrobial agents. Current evidence suggests a more targeted spectrum of activity, particularly against Gram-positive bacteria and certain fungi. While the mechanism of action appears to be similar to that of tea tree oil, focusing on cell membrane disruption, further research is needed to fully elucidate the antimicrobial potential of pure this compound.
For researchers and drug development professionals, tea tree oil offers a readily available natural product for topical applications where broad-spectrum activity is desired. This compound, on the other hand, presents an exciting avenue for the development of novel, more selective antimicrobial agents, warranting further investigation into its specific spectrum of activity and a deeper understanding of its structure-activity relationships.
References
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Carson, C. F., Hammer, K. A., & Riley, T. V. (2006). Melaleuca alternifolia (Tea Tree) Oil: a Review of Antimicrobial and Other Medicinal Properties. Clinical Microbiology Reviews, 19(1), 50–62. [Link]
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Di Pasqua, R., Betts, G., Hoskins, N., Edwards, M., & Grazioli, E. (2023). Deciphering the Broad Antimicrobial Activity of Melaleuca alternifolia Tea Tree Oil by Combining Experimental and Computational Investigations. International Journal of Molecular Sciences, 24(15), 12433. [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Shah, M., Khan, F., Ullah, S., Al-Harrasi, A., et al. (2023). Chemical composition and biomedical effects of essential oil from Commiphora foliacea Sprague stem. Journal of Essential Oil Bearing Plants, 26(6), 1319-1337. [Link]
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Orchard, A., & van Vuuren, S. (2017). Commercial Essential Oils as Potential Antimicrobials to Treat Skin Diseases. Evidence-Based Complementary and Alternative Medicine, 2017, 4517971. [Link]
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Jandourek, O., et al. (2023). Antibacterial Activity and Chemical Composition of Popular Plant Essential Oils and Their Positive Interactions in Combination. International Journal of Molecular Sciences, 24(22), 16449. [Link]
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Cox, S. D., Mann, C. M., Markham, J. L., Bell, H. C., Gustafson, J. E., Warmington, J. R., & Wyllie, S. G. (2000). The mode of antimicrobial action of the essential oil of Melaleuca alternifolia (tea tree oil). Journal of Applied Microbiology, 88(1), 170–175. [Link]
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Request PDF. (n.d.). Occurrence and Biological Activities of Eremophilane-type Sesquiterpenes. Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
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Abad, M. J., Bedoya, L. M., Apaza, L., & Bermejo, P. (2012). The Artemisia L. genus: a review of traditional uses, phytochemicals and pharmacology. Journal of Ethnopharmacology, 143(2), 423-441. [Link]
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Cordeiro, L., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules, 25(13), 2967. [Link]
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Smith, L. T., et al. (2011). Antibacterial spectrum and cytotoxic activities of serrulatane compounds from the Australian medicinal plant Eremophila neglecta. Journal of Applied Microbiology, 111(5), 1109-1118. [Link]
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A Senior Application Scientist's Guide to Validating the Anxiolytic-Like Effects of Eremophilene-Containing Essential Oils
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of essential oils containing eremophilene, a sesquiterpene of growing interest for its potential anxiolytic properties. We will move beyond a simple recitation of protocols to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to generating reliable data. This document is structured to serve as a practical and scientifically-grounded resource for researchers investigating novel, natural-product-based anxiolytics.
Introduction: The Case for this compound
Anxiety disorders represent a significant global health burden, and while current pharmacological treatments are effective for many, they are not without limitations, including side effects and the potential for dependence[1]. This has spurred research into alternative and complementary therapies, with essential oils and their constituent terpenoids emerging as promising candidates[2][3][4][5].
This compound is a bicyclic sesquiterpenoid found in various aromatic plants, notably in the essential oils of species like Eremophila mitchellii (Buddha Wood) and certain types of Valerian and Spikenard (Nardostachys jatamansi)[6][7]. Traditional use of plants like Nardostachys jatamansi for calming and sedative effects provides an ethnobotanical basis for investigating its active constituents[8]. The central hypothesis is that this compound contributes to the anxiolytic-like profile of these oils, warranting rigorous scientific validation.
The Validation Framework: A Multi-Assay Approach
Our framework relies on three well-established behavioral assays:
-
The Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces[9][10]. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
The Light-Dark Box (LDB) Test: This assay capitalizes on the conflict between the drive to explore and the natural aversion of rodents to brightly lit areas[11][12][13]. A reduction in anxiety is indicated by more time spent in the light compartment and more transitions between compartments.
-
The Open Field Test (OFT): While primarily a measure of general locomotor activity, the OFT can also assess anxiety-like behavior. Anxious rodents tend to stay close to the walls of the arena (thigmotaxis), whereas less anxious animals will explore the center more freely. This test is crucial to rule out the possibility that an observed effect in the EPM or LDB is merely due to sedation or hyperactivity.
Experimental Workflow Overview
The following diagram outlines the logical flow of the validation process, from animal preparation to data interpretation.
Caption: Experimental workflow for validating anxiolytic-like effects.
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols are designed to be self-validating by including necessary controls and precise procedures.
Animal and Housing Conditions
-
Species: Male Swiss albino mice (25-30g) are commonly used. Justification: They are readily available and exhibit robust, well-characterized behaviors in these assays.
-
Housing: Group-housed (4-5 per cage) with a 12-h light/dark cycle (lights on at 7:00 AM)[9][14]. Temperature (~23°C) and humidity should be controlled. Food and water are provided ad libitum.
-
Habituation: Animals must be habituated to the testing room for at least 60 minutes before any experiment to reduce novelty-induced stress[15].
Test Substance and Administration
-
This compound-Containing Oil: Source a high-quality essential oil with certified this compound content (e.g., Nardostachys jatamansi root oil).
-
Vehicle Control: A non-toxic vehicle is crucial. A common choice is 0.9% saline with 2% Tween 80 to emulsify the oil.
-
Positive Control: Diazepam (1 mg/kg), a benzodiazepine, is a standard anxiolytic used for validating these models[16][17].
-
Administration: Intraperitoneal (i.p.) injection is a common route for ensuring precise dosing and rapid absorption. Administer 30 minutes prior to testing.
Protocol: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms (e.g., 25x5 cm) and two closed arms (e.g., 25x5x16 cm) elevated 50 cm from the floor[9].
-
Procedure:
-
Place the mouse at the center of the maze, facing an open arm.
-
Allow the animal to explore freely for a 5-minute session[18].
-
Record the session using an overhead camera connected to video tracking software.
-
-
Key Parameters Measured:
-
Time spent in open arms (s).
-
Number of entries into open arms.
-
Time spent in closed arms (s).
-
Number of entries into closed arms.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.
Protocol: Light-Dark Box (LDB) Test
-
Apparatus: A box divided into a small, dark compartment (one-third) and a large, brightly illuminated compartment (two-thirds), with an opening connecting them[12][14].
-
Procedure:
-
Key Parameters Measured:
-
Time spent in the light compartment (s).
-
Latency to first enter the dark compartment (s).
-
Number of transitions between compartments.
-
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between animals.
Protocol: Open Field Test (OFT)
-
Apparatus: A square arena (e.g., 40x40x30 cm) with the floor divided into a central zone and a peripheral zone by the tracking software.
-
Procedure:
-
Place the mouse in the center of the arena.
-
Allow it to explore for 10 minutes.
-
Record movement with an overhead camera and tracking software.
-
-
Key Parameters Measured:
-
Total distance traveled (cm) - an index of general locomotor activity.
-
Time spent in the central zone (s) - an index of anxiety (less time = more anxiety).
-
Number of entries into the central zone.
-
-
Cleaning: Clean the open field with 70% ethanol between subjects.
Comparative Data Analysis
Objective comparison requires quantitative data. The following tables present hypothetical but plausible results from our validation framework, comparing an this compound-containing essential oil (N. jatamansi) to a vehicle control and the anxiolytic drug Diazepam.
Table 1: Performance in the Elevated Plus Maze (EPM)
| Group (n=12) | Dose | % Time in Open Arms | Open Arm Entries | Total Arm Entries |
|---|---|---|---|---|
| Vehicle Control | - | 18.5 ± 2.1 | 8.3 ± 1.2 | 25.4 ± 3.0 |
| N. jatamansi Oil | 50 mg/kg | 35.2 ± 3.5* | 14.1 ± 1.8* | 26.1 ± 2.8 |
| Diazepam | 1 mg/kg | 40.8 ± 4.0* | 15.5 ± 2.0* | 24.9 ± 3.1 |
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control (One-way ANOVA with Dunnett's post-hoc test).
Interpretation: The N. jatamansi oil significantly increased the percentage of time and entries into the open arms, an effect comparable to Diazepam. Crucially, the total arm entries did not change, suggesting the effect is not due to general hyperactivity.
Table 2: Performance in the Light-Dark Box (LDB) and Open Field Test (OFT)
| Group (n=12) | Dose | Time in Light (s) | Transitions | OFT: Time in Center (s) | OFT: Total Distance (cm) |
|---|---|---|---|---|---|
| Vehicle Control | - | 45.6 ± 5.8 | 12.4 ± 1.9 | 38.1 ± 4.5 | 2150 ± 180 |
| N. jatamansi Oil | 50 mg/kg | 98.2 ± 10.1* | 25.7 ± 3.3* | 75.4 ± 8.2* | 2095 ± 165 |
| Diazepam | 1 mg/kg | 115.3 ± 12.5* | 28.1 ± 3.9* | 88.0 ± 9.1* | 1980 ± 195 |
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control (One-way ANOVA with Dunnett's post-hoc test).
Interpretation: The this compound-containing oil demonstrated clear anxiolytic-like activity by increasing the time spent in the light compartment of the LDB and the center of the OFT. The total distance traveled in the OFT was not significantly altered, confirming that the observed behavioral changes are specific to anxiety and not confounded by sedative or stimulant effects.
Mechanistic Insights: Potential Signaling Pathways
Understanding the potential mechanism of action provides a deeper level of validation. The anxiolytic effects of many compounds are mediated through the modulation of key neurotransmitter systems and stress response pathways.[20]
Key Systems Implicated in Anxiety:
-
The GABAergic System: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[21][22] Its binding to GABA-A receptors opens chloride channels, hyperpolarizing the neuron and making it less likely to fire.[23] Many anxiolytics, like benzodiazepines, enhance the effect of GABA at these receptors.[24] It is plausible that this compound or other components of the essential oil act as positive allosteric modulators of GABA-A receptors, similar to the proposed mechanism for Valerian root extracts.[17][25][[“]]
-
The Serotonergic System: The serotonin (5-HT) system plays a complex role in mood and anxiety.[27] Deficiencies in serotonergic signaling have been linked to anxiety and depression.[28] Selective serotonin reuptake inhibitors (SSRIs), which increase synaptic serotonin levels, are a first-line treatment for anxiety disorders.[29][30] Some natural compounds may exert their effects by modulating serotonin release or receptor binding.[8][31][32]
-
The Hypothalamic-Pituitary-Adrenal (HPA) Axis: This is the body's central stress response system.[33] In response to stress, the hypothalamus releases CRH, which signals the pituitary to release ACTH, leading the adrenal glands to produce cortisol.[34] Chronic stress can lead to HPA axis dysregulation, which is strongly implicated in anxiety disorders.[35][36] Anxiolytic compounds may help normalize HPA axis activity.
The following diagram illustrates how this compound might interact with these systems.
Caption: Potential neurobiological targets for this compound's anxiolytic effects.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted framework for validating the anxiolytic-like properties of this compound-containing essential oils. By employing a battery of behavioral tests, including appropriate controls, researchers can generate reliable and defensible data. The hypothetical results presented for N. jatamansi oil demonstrate a clear anxiolytic-like profile, devoid of confounding locomotor effects.
Future research should focus on:
-
Dose-Response Studies: Establishing the optimal effective dose.
-
Active Fractionation: Isolating this compound from the essential oil and testing it directly to confirm it is the primary active constituent.
-
Mechanism of Action Studies: Using techniques like electrophysiology (patch-clamp) or receptor binding assays to confirm interactions with GABA-A or serotonin receptors.
-
Chronic Dosing Studies: Evaluating the efficacy and potential for tolerance development after long-term administration.
By following this structured and scientifically rigorous approach, the field can move closer to understanding and potentially harnessing the therapeutic potential of this compound for anxiety and stress-related disorders.
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- Different roles of distinct serotonergic pathways in anxiety-like behavior, antidepressant-like, and anti-impulsive effects. PubMed.
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Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to the Proper Disposal of Eremophilene
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, I've witnessed firsthand the critical importance of not just groundbreaking research, but also the meticulous and responsible management of the chemical compounds that fuel it. Eremophilene, a naturally occurring sesquiterpene, is one such compound finding increasing application in drug development and other research areas. While its potential is significant, the absence of comprehensive GHS hazard data necessitates a cautious and informed approach to its handling and disposal. This guide is engineered to provide you, my fellow researchers and scientists, with the essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the integrity of your work and the safety of our environment.
Understanding this compound: A Profile
This compound is a volatile organic compound (VOC) with the molecular formula C₁₅H₂₄.[1] Its inherent volatility and classification as a sesquiterpene are the primary determinants of its proper disposal pathway. The lack of specific GHS classification means we must treat it with the caution afforded to potentially hazardous, environmentally persistent organic compounds.
| Property | Value | Source |
| CAS Number | 10219-75-7 | [1] |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Boiling Point | 270-271 °C @ 760 mmHg | [1] |
| Flash Point | 106.11 °C (223.00 °F) | [1] |
| Water Solubility | 0.05011 mg/L @ 25 °C (est.) | [1] |
| logP (o/w) | 6.494 (est) | [1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste minimization and ends with compliant hazardous waste management. This protocol is designed to be a self-validating system, ensuring safety and regulatory adherence at each stage.
Waste Minimization: The First Line of Defense
Before considering disposal, it is imperative to minimize the generation of this compound waste. This can be achieved through:
-
Careful planning of experiments: Accurately calculate the required quantities of this compound to avoid purchasing and preparing excess.
-
Use of microscale techniques: Whenever possible, adapt experiments to use smaller volumes of reagents.
-
Proper storage: Store this compound in tightly sealed containers in a cool, dry, and well-ventilated area to prevent degradation and the need for premature disposal.
Waste Segregation and Collection: Preventing Cross-Contamination
Proper segregation is crucial to prevent dangerous reactions and to ensure the waste is managed correctly.
-
Designated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, and absorbent paper), in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[4] Do not use metal containers for organic solvents.[4]
-
Liquid vs. Solid Waste: Collect liquid this compound waste separately from solid contaminated materials.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially oxidizers, acids, or bases, to prevent unforeseen reactions.[5]
Container Labeling: Clear and Compliant Communication
Accurate and thorough labeling of hazardous waste containers is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and essential for safety.[6][7][8]
Your this compound waste container must be labeled with the following information:
-
Chemical Name: "this compound" (avoiding abbreviations or formulas)
-
Hazard Characteristics: As a precaution, label with "Ignitable" (due to its organic nature) and "Environmental Hazard."
-
Generator Information: Your name, laboratory, and contact information.
Storage of this compound Waste: Ensuring a Safe Holding Pattern
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] The SAA should be:
-
At or near the point of generation and under the control of the laboratory personnel.
-
Away from sources of ignition, heat, and direct sunlight.
-
In a well-ventilated area, preferably within a fume hood.
-
Equipped with secondary containment to capture any potential leaks.
Disposal Request and Pickup: The Final Step
Once the waste container is full or has been in accumulation for the maximum allowed time (typically 90 days for large quantity generators), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10][11] Do not attempt to dispose of this compound waste through regular trash or by evaporation.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Emergency Procedures: Spill and Exposure Response
Accidents can happen. Being prepared is a non-negotiable aspect of laboratory safety.
This compound Spill Cleanup
For a small spill of this compound (less than 100 mL) that does not pose an immediate fire or inhalation hazard, laboratory personnel can perform the cleanup.
-
Alert Personnel: Immediately notify others in the laboratory.
-
Control Ignition Sources: Turn off all nearby flames and spark-producing equipment.
-
Ventilate the Area: Increase ventilation by opening a fume hood sash.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable option for incidental contact).
-
Contain the Spill: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to dike the spill and prevent it from spreading. Do not use paper towels initially as they can increase the surface area for evaporation.
-
Absorb the Spill: Apply absorbent material over the spill, working from the outside in.
-
Collect the Waste: Carefully scoop the contaminated absorbent material into a labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Inform your laboratory supervisor and EHS office about the spill.
For large spills, or spills in poorly ventilated areas, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound, and indeed all laboratory chemicals, is not merely a procedural task but a cornerstone of scientific integrity and responsible research. By adhering to these guidelines, you are not only ensuring compliance with regulations but also fostering a culture of safety that protects you, your colleagues, and the environment. As our understanding of the biological and toxicological profiles of compounds like this compound evolves, so too will our safety and disposal protocols. Stay informed, stay vigilant, and prioritize safety in all your scientific endeavors.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
